molecular formula C3H6OS B15487274 1,2-Oxathiolane CAS No. 5684-29-7

1,2-Oxathiolane

Cat. No.: B15487274
CAS No.: 5684-29-7
M. Wt: 90.15 g/mol
InChI Key: OOFGXDQWDNJDIS-UHFFFAOYSA-N
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Description

1,2-Oxathiolane is a useful research compound. Its molecular formula is C3H6OS and its molecular weight is 90.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5684-29-7

Molecular Formula

C3H6OS

Molecular Weight

90.15 g/mol

IUPAC Name

oxathiolane

InChI

InChI=1S/C3H6OS/c1-2-4-5-3-1/h1-3H2

InChI Key

OOFGXDQWDNJDIS-UHFFFAOYSA-N

Canonical SMILES

C1COSC1

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 1,2-Oxathiolane: Core Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Oxathiolane, a five-membered saturated heterocycle containing a sulfur-oxygen bond, represents a core structural motif with significant implications in medicinal chemistry and organic synthesis. Its derivatives are key intermediates in the synthesis of important antiviral nucleoside analogues. This guide provides a comprehensive overview of the fundamental properties, structure, and reactivity of the this compound core, intended to serve as a foundational resource for researchers in drug discovery and development.

Basic Properties and Structure

This compound is a colorless liquid with the chemical formula C₃H₆OS. The five-membered ring is puckered, existing in a dynamic equilibrium between different conformations. The presence of the sulfur and oxygen heteroatoms imparts distinct chemical properties to the ring system, influencing its reactivity and potential as a pharmacophore.

Physicochemical Properties

Quantitative data for the parent this compound is compiled below. It is important to note that detailed experimental data for the unsubstituted compound is limited, and some properties are based on computational models or data from closely related derivatives.

PropertyValueSource
Molecular Formula C₃H₆OS--INVALID-LINK--
Molecular Weight 90.14 g/mol --INVALID-LINK--
CAS Number 5684-29-7--INVALID-LINK--
Boiling Point Not available
Melting Point Not available
Density Not available
Structural Parameters

Experimentally determined structural parameters for the parent this compound are scarce. The following table includes rotational constants which provide insight into the molecule's geometry.

ParameterValueSource
Rotational Constant A Data not available
Rotational Constant B Data not available
Rotational Constant C Data not available
Spectroscopic Data

Spectroscopic analysis is crucial for the identification and structural elucidation of this compound and its derivatives.

¹H NMR Spectroscopy (Predicted)

ProtonChemical Shift (ppm)MultiplicityCoupling Constant (Hz)
H33.2 - 3.4m
H42.0 - 2.2m
H54.4 - 4.6m

¹³C NMR Spectroscopy

A reference to the ¹³C NMR spectrum of this compound has been noted in the literature, though a fully assigned spectrum with chemical shifts was not available in the searched databases.

Infrared (IR) Spectroscopy (Predicted)

Wavenumber (cm⁻¹)Assignment
2950-2850C-H stretching
1470-1430C-H bending
1050-1000C-O stretching
700-600C-S stretching

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 90. Key fragmentation pathways would likely involve the loss of small neutral molecules such as ethylene (B1197577) (C₂H₄) or formaldehyde (B43269) (CH₂O), and cleavage of the S-O bond.

Experimental Protocols

Detailed experimental protocols for the synthesis and reactions of the parent this compound are not widely published. The following sections provide generalized procedures based on the synthesis of its derivatives and related heterocyclic compounds.

Synthesis of this compound Derivatives

A common route to substituted 1,2-oxathiolanes involves the cyclization of appropriate precursors. For example, the synthesis of an oxathiolane intermediate for antiviral drugs like Lamivudine has been reported.[1]

Protocol: Synthesis of a Protected this compound Intermediate

This protocol describes the synthesis of a key intermediate for antiviral drug production.

Materials:

Procedure:

  • A relevant thiol ester is prepared from thioglycolic acid.

  • The resulting thiol is halogenated with sulfuryl chloride to form a sulfenyl chloride.[1]

  • The sulfenyl chloride is then reacted with vinyl acetate to construct the sulfur-carbon bond.

  • The dichlorinated intermediate is then cyclized in water to generate the oxathiolane ring.[1]

  • The reaction mixture is heated to form the oxathiolane.

  • The product is isolated by extraction with toluene and crystallization with hexanes as an antisolvent.[1]

Spectroscopic Characterization

Protocol: General Procedure for NMR Spectroscopic Analysis

Sample Preparation:

  • Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Spectrometer: 400 MHz or higher

  • Pulse Program: Standard single pulse

  • Number of Scans: 16

  • Relaxation Delay: 1 s

¹³C NMR Acquisition:

  • Spectrometer: 100 MHz or higher

  • Pulse Program: Proton-decoupled single pulse

  • Number of Scans: 1024

  • Relaxation Delay: 2 s

Reactivity and Synthetic Applications

The this compound ring is susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is central to its utility in organic synthesis.

Nucleophilic Ring-Opening

The strained S-O bond in the this compound ring can be cleaved by a variety of nucleophiles. This reaction typically proceeds with inversion of configuration at the carbon atom undergoing nucleophilic attack.

Generalized Reaction Scheme:

Nucleophilic_Ring_Opening cluster_reactants Reactants cluster_product Product 1_2_Oxathiolane This compound Ring_Opened_Product Ring-Opened Adduct 1_2_Oxathiolane->Ring_Opened_Product Nucleophilic Attack Nucleophile Nu⁻ Nucleophile->Ring_Opened_Product

Caption: General scheme of nucleophilic ring-opening of this compound.

Mandatory Visualizations

Logical Workflow for Synthesis

The following diagram illustrates a plausible synthetic workflow for a substituted this compound, based on the principles of sulfenyl chloride chemistry.[1]

Synthesis_Workflow Start Thioglycolic Acid Step1 Esterification Start->Step1 Intermediate1 Thiol Ester Step1->Intermediate1 Step2 Halogenation (Sulfuryl Chloride) Intermediate1->Step2 Intermediate2 Sulfenyl Chloride Step2->Intermediate2 Step3 Reaction with Vinyl Acetate Intermediate2->Step3 Intermediate3 Dichlorinated Intermediate Step3->Intermediate3 Step4 Cyclization (Water, Heat) Intermediate3->Step4 Product Substituted this compound Step4->Product

Caption: A logical workflow for the synthesis of a substituted this compound.

Conclusion

This compound and its derivatives are valuable heterocyclic systems with significant potential in medicinal chemistry. While comprehensive experimental data for the parent compound is limited, this guide provides a foundational understanding of its structure, properties, and reactivity based on available literature and predictive models. Further research into the experimental characterization of the parent this compound is warranted to fully unlock its potential in the development of novel therapeutics and synthetic methodologies.

References

An In-depth Technical Guide to 1,2-Oxathiolane: Core Chemical and Physical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of 1,2-oxathiolane and its key derivatives, this compound 2-oxide and this compound 2,2-dioxide. This document summarizes essential quantitative data, details experimental protocols for synthesis and characterization, and visualizes relevant chemical pathways and workflows.

Physicochemical Properties

The following tables provide a summary of the key physical and chemical properties of this compound and its oxidized derivatives. These tables are designed for easy comparison of the quantitative data available for these compounds.

Table 1: General and Physical Properties

PropertyThis compoundThis compound 2-oxideThis compound 2,2-dioxide
Molecular Formula C₃H₆OS[1]C₃H₆O₂S[2]C₃H₆O₃S
Molecular Weight 90.15 g/mol [1]106.15 g/mol [2]122.14 g/mol
Appearance White crystalline solid or colorless liquid[3]
Boiling Point 197.2 °C at 760 mmHg[2]298 °C
Melting Point 31 °C
Density 1.39 g/cm³[2]1.3996 g/cm³ at 35 °C
Vapor Pressure 0.539 mmHg at 25°C[2]0.0024 mmHg at 24 °C
Flash Point 73.1 °C[2]
Solubility in Water Very soluble
Refractive Index 1.5571.4585 at 20 °C

Table 2: Computed Chemical Properties

PropertyThis compoundThis compound 2-oxideThis compound 2,2-dioxide
XLogP3-AA 0.6[1]-0.1[2]-0.69
Hydrogen Bond Donor Count 0[1]0[2]0
Hydrogen Bond Acceptor Count 2[1]3[2]4
Rotatable Bond Count 0[1]0[2]0
Exact Mass 90.01393598 Da[1]106.00885060 Da[2]122.003765 Da
Monoisotopic Mass 90.01393598 Da[1]106.00885060 Da[2]122.003765 Da
Topological Polar Surface Area 34.5 Ų[1]45.5 Ų68.8 Ų
Heavy Atom Count 5[1]6[2]8
Complexity 30.1[1]71.2[2]196

Spectroscopic Data

This section provides an overview of the characteristic spectral data for this compound and its derivatives.

Table 3: Spectroscopic Data

Spectrum TypeThis compoundThis compound 2-oxideThis compound 2,2-dioxide
¹H NMR Data not readily available in a compiled format.Data not readily available in a compiled format.Data available in spectral databases.
¹³C NMR A reference to a ¹³C NMR spectrum is available in the literature.[1]Data not readily available in a compiled format.Data available in spectral databases.
Mass Spectrum Data available in spectral databases.Data available in spectral databases.Mass spectrum (electron ionization) data is available.[4][5]
IR Spectrum Data not readily available in a compiled format.Data not readily available in a compiled format.Data available in spectral databases.

Experimental Protocols

General Synthesis of the this compound Ring

The synthesis of the this compound ring, a cyclic sulfinate ester, can be achieved through the cyclization of a corresponding hydroxy sulfinic acid or by other modern synthetic methods. A general approach involves the reaction of a 3-halopropanol with a source of sulfite (B76179) or the oxidation and cyclization of a 3-mercaptopropan-1-ol derivative.

Protocol: Synthesis of this compound 2-oxide from 1,3-Dichloropropane (B93676)

This protocol is based on a documented synthesis of 1,3-propanesultine (this compound 2-oxide).

  • Materials: 1,3-Dichloropropane, sulfur dioxide, tetraethylammonium (B1195904) bromide, acetonitrile.

  • Procedure:

    • In a suitable reaction vessel, dissolve 1,3-dichloropropane and tetraethylammonium bromide in acetonitrile.

    • Cool the mixture in an ice bath.

    • Bubble sulfur dioxide gas through the solution for a specified period.

    • Allow the reaction to proceed, monitoring its progress by a suitable analytical technique (e.g., TLC or GC).

    • Upon completion, the reaction mixture is worked up by quenching with a suitable reagent, followed by extraction and purification (e.g., column chromatography) to yield this compound 2-oxide.

Note: This is a generalized protocol and specific reaction conditions such as concentrations, reaction time, and temperature should be optimized for best results.

Synthesis of a this compound Intermediate for Antiviral Drug Synthesis

The this compound core is a key structural component of several antiviral drugs, including lamivudine (B182088) and emtricitabine (B123318). The synthesis of these drugs often involves the preparation of a chiral oxathiolane intermediate.

Protocol: Synthesis of an l-Menthyl Ester Oxathiolane Intermediate

This protocol is a generalized representation of a key step in the synthesis of lamivudine and emtricitabine intermediates.

  • Materials: l-Menthol (B7771125), thioglycolic acid, sulfuryl chloride, vinyl acetate (B1210297), toluene (B28343), water.

  • Procedure:

    • Esterification: React l-menthol with thioglycolic acid in toluene to form the corresponding thiol ester. Water is removed to drive the reaction to completion.

    • Sulfenyl Chloride Formation: The resulting thiol ester is then reacted with sulfuryl chloride to generate the sulfenyl chloride.

    • Carbon-Sulfur Bond Formation: The sulfenyl chloride is reacted with vinyl acetate to form a new carbon-sulfur bond.

    • Cyclization: The intermediate is then cyclized in the presence of water to form the desired oxathiolane ring structure.

    • Purification: The final product is isolated and purified, often by crystallization.

Visualizations

The following diagrams, generated using Graphviz, illustrate key logical relationships and workflows related to this compound.

G General Reactivity of this compound Derivatives A This compound B This compound 2-oxide (Sultine) A->B Oxidation C This compound 2,2-dioxide (Sultone) B->C Oxidation D Ring-Opening Reactions B->D E Alkylation at Sulfur B->E F Reductive Desulfurization B->F G Nucleophilic Attack (Ring Opening) C->G

Reactivity of this compound Derivatives

G Synthetic Workflow for an Oxathiolane Intermediate in Drug Development cluster_0 Starting Materials cluster_1 Reaction Steps cluster_2 Product A l-Menthol E Esterification A->E B Thioglycolic Acid B->E C Sulfuryl Chloride F Sulfenyl Chloride Formation C->F D Vinyl Acetate G C-S Bond Formation D->G E->F F->G H Cyclization G->H I Chiral Oxathiolane Intermediate H->I

Oxathiolane Intermediate Synthesis Workflow

Role in Drug Development and Signaling Pathways

The this compound ring system is of significant interest in medicinal chemistry, primarily as a key structural motif in synthetic nucleoside analogues that exhibit antiviral activity. While this compound itself is not directly implicated in specific signaling pathways, its derivatives are crucial components of drugs designed to interfere with viral replication.

The antiviral activity of 1,3-oxathiolane (B1218472) nucleoside analogues, which are structurally related to the this compound derivatives discussed here, is well-established. These compounds act as nucleoside reverse transcriptase inhibitors (NRTIs). The proposed mechanism of action involves the intracellular phosphorylation of the nucleoside analogue to its active triphosphate form. This triphosphate then competes with natural deoxynucleotides for incorporation into the growing viral DNA chain by the viral reverse transcriptase. Once incorporated, the lack of a 3'-hydroxyl group on the oxathiolane ring prevents the formation of the next phosphodiester bond, leading to chain termination and inhibition of viral replication.

The following diagram illustrates this general mechanism of action for oxathiolane-based NRTIs.

G General Mechanism of Action for Oxathiolane-Based NRTIs A Oxathiolane Nucleoside Analogue (Prodrug) B Intracellular Phosphorylation A->B C Active Triphosphate Analogue B->C D Viral Reverse Transcriptase C->D G Growing Viral DNA Chain D->G E Natural deoxynucleotide E->D F Viral RNA Template F->D H Incorporation of Analogue G->H I Chain Termination H->I

Mechanism of Action for Oxathiolane NRTIs

References

An In-depth Technical Guide to the Spectroscopic Data Analysis of 1,2-Oxathiolane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core spectroscopic data associated with 1,2-oxathiolane and its derivatives. It includes a summary of quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), detailed experimental protocols, and visual workflows to aid in the understanding of the analytical processes.

Introduction to this compound

This compound is a five-membered heterocyclic compound containing one sulfur atom, one oxygen atom, and three carbon atoms.[1][2] The parent compound and its oxidized derivatives, such as this compound 2-oxide and this compound 2,2-dioxide (also known as gamma-propane sultone), are of interest in synthetic chemistry and may serve as versatile precursors for novel compounds in materials science and drug discovery.[3][4][5] A thorough understanding of their structural characteristics through spectroscopic analysis is crucial for their application.

Spectroscopic Data Analysis

Spectroscopic techniques are fundamental to the structural elucidation of this compound. The following sections summarize the key quantitative data obtained from NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, the key data points are the chemical shifts (δ) in ¹H and ¹³C NMR.

Table 1: ¹H NMR Spectroscopic Data for this compound Derivatives

Position Typical Chemical Shift (δ, ppm) Multiplicity Notes
H-3 (CH₂) 2.8 - 3.2 Multiplet Adjacent to the sulfur atom, leading to a downfield shift.
H-4 (CH₂) 2.0 - 2.5 Multiplet Methylene group adjacent to another carbon.

| H-5 (CH₂) | 4.2 - 4.6 | Multiplet | Adjacent to the oxygen atom, resulting in the most significant downfield shift.[6][7] |

Note: Data are estimated based on typical chemical shift values for protons in similar chemical environments. Actual values can vary based on solvent and substitution.[8][9]

Table 2: ¹³C NMR Spectroscopic Data for this compound Derivatives

Position Typical Chemical Shift (δ, ppm) Notes
C-3 25 - 35 Carbon adjacent to the sulfur atom.
C-4 20 - 30 Alkane-like carbon in the ring.

| C-5 | 65 - 75 | Carbon adjacent to the oxygen atom, showing a significant downfield shift due to oxygen's electronegativity.[10][11] |

Note: Data are estimated based on general principles and data for related structures.[12] The presence of S=O bonds in oxidized derivatives will further influence these shifts.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations.

Table 3: Characteristic IR Absorption Bands for this compound and its Oxides

Functional Group Vibration Type Wavenumber (cm⁻¹) Intensity
C-H (Aliphatic) Stretching 2850 - 3000 Medium-Strong
C-O Stretching 1050 - 1150 Strong
C-S Stretching 600 - 800 Weak-Medium
S=O (in Sulfoxides) Stretching 1030 - 1070 Strong

| S=O (in Sultones/Sulfones) | Asymmetric & Symmetric Stretching | 1300 - 1350 & 1120 - 1180 | Strong, Two Bands[5] |

Note: These are typical frequency ranges for the specified functional groups.[13][14] The exact position of the peaks can provide insight into the ring strain and electronic environment.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure. The analysis is typically performed using techniques like electron ionization (EI).

Table 4: Key Mass Spectrometry Data for this compound

m/z Value Interpretation Notes
90 [M]⁺ Molecular ion peak for the parent compound (C₃H₆OS).[1]
60 [M - CH₂O]⁺ Loss of a formaldehyde (B43269) neutral fragment.
46 [CH₂S]⁺ Fragment corresponding to thioformaldehyde.

| 44 | [C₂H₄O]⁺ | Fragment corresponding to acetaldehyde (B116499) or oxirane. |

Note: Fragmentation patterns can be complex. The fragments listed represent plausible cleavage pathways for the this compound ring.[15][16][17] For the 2,2-dioxide derivative, a characteristic loss of SO₂ (64 Da) is expected.

Experimental Protocols

Detailed and standardized protocols are essential for obtaining high-quality, reproducible spectroscopic data.

NMR Spectroscopy Protocol
  • Sample Preparation : Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup : Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.[18]

  • Data Acquisition :

    • ¹H NMR : Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Collect 16 to 64 scans for a good signal-to-noise ratio.

    • ¹³C NMR : Acquire the spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

  • Data Processing : Apply a Fourier transform to the acquired Free Induction Decay (FID) signal. Perform phase and baseline corrections to the resulting spectrum. Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).

FTIR Spectroscopy Protocol
  • Sample Preparation :

    • KBr Pellet Method : Mix a small amount of the solid sample (~1 mg) with ~100 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Thin Film Method (for liquids) : Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr) to create a thin film.

  • Data Acquisition : Place the prepared sample in the sample holder of an FTIR spectrometer. Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. Acquire a background spectrum of the empty sample holder (or pure KBr pellet) first, which is then automatically subtracted from the sample spectrum.[18]

  • Data Analysis : Identify the characteristic absorption bands and correlate them with known functional group frequencies.

Mass Spectrometry (EI-MS) Protocol
  • Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or a gas chromatograph (GC-MS) for volatile liquids.

  • Ionization : Bombard the sample with a high-energy electron beam (typically 70 eV) in the ion source. This causes the molecule to ionize and fragment.[18]

  • Mass Analysis : Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection : The separated ions are detected, and their abundance is recorded.

  • Data Analysis : Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the major fragment ions to deduce the molecular structure.[19][20]

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of each spectroscopic analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Sample B Dissolve in Deuterated Solvent A->B 5-10 mg C NMR Spectrometer (≥400 MHz) B->C D Acquire FID Signal C->D E Fourier Transform D->E F Phase & Baseline Correction E->F G Spectrum Analysis (Peak Assignment) F->G

Caption: Workflow for NMR Spectroscopic Analysis.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Prepare Sample (KBr Pellet or Thin Film) B FTIR Spectrometer A->B C Acquire Background & Sample Interferograms B->C D Fourier Transform C->D E Generate Transmittance Spectrum D->E F Functional Group Identification E->F MS_Workflow A Sample Introduction (e.g., Direct Probe) B Ionization Source (Electron Ionization, 70 eV) A->B Vaporization C Mass Analyzer (e.g., Quadrupole) B->C Ion Acceleration D Detector C->D Mass Separation E Mass Spectrum (Abundance vs. m/z) D->E Signal Generation F Fragmentation Analysis & Structure Confirmation E->F

References

An In-Depth Technical Guide to 1,2-Oxathiolane NMR Spectral Assignments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectral assignments for the 1,2-oxathiolane core. Due to the limited availability of published experimental NMR data for the unsubstituted this compound, this guide presents a combination of predicted spectral data and experimental data for closely related derivatives, alongside detailed experimental protocols and logical workflows for spectral analysis.

Introduction to this compound and its Significance

The this compound ring system, a five-membered heterocycle containing a sulfur and an adjacent oxygen atom, is a structural motif of interest in various chemical contexts. While not as extensively studied as its 1,3-oxathiolane (B1218472) isomer, which is a key component in several antiviral drugs, the this compound core and its oxidized derivatives, known as γ-sultines and γ-sultones, are important synthetic intermediates and have been investigated for their unique chemical properties. Accurate NMR spectral assignment is crucial for the characterization of these compounds in synthesis, reaction monitoring, and for understanding their structure-activity relationships.

Predicted ¹H and ¹³C NMR Spectral Assignments for this compound

In the absence of readily available experimental spectra for the parent this compound, predicted ¹H and ¹³C NMR chemical shifts provide a valuable reference for researchers. These predictions are based on established empirical models and computational methods that consider the electronic environment of each nucleus.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted MultiplicityPredicted ¹³C Chemical Shift (δ, ppm)
C33.1 - 3.3Triplet45 - 50
C42.2 - 2.4Multiplet25 - 30
C54.4 - 4.6Triplet70 - 75

Disclaimer: These are predicted values and may differ from experimental results. They should be used as a guide for initial spectral interpretation.

Experimental NMR Spectral Assignments for a Key Derivative: this compound-2,2-dioxide (γ-Propane Sultone)

The most well-characterized derivative of this compound is its 2,2-dioxide, commonly known as γ-propane sultone. This compound serves as a valuable proxy for understanding the NMR characteristics of the this compound ring system.

Table 2: Experimental ¹H and ¹³C NMR Data for this compound-2,2-dioxide [1]

Position¹H Chemical Shift (δ, ppm)MultiplicityJ (Hz)¹³C Chemical Shift (δ, ppm)
C33.25Triplet7.047.9
C42.35Multiplet23.1
C54.60Triplet6.568.7

Solvent: CDCl₃. TMS as internal standard.

Experimental Protocols for NMR Analysis

The acquisition of high-quality NMR spectra for 1,2-oxathiolanes and their derivatives requires careful consideration of experimental parameters. The following protocols provide a general framework for obtaining ¹H and ¹³C NMR spectra.

Sample Preparation
  • Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the NMR spectrum. Purification can be achieved by methods such as column chromatography, distillation, or recrystallization.

  • Solvent Selection: A deuterated solvent that dissolves the sample and is chemically inert should be chosen. Common solvents for non-polar to moderately polar compounds include chloroform-d (B32938) (CDCl₃), dichloromethane-d₂ (CD₂Cl₂), and benzene-d₆ (C₆D₆). For more polar compounds, dimethyl sulfoxide-d₆ (DMSO-d₆), acetone-d₆, or methanol-d₄ (CD₃OD) can be used.

  • Concentration: A concentration of 5-25 mg of the compound in 0.5-0.7 mL of deuterated solvent is typically sufficient for ¹H NMR. For ¹³C NMR, a more concentrated sample (20-100 mg) may be necessary to obtain a good signal-to-noise ratio in a reasonable time.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.

NMR Spectrometer Parameters

Modern NMR spectrometers offer a wide range of experiments and parameters that can be optimized for specific needs.

For ¹H NMR:

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.

  • Acquisition Time (AQ): 2-4 seconds to ensure good digital resolution.

  • Relaxation Delay (D1): 1-5 seconds to allow for full relaxation of the protons between scans, which is important for accurate integration.

  • Number of Scans (NS): 8 to 16 scans are usually sufficient for a moderately concentrated sample.

For ¹³C NMR:

  • Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) is standard to produce a spectrum with singlets for each carbon.

  • Spectral Width (SW): A typical range of 0-220 ppm is used to cover the full range of carbon chemical shifts.

  • Acquisition Time (AQ): 1-2 seconds.

  • Relaxation Delay (D1): 2 seconds. For quaternary carbons, a longer delay may be needed.

  • Number of Scans (NS): A larger number of scans (from hundreds to thousands) is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

2D NMR Experiments:

For unambiguous assignment of complex structures, 2D NMR experiments are invaluable.

  • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the molecule, helping to establish connectivity.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for identifying quaternary carbons and piecing together the carbon skeleton.

Logical Relationships in Spectral Analysis

The process of assigning NMR spectra follows a logical workflow. The following diagrams illustrate the key steps and relationships in this process.

Experimental_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis Purification Purify Sample Dissolution Dissolve in Deuterated Solvent Purification->Dissolution Standard Add Internal Standard (TMS) Dissolution->Standard H1_NMR Acquire ¹H NMR Standard->H1_NMR C13_NMR Acquire ¹³C NMR Standard->C13_NMR NMR_2D Acquire 2D NMR (COSY, HSQC, HMBC) H1_NMR->NMR_2D Process Process Spectra (FT, Phasing, Baseline Correction) H1_NMR->Process C13_NMR->NMR_2D C13_NMR->Process NMR_2D->Process Assign Assign Peaks Process->Assign Structure Elucidate Structure Assign->Structure

Caption: Experimental workflow for NMR analysis.

Spectral_Interpretation cluster_h1 ¹H Analysis cluster_c13 ¹³C Analysis H1_Spectrum ¹H NMR Spectrum ChemShift_H Chemical Shift (δ) - Functional Groups H1_Spectrum->ChemShift_H Integration Integration - Proton Ratios H1_Spectrum->Integration Multiplicity Multiplicity (Splitting) - Neighboring Protons H1_Spectrum->Multiplicity Coupling_J Coupling Constants (J) - Dihedral Angles H1_Spectrum->Coupling_J C13_Spectrum ¹³C NMR Spectrum ChemShift_C Chemical Shift (δ) - Carbon Type (sp³, sp², sp) C13_Spectrum->ChemShift_C NumSignals Number of Signals - Molecular Symmetry C13_Spectrum->NumSignals TwoD_Spectra 2D NMR Spectra (COSY, HSQC, HMBC) Structure Chemical Structure TwoD_Spectra->Structure Confirms Connectivity ChemShift_H->Structure Integration->Structure Multiplicity->Structure Coupling_J->Structure ChemShift_C->Structure NumSignals->Structure

Caption: Logical relationships in NMR spectral interpretation.

Conclusion

This technical guide provides a foundational understanding of the NMR spectral assignments for the this compound core. While experimental data for the parent compound remains elusive in the public domain, the combination of predicted data, experimental data for a key derivative, and detailed protocols offers a robust starting point for researchers in the field. The application of modern 2D NMR techniques is highly recommended for the unambiguous structural elucidation of novel this compound derivatives, which will be instrumental in advancing their potential applications in drug discovery and materials science.

References

An In-depth Technical Guide to the Infrared Spectroscopy of 1,2-Oxathiolane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the vibrational modes of 1,2-oxathiolane as analyzed by infrared (IR) spectroscopy. Due to the limited availability of direct spectroscopic studies on this compound, this document synthesizes information from established principles of IR spectroscopy and data from analogous organosulfur and cyclic compounds. The content herein is intended to serve as a foundational resource for the analysis and interpretation of the IR spectrum of this compound and its derivatives.

Introduction to this compound and its Spectroscopic Importance

This compound is a five-membered heterocyclic compound containing a sulfur and an adjacent oxygen atom. This structural motif is of interest in various chemical and pharmaceutical contexts. Infrared spectroscopy is a powerful, non-destructive analytical technique that provides valuable information about the functional groups and molecular structure of a compound by measuring the absorption of infrared radiation, which induces molecular vibrations.[1][2] For this compound, IR spectroscopy can be employed to identify key vibrational modes associated with its C-H, C-C, C-S, S-O, and C-O bonds, offering insights into its structural integrity and chemical environment.

Predicted Vibrational Modes of this compound

The vibrational spectrum of this compound is expected to exhibit a series of absorption bands corresponding to the stretching and bending motions of its constituent bonds. The following table summarizes the predicted major vibrational modes and their approximate frequency ranges, based on characteristic group frequencies.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)IntensityNotes
C-H Stretching -CH₂-3000-2850MediumThe C-H stretching frequencies in unstrained cyclic alkanes are typically found in this region.[3]
CH₂ Scissoring (Bending) -CH₂-1470-1450MediumThis bending vibration is characteristic of methylene (B1212753) groups.[4]
CH₂ Rocking/Wagging (Bending) -CH₂-1370-1150MediumThese bending vibrations contribute to the fingerprint region of the spectrum.
C-O Stretching C-O1150-1000StrongThe C-O stretching vibration in ethers and similar compounds typically appears as a strong band in this region.[3] For five-membered rings, the exact frequency can be influenced by ring strain.[5]
S-O Stretching S-O1100-980StrongThe S=O stretching frequency is sensitive to its environment and can be found in this range.[6]
C-S Stretching C-S800-600Weak-MediumThe C-S stretching vibration is often weak and can be difficult to assign definitively. Its position can vary depending on the molecular structure.
Ring Vibrations This compound RingFingerprint Region (<1000)VariableComplex vibrations involving the entire ring structure will appear in the fingerprint region, providing a unique spectral signature for the molecule.

Disclaimer: The wavenumber ranges provided are approximate and based on general spectroscopic correlations. The actual experimental values for this compound may vary.

Experimental Protocol for FTIR Analysis of this compound

This section outlines a detailed methodology for obtaining the Fourier-Transform Infrared (FTIR) spectrum of this compound, which is presumed to be a liquid or a low-melting solid at ambient temperature.[7][8] The Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation.[9][10]

3.1. Instrumentation and Materials

  • Fourier-Transform Infrared (FTIR) Spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or zinc selenide (B1212193) crystal).[9][11]

  • This compound sample.

  • Solvent for cleaning (e.g., isopropanol (B130326) or ethanol).

  • Lint-free wipes.

  • Personal Protective Equipment (PPE): safety goggles, lab coat, and appropriate gloves.

3.2. Sample Preparation and Handling

  • Ensure the ATR crystal is clean and dry. Clean the crystal surface with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allow it to dry completely.[11]

  • Handle the this compound sample in a well-ventilated area or a fume hood, following appropriate safety precautions.

  • Place a small drop of the liquid this compound sample directly onto the center of the ATR crystal, ensuring the entire crystal surface is covered.[12]

3.3. Data Acquisition

  • Background Spectrum: Before analyzing the sample, a background spectrum must be collected. This is done with the clean, empty ATR accessory to measure the absorbance of the ambient atmosphere (e.g., water vapor and carbon dioxide). This background spectrum will be automatically subtracted from the sample spectrum.[13]

  • Instrument Parameters: Set the appropriate parameters for data acquisition. Typical settings include:

    • Spectral Range: 4000 to 400 cm⁻¹[9]

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32 scans (averaging multiple scans improves the signal-to-noise ratio)[9]

  • Sample Spectrum: With the this compound sample on the ATR crystal, initiate the data collection.

  • Post-Measurement Cleaning: After the spectrum is acquired, clean the ATR crystal thoroughly with a solvent-moistened lint-free wipe to remove all traces of the sample.[12]

3.4. Data Processing and Analysis

  • The acquired spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

  • Perform any necessary baseline corrections or smoothing using the spectrometer's software.

  • Identify and label the major absorption bands in the spectrum.

  • Compare the observed peak positions with the expected vibrational modes outlined in the table above and with any available reference spectra.

Visualization of Experimental and Analytical Workflow

The following diagrams illustrate the logical flow of the experimental and data analysis processes for the IR spectroscopy of this compound.

Experimental_Workflow Experimental Workflow for FTIR Analysis A Prepare FTIR Spectrometer and ATR Accessory B Clean ATR Crystal A->B C Collect Background Spectrum B->C D Place this compound Sample on ATR Crystal C->D E Acquire Sample Spectrum D->E F Clean ATR Crystal Post-Analysis E->F

Caption: Experimental workflow for obtaining the FTIR spectrum of this compound.

Data_Analysis_Workflow Data Analysis Workflow for IR Spectrum cluster_processing Spectral Processing cluster_interpretation Spectral Interpretation A Obtain Raw Spectrum B Baseline Correction A->B C Smoothing (Optional) B->C D Identify Peak Positions (Wavenumbers) C->D E Assign Vibrational Modes to Peaks D->E F Compare with Reference Data E->F G Structural Elucidation F->G

Caption: Logical workflow for the analysis and interpretation of the IR spectrum.

References

Navigating the Fragmentation Maze: A Technical Guide to 1,2-Oxathiolane Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Predicted Electron Ionization (EI) Fragmentation Patterns

Under electron ionization, 1,2-oxathiolane is expected to undergo a series of characteristic fragmentation reactions. The initial ionization event will form a molecular ion (M+•), which is then susceptible to ring-opening and subsequent cleavages to yield a variety of fragment ions. The presence of both a sulfur and an oxygen atom within the five-membered ring dictates a unique fragmentation landscape.

The primary fragmentation pathways are anticipated to involve:

  • Alpha-Cleavage: Fission of bonds adjacent to the heteroatoms (C-S and C-O bonds) is a common fragmentation route for such cyclic compounds.

  • Ring Opening followed by Elimination: The molecular ion may undergo ring-opening to form a radical cation, which can then eliminate neutral molecules such as ethylene (B1197577) (C2H4), formaldehyde (B43269) (CH2O), or thioformaldehyde (B1214467) (CH2S).

  • Loss of Sulfur-Containing Moieties: Expulsion of SO, HSO, or related fragments is also a plausible pathway, characteristic of organosulfur compounds.

Based on these principles, a number of key fragment ions can be predicted. A summary of these predicted fragments, their mass-to-charge ratio (m/z), and their proposed structures are presented in the table below.

Table 1: Predicted Key Fragment Ions of this compound in EI-MS
m/zProposed FormulaProposed Structure/Origin
90[C3H6OS]+•Molecular Ion
62[C2H6S]+•Loss of CO
60[C2H4S]+•Loss of CH2O
48[SO]+•Sulfur monoxide radical cation
46[CH2S]+•Thioformaldehyde radical cation
44[C2H4O]+•Acetaldehyde radical cation
28[C2H4]+•Ethylene radical cation

Visualizing the Fragmentation Cascade

To better illustrate the predicted fragmentation pathways of this compound, the following diagram outlines the logical relationships between the molecular ion and its primary fragment ions.

G Predicted EI-MS Fragmentation of this compound M This compound [C3H6OS]+• m/z = 90 F1 [C2H6S]+• m/z = 62 M->F1 -CO F2 [C2H4S]+• m/z = 60 M->F2 -CH2O F3 [SO]+• m/z = 48 M->F3 -C3H6 F5 [C2H4O]+• m/z = 44 M->F5 -CH2S F4 [CH2S]+• m/z = 46 F2->F4 -CH2 F6 [C2H4]+• m/z = 28 F5->F6 -O

Caption: Predicted fragmentation pathways of this compound.

Experimental Protocol: GC-MS Analysis of this compound

For the analysis of a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice. The following protocol provides a detailed methodology for such an analysis.

1. Sample Preparation

  • Standard Preparation: Prepare a stock solution of this compound in a high-purity volatile solvent (e.g., dichloromethane (B109758) or methanol) at a concentration of 1 mg/mL. Create a series of dilutions to establish a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Extraction (if in a matrix): For samples in a complex matrix, a suitable extraction method such as liquid-liquid extraction or solid-phase microextraction (SPME) should be employed. For instance, a headspace SPME method could be effective for extracting volatile sulfur compounds from aqueous samples.[1][2]

2. GC-MS Instrumentation and Parameters

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent).

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).

  • GC Column: A non-polar or medium-polarity column is recommended, such as an HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet: Split/splitless inlet operated in splitless mode for trace analysis or split mode for higher concentrations. Inlet temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: 10°C/min to 200°C.

    • Hold: 5 minutes at 200°C.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.[1]

    • Ion Source Temperature: 230°C.[1]

    • Quadrupole Temperature: 150°C.[1]

    • Transfer Line Temperature: 280°C.[3]

    • Scan Range: m/z 20-200.

    • Solvent Delay: 3 minutes.

3. Data Acquisition and Analysis

  • Acquire data in full scan mode to obtain the complete mass spectrum of eluting peaks.

  • Identify the this compound peak based on its retention time, as determined by the analysis of a pure standard.

  • Extract the mass spectrum for the identified peak and compare it with the predicted fragmentation patterns.

  • For quantitative analysis, construct a calibration curve by plotting the peak area of a characteristic ion against the concentration of the standards.

Experimental Workflow Visualization

The logical flow of the GC-MS analysis, from sample introduction to data interpretation, is depicted in the following diagram.

G General GC-MS Experimental Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard Standard Dilution Injection Sample Injection Standard->Injection Extraction Sample Extraction Extraction->Injection Separation GC Separation Injection->Separation Ionization EI Ionization (70 eV) Separation->Ionization Detection Mass Detection (m/z 20-200) Ionization->Detection Identification Peak Identification (Retention Time) Detection->Identification Spectrum Mass Spectrum Extraction Identification->Spectrum Quantification Quantification (Calibration Curve) Identification->Quantification

Caption: A typical workflow for GC-MS analysis.

This guide provides a foundational understanding of the expected mass spectrometric behavior of this compound and a robust protocol for its analysis. Researchers and professionals in drug development can leverage this information for the identification and characterization of this and related heterocyclic compounds in their work. The predictive nature of the fragmentation patterns underscores the need for experimental verification, and the provided protocol offers a clear path toward obtaining such crucial data.

References

An In-depth Technical Guide on 1,2-Oxathiolane Reaction Mechanisms and Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction mechanisms and kinetics of 1,2-oxathiolane, a five-membered heterocyclic compound containing a sulfur-oxygen bond. This document is intended for researchers, scientists, and professionals in drug development who are interested in the chemical behavior of this important structural motif. Due to the limited availability of extensive quantitative kinetic data for this compound itself, this guide also incorporates information from related sulfur-containing heterocycles to provide a broader context for its reactivity.

Core Reaction Mechanisms of this compound

This compound and its derivatives can undergo a variety of chemical transformations, with the most significant being thermolysis, photolysis, and ring-opening reactions. Understanding the mechanisms of these reactions is crucial for predicting the stability, reactivity, and potential applications of this compound-containing compounds.

Thermolysis

The thermal decomposition of this compound has been studied in the gas phase, revealing a primary reaction pathway that leads to the formation of acrolein and hydrogen sulfide.[1] This process is believed to proceed through an initial rearrangement to an intermediate, 3-mercaptopropanal, which then eliminates hydrogen sulfide.

A key aspect of the gas-phase thermolysis of this compound is the proposed equilibrium with thietane (B1214591) 1-oxide.[1] Isotopic labeling experiments have provided evidence for this reversible transformation.[1]

Reaction Pathway for the Thermal Decomposition of this compound

Thermolysis This compound This compound Thietane 1-oxide Thietane 1-oxide This compound->Thietane 1-oxide Equilibrium 3-Mercaptopropanal 3-Mercaptopropanal This compound->3-Mercaptopropanal Rearrangement Acrolein Acrolein 3-Mercaptopropanal->Acrolein Elimination H2S H2S Photolysis This compound This compound Excited State Excited State This compound->Excited State Radical Intermediates Radical Intermediates Excited State->Radical Intermediates Bond Cleavage Fragmentation Products Fragmentation Products Radical Intermediates->Fragmentation Products Rearrangement Products Rearrangement Products Radical Intermediates->Rearrangement Products Polymerization Polymerization Radical Intermediates->Polymerization RingOpening cluster_reactants Reactants This compound This compound Transition State Transition State This compound->Transition State Nucleophile Nucleophile Nucleophile->Transition State Ring-Opened Product Ring-Opened Product Transition State->Ring-Opened Product ThermolysisWorkflow start Start synthesis Synthesis of this compound Precursor start->synthesis cracking In-vacuo Cracking of Precursor synthesis->cracking introduction Introduction into Thermostated Gas-Inlet System cracking->introduction thermolysis Thermolysis at 400-450 K introduction->thermolysis analysis Analysis by Mass Spectrometry (FI and CA) thermolysis->analysis end End analysis->end FlashPhotolysisWorkflow start Start prepare Prepare Solution of this compound in a Suitable Solvent start->prepare degas Degas the Solution prepare->degas place Place Solution in a Spectrophotometer Cell degas->place excite Excite with a Short, Intense Light Pulse (e.g., laser) place->excite monitor Monitor Transient Absorption/Emission at Different Wavelengths and Times excite->monitor analyze Analyze Data to Determine Kinetics and Mechanisms monitor->analyze end End analyze->end StoppedFlowWorkflow start Start load Load Reactant Solutions (this compound and Nucleophile) into Separate Syringes start->load mix Rapidly Mix Reactants in a Mixing Chamber load->mix flow Flow the Mixture into an Observation Cell mix->flow stop Stop the Flow Abruptly flow->stop monitor Monitor Changes in Absorbance or Fluorescence over Time stop->monitor analyze Analyze the Kinetic Trace to Determine Rate Constants monitor->analyze end End analyze->end

References

The Ascendant Therapeutic Potential of 1,2-Oxathiolane Derivatives: A Technical Guide to Synthesis and Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2-oxathiolane ring system, a five-membered heterocycle containing a sulfur-oxygen bond, is an emerging pharmacophore with considerable potential in medicinal chemistry. While historically less explored than its 1,3-oxathiolane (B1218472) counterpart, recent advancements in synthetic methodologies are paving the way for the discovery of novel derivatives with promising therapeutic applications. This technical guide provides a comprehensive overview of the synthesis, experimental protocols, and burgeoning biological significance of this intriguing class of compounds.

Synthetic Strategies for the this compound Core

The construction of the this compound scaffold can be achieved through several synthetic routes, with cycloaddition reactions and the sulfonation of homoallylic alcohols representing key strategies.

[3+2] Cycloaddition Reactions

A prominent method for the synthesis of this compound S-oxides involves the [3+2] cycloaddition of sulfur dioxide (SO₂) to transition-metal allyl complexes.[1] This approach offers a direct route to the oxidized form of the this compound ring.

Experimental Protocol: Synthesis of Transition-Metal Substituted this compound 1-Oxides

This protocol is based on the general principles of [3+2] cycloaddition reactions involving transition metal complexes.

Materials:

  • Cyclopentadienyl iron dicarbonyl allyl complex (or other suitable transition-metal allyl complex)

  • Sulfur dioxide (SO₂)

  • Anhydrous organic solvent (e.g., dichloromethane, toluene)

  • Inert atmosphere apparatus (e.g., Schlenk line)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the transition-metal allyl complex in the chosen anhydrous solvent.

  • Cool the solution to an appropriate temperature (typically between -78 °C and room temperature, depending on the reactivity of the complex).

  • Introduce a measured amount of sulfur dioxide gas into the reaction mixture with vigorous stirring. The SO₂ can be bubbled directly through the solution or added as a condensed liquid.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, NMR spectroscopy).

  • Upon completion, quench the reaction by removing the excess SO₂ and warming the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the resulting regioisomeric transition-metal substituted this compound 1-oxides by column chromatography on silica (B1680970) gel using an appropriate eluent system.

Logical Workflow for [3+2] Cycloaddition

Start Start: Dissolve Transition-Metal Allyl Complex Cool Cool Reaction Mixture Start->Cool Add_SO2 Add Sulfur Dioxide Cool->Add_SO2 React [3+2] Cycloaddition Reaction Add_SO2->React Quench Quench Reaction React->Quench Purify Purify Product Quench->Purify End End: Isolate this compound 1-Oxide Purify->End

Caption: Workflow for the synthesis of this compound 1-oxides via [3+2] cycloaddition.

Synthesis of this compound-2,2-dioxides (γ-Sultones)

The synthesis of γ-sultones, which are this compound-2,2-dioxides, can be achieved through various methods, including the sulfonation of homoallylic alcohols. While specific protocols for novel derivatives are often proprietary, the general approach involves the cyclization of a hydroxy-substituted sulfonic acid.

Experimental Protocol: General Procedure for the Synthesis of 1,2-Oxathiolan-4-ol, 2,2-dioxide Derivatives

This protocol outlines a general approach for the synthesis of functionalized γ-sultones, which can serve as versatile intermediates.

Materials:

  • A suitable diol containing both primary and secondary alcohols

  • A sulfonating agent (e.g., toluenesulfonyl chloride)

  • A tertiary amine base (e.g., triethylamine, pyridine)

  • An organotin catalyst (e.g., dibutyltin (B87310) oxide) for selective sulfonation[2]

  • Anhydrous organic solvent (e.g., dichloromethane, acetonitrile)[2]

Procedure:

  • Selective Sulfonation: To a solution of the diol in an anhydrous organic solvent, add the tertiary amine base.[2]

  • Add a catalytic amount of the organotin catalyst.[2]

  • Cool the mixture and slowly add the sulfonating agent.[2]

  • Allow the reaction to proceed at a controlled temperature until the selective sulfonation of the primary alcohol is complete (monitored by TLC or LC-MS).

  • Cyclization: Work up the reaction to isolate the intermediate sulfonate.

  • Induce cyclization to the γ-sultone, which may occur spontaneously or require specific conditions such as heating or treatment with a non-nucleophilic base.

  • Purify the resulting this compound-2,2-dioxide derivative by crystallization or column chromatography.

Synthetic Workflow for γ-Sultone Formation

Start Start: Diol Substrate Sulfonation Selective Sulfonation of Primary Alcohol Start->Sulfonation Isolation Isolate Intermediate Sulfonate Sulfonation->Isolation Cyclization Intramolecular Cyclization Isolation->Cyclization Purification Purify γ-Sultone Cyclization->Purification End End: this compound-2,2-dioxide Purification->End

Caption: General workflow for the synthesis of this compound-2,2-dioxides.

Biological Activity and Therapeutic Potential

While the biological activities of this compound derivatives are not as extensively documented as their 1,3-isomers, emerging research suggests their potential in various therapeutic areas. The inherent reactivity of the S-O bond and the potential for diverse functionalization make them attractive candidates for drug discovery programs.

Potential as Anticancer Agents

The cytotoxicity of various heterocyclic compounds against cancer cell lines is an active area of research. While specific quantitative data for this compound derivatives is limited in publicly available literature, the structural similarity to other biologically active sulfur-containing heterocycles warrants their investigation as potential anticancer agents.

Table 1: Cytotoxicity of Selected Heterocyclic Compounds (for illustrative purposes)

Compound ClassCancer Cell LineIC50 (µM)Reference
Oxadiazole DerivativesU87, T98G, LN229 (Glioblastoma)35 ± 2[3]
1,3-Benzoxathiol-2-one Schiff BasesACP-03 (Gastric)< 5[4]
1,3-Benzoxathiol-2-one Schiff BasesSKMEL-19 (Melanoma)< 5[4]

Note: This table is intended to provide context on the cytotoxic potential of related heterocyclic systems. Further screening of novel this compound libraries is required to determine their specific anticancer activities.

Proposed Signaling Pathway for Investigation

Given the role of oxidative stress in cancer, one potential mechanism of action for this compound derivatives could involve the modulation of redox-sensitive signaling pathways.

Oxathiolane This compound Derivative ROS Reactive Oxygen Species (ROS) Modulation Oxathiolane->ROS MAPK MAPK Pathway (e.g., JNK, p38) ROS->MAPK NFkB NF-κB Pathway ROS->NFkB Apoptosis Apoptosis MAPK->Apoptosis Proliferation Cell Proliferation Inhibition NFkB->Proliferation Inhibition

Caption: Hypothetical signaling pathway for the anticancer activity of this compound derivatives.

Future Directions

The field of this compound chemistry is ripe for exploration. The development of novel, stereoselective synthetic methods will be crucial for accessing a wider range of derivatives. Systematic screening of these compounds against various cancer cell lines and viral targets is essential to uncover their therapeutic potential. Furthermore, detailed mechanistic studies will be necessary to elucidate their modes of action and to guide the rational design of next-generation this compound-based drugs. The data and protocols presented in this guide serve as a foundational resource for researchers poised to contribute to this exciting and rapidly evolving area of medicinal chemistry.

References

Conformational Analysis of the 1,2-Oxathiolane Ring: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2-oxathiolane ring, a five-membered heterocycle containing a sulfur-oxygen bond, is a structural motif of interest in medicinal chemistry and materials science. Understanding the conformational preferences of this ring system is crucial for the rational design of novel molecules with specific biological activities or material properties. This technical guide provides an in-depth analysis of the conformational landscape of the this compound ring, drawing upon computational studies and experimental data from analogous systems.

Introduction to the Conformational Flexibility of Five-Membered Rings

Five-membered rings, such as cyclopentane (B165970) and its heteroatomic analogues, are not planar. They adopt puckered conformations to relieve torsional strain. The conformational space of these rings is typically described by the concept of pseudorotation, a continuous puckering motion that travels around the ring. The two most common conformations are the envelope (or twist) and half-chair forms. The energy barrier between these conformations is generally low, leading to a dynamic equilibrium in solution.

Conformational Landscape of the this compound Ring: A Computational Perspective

Detailed experimental data on the parent this compound is limited. However, computational studies have provided significant insights into its conformational preferences. The primary mode of conformational change in the this compound ring is pseudorotation.

A key study on the pseudorotational motion of this compound revealed its one-dimensional potential energy surface (1D-PES) along the pseudorotation angle (ϕ). The 1D-PES for this compound shows two energy minima, which correspond to an enantiomeric pair of stable conformations.[1]

The following diagram illustrates the pseudorotational pathway and the energy profile of the this compound ring.

G Pseudorotational Pathway of this compound cluster_0 Potential Energy Surface cluster_1 Conformations a b a->b c b->c Conf1 Twist/Envelope 1 b->Conf1 d c->d e d->e TS Planar-like Transition State d->TS f e->f g f->g Conf2 Twist/Envelope 2 f->Conf2 Energy Minimum 1 Transition State Energy Minimum 2 Pseudorotation Angle (φ) Pseudorotation Angle (φ) G Computational Workflow for Pseudorotation Analysis start Define Ring Puckering Coordinates (e.g., Cremer-Pople parameters) scan Perform a Relaxed Potential Energy Surface (PES) Scan along the pseudorotational angle (φ) start->scan locate Locate Energy Minima (Stable Conformers) and Transition States scan->locate freq Perform Frequency Calculations to confirm minima and transition states locate->freq thermo Calculate Thermochemical Properties (e.g., relative energies, energy barriers) freq->thermo G X-ray Crystallography Workflow crystal Grow Single Crystals of the this compound derivative diffraction Collect X-ray Diffraction Data crystal->diffraction solve Solve the Crystal Structure (e.g., using direct methods or Patterson methods) diffraction->solve refine Refine the Structural Model solve->refine analyze Analyze the Final Structure (bond lengths, angles, dihedral angles) refine->analyze

References

Methodological & Application

Synthesis of 1,2-Oxathiolane-2,2-dioxide: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 1,2-Oxathiolane-2,2-dioxide, also known as 1,3-propanesultone. This compound is a versatile chemical intermediate, notably used for introducing sulfopropyl groups into molecules to enhance water solubility and impart anionic character.[1][2][3] However, it is a potent alkylating agent and a known carcinogen, necessitating strict safety protocols during handling.[4][5][6]

Introduction

This compound-2,2-dioxide is a cyclic sulfonate ester belonging to the sultone class of compounds.[4] Its high reactivity makes it a valuable reagent in various industrial applications, including the production of dyes, insecticides, and foaming agents.[7] In the pharmaceutical and drug development sectors, it can be used to modify the properties of active molecules. This document outlines two primary, well-established synthesis routes starting from either allyl alcohol or allyl chloride.

Data Presentation

The following tables summarize the quantitative data for the two primary synthesis protocols of this compound-2,2-dioxide, providing a clear comparison of the reaction parameters and outcomes.

Table 1: Synthesis Protocol from Allyl Alcohol

StepReactionReagentsTemperature (°C)Time (h)Yield (%)Reference
1Sulfonation of Allyl AlcoholAllyl alcohol, Sodium bisulfite, Sodium sulfite, Azo diisobutyl nitrile (catalyst)Ambient, then 85-902-3 (initial), 2-3 (acidification)-[1]
2Acidification and ExtractionConcentrated hydrochloric acid, n-Butanol85-902-3-[1]
3Cyclodehydration3-hydroxy-1-propanesulfonic acid, Pyridinium (B92312) p-toluenesulfonate, Zeolites50-602-3up to 95 (overall)[1][8][9]
4PurificationCalcium oxideReflux1-299.4 (of purified product)[10]

Table 2: Synthesis Protocol from Allyl Chloride

StepReactionReagentsTemperature (°C)Time (h)Yield (%)Reference
1Preparation of Sodium Allyl SulfonateAllyl chloride, Sodium metabisulfite (B1197395) aqueous solution---[11][12]
2Reverse Markovnikov Addition and AcidificationSodium allyl sulfonate, Sulfuric acid, Catalyst---[11][12]
3Hydrolysis----[11][12]
4Cyclodehydration3-hydroxypropanesulfonic acid, Inert dehydrating agent (e.g., toluene (B28343), diformazan benzo)~105 (toluene), ~130 (diformazan benzo)10-1281-83 (overall)[12]

Experimental Protocols

The following are detailed methodologies for the key experiments in the synthesis of this compound-2,2-dioxide.

Protocol 1: Synthesis from Allyl Alcohol

This synthesis is a multi-step process involving the formation of a sulfonic acid intermediate followed by cyclodehydration.[1]

Step 1: Sulfonation of Allyl Alcohol and Acidification

  • In a suitable reactor, combine sodium sulfite, sodium bisulfite, and allyl alcohol at ambient temperature.

  • Adjust the pH of the mixture to a range of 5.0 to 5.5 using concentrated hydrochloric acid.

  • Initiate the free-radical addition by adding azo diisobutyl nitrile (AIBN) as a catalyst. The reaction is allowed to proceed for 2 to 3 hours.

  • Following the initial reaction, add more concentrated hydrochloric acid and heat the mixture to between 85°C and 90°C for an additional 2 to 3 hours to form 3-hydroxy-1-propanesulfonic acid.[1]

  • Filter the mixture to remove the salt precipitate.

  • Extract the filtrate with n-butanol. The organic layer containing 3-hydroxy-1-propanesulfonic acid is collected for the next step.[1]

Step 2: Cyclodehydration and Purification

  • To the collected 3-hydroxy-1-propanesulfonic acid, add pyridinium p-toluenesulfonate and zeolites as catalysts.[1][10]

  • Heat the mixture to a temperature between 50°C and 60°C for 2 to 3 hours to induce dehydration and cyclization.[1]

  • Distill the reaction mixture, collecting the fraction between 147°C and 149°C.[1]

  • For final purification, add calcium oxide to the collected fraction and heat at reflux for 1 to 2 hours. This step removes impurities, yielding high-purity this compound-2,2-dioxide.[1][10]

Protocol 2: Synthesis from Allyl Chloride

This method utilizes the cheaper starting material, allyl chloride, and proceeds through four main steps.[11][12]

Step 1: Preparation of Sodium Allyl Sulfonate

  • Slowly add allyl chloride dropwise to an aqueous solution of sodium metabisulfite.

Step 2-3: Reaction with Sulfuric Acid, Hydrolysis, and Acidification

  • React the sodium allyl sulfonate with sulfuric acid in the presence of a catalyst.

  • Perform hydrolysis under alkaline conditions.

  • Acidify the mixture to produce 3-hydroxypropanesulfonic acid.

Step 4: Cyclodehydration

  • Conduct a cyclodehydration of the 3-hydroxypropanesulfonic acid using an inert dehydrating agent such as toluene or diformazan benzo.

  • When using toluene, heat the mixture to approximately 105°C for 10-12 hours, separating the water generated during the reaction.[12]

  • After the reaction is complete, filter the solution.

  • The filtrate is subjected to vacuum distillation, and the product crystallizes upon cooling.[12]

Visualizations

Experimental Workflow: Synthesis from Allyl Alcohol

G start Start Materials: Allyl Alcohol, NaHSO3, Na2SO3 step1 Sulfonation (AIBN catalyst, pH 5.0-5.5, 2-3h) start->step1 step2 Acidification (Conc. HCl, 85-90°C, 2-3h) step1->step2 step3 Extraction (n-Butanol) step2->step3 intermediate 3-Hydroxy-1-propanesulfonic Acid step3->intermediate step4 Cyclodehydration (Pyridinium p-toluenesulfonate, Zeolites, 50-60°C, 2-3h) intermediate->step4 step5 Distillation (147-149°C) step4->step5 step6 Purification (CaO, Reflux, 1-2h) step5->step6 end_product This compound-2,2-dioxide step6->end_product

Caption: Workflow for the synthesis of this compound-2,2-dioxide from allyl alcohol.

Signaling Pathway: Toxicological Mechanism of this compound-2,2-dioxide

This compound-2,2-dioxide is a direct-acting alkylating agent that exerts its toxicity and carcinogenicity by covalently modifying biological macromolecules.[7]

G cluster_cell Cell dna DNA alkylation_dna Alkylation of DNA (e.g., N7-alkylguanosine) dna->alkylation_dna protein Proteins alkylation_protein Alkylation of Proteins protein->alkylation_protein dna_damage DNA Damage (Strand Breaks) alkylation_dna->dna_damage protein_dysfunction Protein Dysfunction alkylation_protein->protein_dysfunction mutation Mutations dna_damage->mutation cancer Carcinogenesis mutation->cancer ps This compound-2,2-dioxide (Propanesultone) ps->dna Enters Cell ps->protein

Caption: Genotoxic mechanism of this compound-2,2-dioxide leading to carcinogenesis.

References

Application Notes and Protocols for the Stereoselective Synthesis of 1,2-Oxathiolane Nucleosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Oxathiolane nucleosides represent a class of sulfur-containing heterocyclic compounds of significant interest in medicinal chemistry. Analogous to the well-studied 1,3-oxathiolane (B1218472) nucleosides, which include clinically important antiviral agents like Lamivudine and Emtricitabine, the this compound scaffold offers a unique stereochemical and electronic profile that could lead to the discovery of novel therapeutic agents.[1] The stereoselective synthesis of these molecules is crucial, as the biological activity of nucleoside analogs is often confined to a single stereoisomer.

These application notes provide a comprehensive overview of proposed strategies and detailed protocols for the stereoselective synthesis of this compound nucleosides, focusing on the construction of the chiral this compound ring and the stereocontrolled formation of the C-N glycosidic bond.

Synthetic Strategies

The stereoselective synthesis of this compound nucleosides is a challenging endeavor due to the absence of established direct methods. However, a convergent synthetic approach, based on methodologies from related fields, is proposed. This strategy involves two key stages:

  • Stereoselective Synthesis of a Chiral this compound Intermediate: This involves the preparation of a this compound 2,2-dioxide (γ-sultone) with a functional group at a key position (C4 or C5) that allows for subsequent coupling with a nucleobase. The stereochemistry of this intermediate is critical for the final product.

  • Stereoselective Glycosylation: The chiral this compound intermediate is then coupled with a protected nucleobase to form the C-N glycosidic bond with control of the anomeric stereochemistry.

Two primary pathways are proposed for the glycosylation step: a Lewis acid-catalyzed approach and a Mitsunobu reaction.

cluster_0 Overall Synthetic Workflow Start Acyclic Precursors Sultone_Formation Stereoselective Synthesis of Chiral Hydroxy-γ-Sultone Start->Sultone_Formation Multiple Steps Glycosylation Stereoselective Glycosylation Sultone_Formation->Glycosylation Activation Deprotection Deprotection Glycosylation->Deprotection Final_Product This compound Nucleoside Deprotection->Final_Product

Caption: Proposed overall synthetic workflow for this compound nucleosides.

Data Presentation: Key Transformations and Expected Outcomes

The following tables summarize quantitative data for key reactions, extrapolated from analogous systems, to provide an estimate of expected yields and stereoselectivities.

Table 1: Stereoselective Synthesis of Chiral γ-Sultones

Starting MaterialChiral Auxiliary/CatalystReaction TypeProductDiastereomeric/Enantiomeric ExcessYield (%)Reference
α-Allylated Chiral SulfonatesChiral AuxiliaryIntramolecular Cyclizationα,γ-Substituted γ-SultonesHigh deGood to Excellent[2]
α-Bromomethyl KetonesLiHMDSAnion-mediated Cyclizationβ-Alkylpropane γ-SultonesN/AGood[2]
1-(Adamant-1-yl)-substituted OlefinsSO3SulfonationAdamantane-fused γ-Sultonesthreo diastereomer favored50-62[3]

Table 2: Nucleophilic Substitution of Cyclic Sulfates/Sultones

SubstrateNucleophileConditionsProductRegioselectivityYield (%)Reference
Cyclic SulfatesNaN3DMFAzido alcoholHighGood[4]
Cyclic SulfatesPhenoxideAcetonitrile, refluxPhenyl ether alcoholHighly regiospecificGood[5]
Cyclic SulfatesFluoride IonAcetonitrile, refluxFluoro alcoholPronounced regioselectivityGood[5]

Table 3: Stereoselective Glycosylation of 1,3-Oxathiolane Analogs (for comparison)

Glycosyl DonorNucleobaseLewis Acid/Conditionsβ/α RatioYield (%)Reference
Acetoxy-1,3-oxathiolaneSilylated CytosineTMSOTf2:1Good[1]
Benzoylated-1,3-oxathiolaneSilylated CytosineTMSI1.3:1Good[1]

Experimental Protocols

Protocol 1: Stereoselective Synthesis of a Chiral 4-Hydroxy-1,2-Oxathiolane-2,2-Dioxide

This protocol is adapted from methods for the synthesis of chiral γ-sultones and is a hypothetical pathway.

Materials:

  • Appropriate chiral allylic alcohol

  • SOCl₂

  • RuCl₃, NaIO₄

  • Acetonitrile, CCl₄, H₂O

  • EtOAc, NaHCO₃, MgSO₄

  • Silica (B1680970) gel for chromatography

Procedure:

  • Synthesis of the corresponding cyclic sulfite: To a solution of the chiral allylic alcohol in an appropriate solvent, add SOCl₂ dropwise at 0 °C. Stir the reaction until completion (monitored by TLC).

  • Oxidation to the cyclic sulfate (B86663) (γ-sultone): To a biphasic mixture of acetonitrile, CCl₄, and water, add the crude cyclic sulfite. Add RuCl₃ (catalytic amount) followed by NaIO₄ in portions. Stir vigorously until the reaction is complete.

  • Work-up: Extract the aqueous layer with EtOAc. Combine the organic layers, wash with saturated NaHCO₃ solution and brine, dry over MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the chiral 4-hydroxy-1,2-oxathiolane-2,2-dioxide.

Protocol 2: Stereoselective Glycosylation via Mitsunobu Reaction

This protocol describes the coupling of a chiral 4-hydroxy-1,2-oxathiolane-2,2-dioxide with a protected nucleobase.

Materials:

  • Chiral 4-hydroxy-1,2-oxathiolane-2,2-dioxide (from Protocol 1)

  • Protected nucleobase (e.g., N⁴-benzoyl-cytosine)

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous THF or 1,4-dioxane

  • Silica gel for chromatography

Procedure:

  • Reaction Setup: To a solution of the chiral 4-hydroxy-1,2-oxathiolane-2,2-dioxide and the protected nucleobase in anhydrous THF, add PPh₃ at 0 °C under an inert atmosphere.

  • Mitsunobu Reaction: Add DIAD or DEAD dropwise to the solution. Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Work-up: Quench the reaction with water and extract with an appropriate organic solvent (e.g., EtOAc). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield the protected this compound nucleoside. The reaction is expected to proceed with inversion of stereochemistry at the C4 position.

cluster_1 Mitsunobu Glycosylation Pathway Hydroxy_Sultone Chiral 4-Hydroxy-γ-Sultone Intermediate Oxyphosphonium Intermediate Hydroxy_Sultone->Intermediate Nucleobase Protected Nucleobase SN2_Attack SN2 Attack by Nucleobase Nucleobase->SN2_Attack Mitsunobu_Reagents PPh₃, DIAD/DEAD Mitsunobu_Reagents->Intermediate Intermediate->SN2_Attack Product Protected this compound Nucleoside (Inverted Stereochemistry) SN2_Attack->Product

Caption: Proposed Mitsunobu reaction for stereoselective glycosylation.

Protocol 3: Deprotection of the Nucleoside Analog

This protocol describes a general procedure for the removal of protecting groups.

Materials:

  • Protected this compound nucleoside (from Protocol 2)

  • Methanolic ammonia (B1221849) or other appropriate deprotection reagent

  • Methanol

  • Silica gel for chromatography or recrystallization solvents

Procedure:

  • Deprotection Reaction: Dissolve the protected nucleoside in methanolic ammonia and stir at room temperature. The reaction progress should be monitored by TLC.

  • Work-up: Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography or recrystallization to obtain the final this compound nucleoside.

Biological Evaluation and Signaling Pathways

While the specific biological activities of this compound nucleosides are yet to be extensively explored, they are designed as analogs of clinically successful antiviral drugs. The presumed mechanism of action for many antiviral nucleoside analogs involves intracellular phosphorylation to the corresponding triphosphate, which then acts as a competitive inhibitor or a chain terminator of viral polymerases (e.g., reverse transcriptase).

cluster_2 Antiviral Mechanism of Action Nucleoside_Analog This compound Nucleoside Monophosphate Monophosphate Nucleoside_Analog->Monophosphate Cellular Kinases Diphosphate Diphosphate Monophosphate->Diphosphate Cellular Kinases Triphosphate Triphosphate (Active Form) Diphosphate->Triphosphate Cellular Kinases Viral_Polymerase Viral Polymerase Triphosphate->Viral_Polymerase Inhibition/Incorporation Chain_Termination DNA/RNA Chain Termination Viral_Polymerase->Chain_Termination

Caption: Presumed intracellular activation pathway of this compound nucleosides.

Conclusion

The stereoselective synthesis of this compound nucleosides presents a promising area for the development of new therapeutic agents. While direct synthetic routes are not yet established, the application of modern synthetic methodologies, including stereoselective sultone synthesis and reliable glycosylation reactions like the Mitsunobu reaction, provides a clear and viable path forward. The protocols and strategies outlined in these application notes are intended to serve as a foundational guide for researchers in this exciting and evolving field. Further optimization and exploration of these methods will undoubtedly lead to the successful synthesis and biological evaluation of this novel class of nucleoside analogs.

References

Application Notes and Protocols: 1,2-Oxathiolane as a Key Intermediate in the Synthesis of Lamivudine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Lamivudine (B182088), a crucial antiretroviral medication, utilizing a 1,2-oxathiolane intermediate. The methodologies outlined are based on established and innovative synthetic routes, offering insights into stereoselective synthesis and process optimization.

Introduction

Lamivudine, a nucleoside reverse transcriptase inhibitor (NRTI), is a cornerstone in the treatment of HIV/AIDS and Hepatitis B.[1][2] Its synthesis has been a subject of extensive research, aiming for more efficient, cost-effective, and stereoselective methods. A key strategic intermediate in many successful syntheses is a this compound derivative.[3][4][5] This intermediate allows for the crucial stereocontrolled introduction of the cytosine nucleobase to form the desired cis-(-)-enantiomer, which is the biologically active form of Lamivudine.[2]

This document details various synthetic strategies to access the this compound intermediate and its subsequent conversion to Lamivudine. The protocols are designed to provide researchers with a practical guide for laboratory-scale synthesis.

Synthetic Strategies and Key Data

Several innovative routes have been developed for the synthesis of the pivotal this compound intermediate and its subsequent conversion to Lamivudine. These methods focus on achieving high stereoselectivity and overall yield. Below is a summary of key quantitative data from prominent synthetic approaches.

RouteKey TransformationStarting MaterialsOverall YieldKey Stereoselectivity/PurityReference
Route A: Supply-Centered Synthesis Sulfenyl chloride chemistry to construct the oxathiolane ringChloroacetic acid, vinyl acetate (B1210297), sodium thiosulfate, water62% (5 steps to Lamivudine)99.3% LCAP for a key intermediate[4][6]
Route B: Enzymatic Dynamic Kinetic Resolution Enzyme-catalyzed cascade addition–cyclization–acetylationAchiral starting materials40% (3 steps to Lamivudine)45% ee for the key intermediate[1]
Route C: Chiral Auxiliary Approach Acylation with a lactic acid derivative to control stereochemistryOxathiolane, (S)-lactic acid derivative86% (for the desired cis-nucleoside from the acylated oxathiolane)>99% optical purity of the final nucleoside[7][8]
Route D: ZrCl4-Mediated N-Glycosylation Lewis acid-catalyzed N-glycosylation1,3-oxathiolane (B1218472) acetate, silylated cytosine-Preferential formation of a single isomer[9][10]

Experimental Protocols

Route A: Supply-Centered Synthesis of a Lamivudine Intermediate

This route focuses on the use of low-cost, readily available starting materials.[4]

Step 1: Synthesis of the Dichlorinated Intermediate

  • To a solution of methyl thioglycolate (1.0 equiv) in toluene, add sulfuryl chloride (SO₂Cl₂) (2.2 equiv) at 0 °C.

  • Stir the mixture for 1 hour at 0 °C, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Vinyl acetate (1.0 equiv) is then added to the reaction mixture.

  • The reaction is monitored by TLC for the formation of the dichlorinated intermediate. This intermediate is typically used in the next step without further purification.

Step 2: Cyclization to form the Oxathiolane Ring

  • The crude dichlorinated intermediate is dissolved in a 1:1 mixture of acetonitrile (B52724) and water.

  • Sodium bicarbonate (NaHCO₃) (2.0 equiv) is added, and the mixture is heated to 70 °C for 2.5 hours.

  • After cooling, the reaction mixture is worked up by extraction with an organic solvent.

Step 3: Conversion to the Lamivudine Intermediate

  • The crude oxathiolane from the previous step is subjected to conditions that facilitate the formation of the desired stereoisomer, often involving a crystallization-induced diastereoselection.[6]

  • This step typically involves the use of a chiral auxiliary, such as L-menthol, to direct the stereochemistry.[6]

Route B: Enzymatic Dynamic Kinetic Resolution (DKR) Protocol

This protocol utilizes an enzyme to achieve a highly efficient asymmetric synthesis.[1]

Step 1: Enzyme-Catalyzed Cascade Reaction

  • In a suitable solvent (e.g., THF), combine the achiral starting materials.

  • Add surfactant-treated subtilisin Carlsberg (STS) and phenyl acetate.

  • Add triethylamine (B128534) (TEA) and maintain the reaction at 4 °C.

  • Monitor the reaction for the formation of the enantioenriched 1,3-oxathiolane intermediate. The reported yield for this step is 89%.[1]

Step 2: Vorbrüggen Coupling

  • The enantioenriched oxathiolane intermediate (1.0 equiv) is dissolved in anhydrous acetonitrile.

  • Silylated N⁴-acetylcytosine and trimethylsilyl (B98337) iodide (TMSI) are added at 0 °C.

  • The reaction mixture is stirred until the coupling is complete (monitored by TLC). This step yields the protected nucleoside with a reported yield of 51%.[1]

Step 3: Deprotection

  • The protected nucleoside is dissolved in methanol.

  • Potassium carbonate (K₂CO₃) is added, and the mixture is stirred at room temperature.

  • Upon completion of the deprotection, the reaction is worked up to isolate Lamivudine. The reported yield for this final step is 89%.[1]

Route C: Chiral Auxiliary-Directed Synthesis

This method employs a chiral lactic acid derivative to control the stereochemistry of the oxathiolane ring.[7][8]

Step 1: Acylation of the Oxathiolane

  • Pre-form an anhydride (B1165640) by reacting a sodium lactate (B86563) derivative (1.6 equiv) with pivaloyl chloride (PivCl) (1.6 equiv) in a suitable solvent like CDCl₃ for 90 minutes.

  • In a separate flask, dissolve the starting oxathiolane in CDCl₃.

  • Slowly add the pre-formed anhydride mixture to the heated solution of the oxathiolane.

  • The reaction progress is monitored, and upon completion, the acylated oxathiolane is isolated.

Step 2: Glycosylation with Cytosine

  • The acylated oxathiolane is dissolved in a suitable solvent.

  • The reaction is carried out by generating HBr in situ from bromine and mesitylene.

  • This converts the acylated oxathiolane to a brominated analogue, which then reacts with cytosine.

  • The desired cis-nucleoside is formed with a reported overall yield of 96% for the glycosylation and is isolated by crystallization.[8]

Visualizing the Synthesis

To better understand the workflow and chemical transformations, the following diagrams illustrate the key processes.

Lamivudine_Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Key Intermediate Formation cluster_coupling Nucleobase Coupling cluster_final Final Product A This compound Precursors B Stereoselective Synthesis of This compound Intermediate A->B Various Routes (Enzymatic, Chiral Auxiliary, etc.) C Coupling with Cytosine B->C Glycosylation D Lamivudine C->D Deprotection (if necessary)

Caption: General workflow for Lamivudine synthesis via a this compound intermediate.

Route_A_Pathway A Chloroacetic Acid + Vinyl Acetate + Sodium Thiosulfate B Sulfenyl Chloride Intermediate A->B Reaction with SO2Cl2 C Dichlorinated Intermediate B->C Addition to Vinyl Acetate D This compound Intermediate C->D Cyclization E Lamivudine D->E Coupling & Deprotection

Caption: Simplified pathway for the supply-centered synthesis of Lamivudine.

Logical_Relationship Intermediate This compound Intermediate Stereocontrol Stereocontrol (Key Challenge) Intermediate->Stereocontrol Enzymatic Enzymatic DKR Stereocontrol->Enzymatic ChiralAux Chiral Auxiliaries Stereocontrol->ChiralAux Crystallization Crystallization-Induced Resolution Stereocontrol->Crystallization Lamivudine Biologically Active Lamivudine Enzymatic->Lamivudine ChiralAux->Lamivudine Crystallization->Lamivudine

Caption: Logical relationship of challenges and solutions in Lamivudine synthesis.

References

Application of 1,2-Oxathiolane in the Stereoselective Synthesis of Emtricitabine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Emtricitabine (B123318) (FTC) is a potent nucleoside reverse transcriptase inhibitor (NRTI) widely used in the treatment of HIV infection. A key structural feature of Emtricitabine is the cis-configured 1,3-oxathiolane (B1218472) ring, which is crucial for its antiviral activity. The stereoselective synthesis of this moiety presents a significant challenge in the manufacturing of Emtricitabine. This application note details a robust and widely employed synthetic strategy that utilizes a 1,2-oxathiolane derivative, leveraging the chiral auxiliary L-menthol to control the stereochemistry of the key intermediate. This method provides a reliable pathway to the desired (2R, 5S) enantiomer of the oxathiolane ring, which is essential for the therapeutic efficacy of Emtricitabine.

The synthesis involves the coupling of a chiral 1,3-oxathiolane intermediate with silylated 5-fluorocytosine (B48100), followed by reduction to yield Emtricitabine. The use of L-menthol as a chiral auxiliary allows for the diastereoselective formation of the desired stereoisomer, which can be isolated through crystallization. This approach has been detailed in various patents and is a cornerstone of several industrial syntheses of Emtricitabine.

Synthetic Pathway Overview

The overall synthetic scheme for Emtricitabine starting from a this compound precursor is depicted below. The key steps involve the formation of a chiral oxathiolane carboxylate, introduction of the 5-fluorocytosine base, and subsequent reduction to the final active pharmaceutical ingredient.

G cluster_0 Synthesis of Chiral Oxathiolane Intermediate cluster_1 Coupling and Final Synthesis start This compound Precursor step1 Reaction with L-menthol to form diastereomeric esters start->step1 step2 Diastereoselective Crystallization to isolate desired (2R, 5R)-isomer step1->step2 step3 Activation of C5 position (e.g., Acylation or Chlorination) step2->step3 intermediate Key Chiral (2R, 5S)-Oxathiolane Intermediate step3->intermediate step4 Lewis Acid-mediated Coupling (N-Glycosylation) intermediate->step4 silylated_base Silylated 5-Fluorocytosine silylated_base->step4 coupled_product L-menthyl (2R, 5S)-5-(5-fluoro-4-N-acetylcytosin-1-yl) -1,3-oxathiolane-2-carboxylate step4->coupled_product step5 Reduction of the ester (e.g., with Sodium Borohydride) coupled_product->step5 emtricitabine Emtricitabine (FTC) step5->emtricitabine

Caption: Synthetic pathway for Emtricitabine from a this compound precursor.

Experimental Protocols

Protocol 1: Synthesis of (2R, 5S)-5-acetoxy-1,3-oxathiolane-2-carboxylic acid L-menthyl ester

This protocol describes the synthesis of a key activated intermediate for the coupling reaction.

Materials:

Procedure:

  • Dissolve (2R, 5R)-5-hydroxy-1,3-oxathiolane-2-carboxylic acid L-menthyl ester in dichloromethane.

  • Add acetic anhydride to the solution.

  • Cool the mixture in an ice-water bath.

  • Add pyridine dropwise with stirring, followed by the addition of a catalytic amount of DMAP.

  • Allow the reaction to proceed to completion, monitoring by a suitable analytical method (e.g., TLC or HPLC).

  • Upon completion, perform an aqueous workup to remove excess reagents and byproducts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by a suitable method, such as column chromatography, to yield the desired (2R, 5S)-5-acetoxy-1,3-oxathiolane-2-carboxylic acid L-menthyl ester.

Protocol 2: Silylation of 5-Fluorocytosine

This protocol details the preparation of the silylated nucleobase required for the coupling reaction.

Materials:

Procedure:

  • Suspend 5-fluorocytosine in toluene.

  • Add hexamethyldisilazane and a catalytic amount of methanesulfonic acid.[1][2]

  • Reflux the mixture for approximately 3 hours.[1][2]

  • After reflux, distill the reaction mixture to dryness under vacuum to remove excess HMDS and toluene.

  • The resulting silylated 5-fluorocytosine residue is used directly in the next step without further purification.

Protocol 3: Coupling of Chiral Oxathiolane with Silylated 5-Fluorocytosine

This protocol describes the crucial N-glycosylation step to form the carbon-nitrogen bond.

Materials:

  • (2R, 5S)-5-acetoxy-1,3-oxathiolane-2-carboxylic acid L-menthyl ester

  • Silylated 5-Fluorocytosine

  • Trimethylsilyl (B98337) iodide (TMSI) or other suitable Lewis acid

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • Dissolve the silylated 5-fluorocytosine residue in dichloromethane.

  • Add a solution of (2R, 5S)-5-acetoxy-1,3-oxathiolane-2-carboxylic acid L-menthyl ester in dichloromethane.[1][2]

  • Cool the mixture and slowly add trimethylsilyl iodide.

  • Stir the reaction at room temperature for about 2 hours, monitoring for completion.[3]

  • After the reaction is complete, quench the reaction and perform an aqueous workup.

  • The crude product, L-menthyl (2R, 5S)-5-(4-amino-5-fluoro-2-oxo-2H-pyrimidin-1-yl)[1][4]oxathiolane-2-carboxylate, can be purified by crystallization.

Protocol 4: Reduction to Emtricitabine

This final step involves the removal of the L-menthyl chiral auxiliary and reduction of the carboxylate to a hydroxymethyl group.

Materials:

  • L-menthyl (2R, 5S)-5-(4-amino-5-fluoro-2-oxo-2H-pyrimidin-1-yl)[1][4]oxathiolane-2-carboxylate

  • Sodium borohydride (B1222165) (NaBH₄)

  • Potassium bicarbonate

  • Potassium hydrogen phosphate (B84403)

  • Tetrahydrofuran (THF)

  • Methanol

  • Water

Procedure:

  • Suspend the coupled product in a mixture of tetrahydrofuran, methanol, and water.[1][2]

  • Add potassium bicarbonate and potassium hydrogen phosphate to the suspension.[1][2]

  • Cool the mixture to 0-5 °C.

  • Slowly add a solution of sodium borohydride in aqueous sodium hydroxide (B78521) over 2-3 hours.[1][2]

  • Stir the reaction mixture at 20-25 °C for 1 hour.[1][2]

  • After completion, perform a standard workup to isolate the crude Emtricitabine.

  • The crude product can be purified by crystallization from a suitable solvent system, such as methanol/isopropyl acetate, to yield high-purity Emtricitabine.[1][2]

Quantitative Data Summary

The following table summarizes typical yields and conditions for the key steps in the synthesis of Emtricitabine via the this compound pathway.

StepReactionKey ReagentsSolvent(s)Typical YieldReference
1Silylation of 5-Fluorocytosine5-Fluorocytosine, HMDS, Methanesulfonic acidTolueneQuantitative (used in situ)[1][2]
2Coupling (N-Glycosylation)Activated Oxathiolane, Silylated 5-FC, TMSIDichloromethaneNot explicitly stated, but leads to high overall yield[3]
3ReductionCoupled Product, NaBH₄, K₂CO₃/KH₂PO₄THF, Methanol, WaterGood yields reported for the final crystallization step[1][2]

Logical Workflow for Synthesis and Purification

The following diagram illustrates the logical workflow from the key intermediate to the final purified active pharmaceutical ingredient.

G cluster_input Starting Materials cluster_process Reaction and Purification cluster_output Final Product Intermediate Key Chiral Oxathiolane Intermediate Coupling N-Glycosylation (Coupling Reaction) Intermediate->Coupling Base Silylated 5-Fluorocytosine Base->Coupling Reduction Reductive Removal of Chiral Auxiliary Coupling->Reduction Coupled Product Workup Aqueous Workup and Extraction Reduction->Workup Crude Emtricitabine Crystallization Crystallization for Purification Workup->Crystallization Partially Purified API High-Purity Emtricitabine (API) Crystallization->API Final Product

Caption: Workflow from key intermediates to final purified Emtricitabine.

Conclusion

The application of this compound chemistry, particularly with the use of a chiral auxiliary like L-menthol, provides an effective and scalable method for the stereoselective synthesis of Emtricitabine. The detailed protocols and data presented herein offer a comprehensive guide for researchers and professionals in the field of drug development and manufacturing. The robustness of this synthetic route has established it as a key technology in the production of this life-saving antiretroviral medication.

References

Application Notes and Protocols for 1,2-Oxathiolane Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

Introduction

This document provides detailed application notes and experimental protocols relevant to the use of oxathiolane derivatives in medicinal chemistry. It is important to note that while the topic encompasses 1,2-oxathiolane derivatives, the vast majority of published research with extensive biological data and established protocols focuses on the isomeric 1,3-oxathiolane (B1218472) scaffold. Specifically, 1,3-oxathiolane nucleoside analogues have emerged as a cornerstone of antiviral therapy. In contrast, the medicinal chemistry applications of this compound and its derivatives, including their oxidized forms (γ-sultones), are less extensively documented in publicly available literature.[1] Therefore, this document will primarily focus on the well-established applications of 1,3-oxathiolane derivatives, while also providing available insights into this compound derivatives where applicable.

Application Note 1: 1,3-Oxathiolane Nucleoside Analogues as Antiviral Agents

The 1,3-oxathiolane ring serves as a crucial bioisostere for the furanose ring of natural nucleosides. This structural modification has led to the development of potent antiviral agents, most notably Lamivudine (3TC) and Emtricitabine (FTC), which are essential components in the treatment of HIV and Hepatitis B Virus (HBV) infections.[2] These synthetic nucleoside analogues act as chain terminators of viral reverse transcriptase, thereby inhibiting viral replication.

Mechanism of Action:

1,3-oxathiolane nucleoside analogues are prodrugs that require intracellular phosphorylation to their active triphosphate form. This process is catalyzed by host cell kinases. The resulting triphosphate derivative then competes with natural deoxynucleoside triphosphates for incorporation into the growing viral DNA chain by the viral reverse transcriptase. Upon incorporation, the absence of a 3'-hydroxyl group on the oxathiolane ring prevents the formation of the next phosphodiester bond, leading to chain termination and halting viral DNA synthesis. The unnatural L-configuration of active enantiomers like Lamivudine and Emtricitabine contributes to their favorable safety profile, as they are poor substrates for human DNA polymerases.

Mechanism_of_Action 1,3-Oxathiolane_Nucleoside_Analogue 1,3-Oxathiolane_Nucleoside_Analogue Intracellular_K_inases Intracellular_K_inases 1,3-Oxathiolane_Nucleoside_Analogue->Intracellular_K_inases Phosphorylation Active_Triphosphate Active_Triphosphate Intracellular_K_inases->Active_Triphosphate Viral_Reverse_Transcriptase Viral_Reverse_Transcriptase Active_Triphosphate->Viral_Reverse_Transcriptase Competitive Inhibition Viral_DNA_Chain_Termination Viral_DNA_Chain_Termination Viral_Reverse_Transcriptase->Viral_DNA_Chain_Termination Incorporation

Figure 1: Simplified signaling pathway of 1,3-oxathiolane nucleoside analogue activation and action.

Quantitative Biological Data

The following tables summarize key quantitative data for prominent 1,3-oxathiolane antiviral agents.

CompoundVirusCell LineEC50 (µM)Reference
Lamivudine (3TC)HIV-1CEM0.02[3]
Emtricitabine (FTC)HIV-1CEM0.009[3]
Racemic (±)-BCH-189HIV-1MT-40.37–1.31[3]

Table 1: Antiviral Activity of 1,3-Oxathiolane Nucleoside Analogues.

CompoundEnzymeKm (µM)Reference
(-)-Enantiomer of FTCHuman 2'-deoxycytidine (B1670253) kinase5.7[2]
(+)-Enantiomer of FTCHuman 2'-deoxycytidine kinase42.1[2]
(-)-Enantiomer of BCH-189Human 2'-deoxycytidine kinase10.2[2]
(+)-Enantiomer of BCH-189Human 2'-deoxycytidine kinase35.6[2]

Table 2: Affinity of 1,3-Oxathiolane Nucleoside Enantiomers for Human 2'-deoxycytidine Kinase.

Experimental Protocols

Protocol 1: General Synthesis of a 1,3-Oxathiolane Intermediate

This protocol outlines a general method for the acid-catalyzed synthesis of a 2-substituted-1,3-oxathiolane, a common precursor for various derivatives.

Materials:

  • Aldehyde or ketone (1.0 equivalent)

  • 2-Mercaptoethanol (B42355) (1.1 equivalents)

  • Anhydrous toluene (B28343) or dichloromethane

  • Acid catalyst (e.g., p-toluenesulfonic acid, Amberlyst-15)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Dean-Stark apparatus (if using toluene)

Procedure:

  • Dissolve the aldehyde or ketone (1.0 eq) in the chosen anhydrous solvent in a round-bottom flask.

  • Add 2-mercaptoethanol (1.1 eq) to the solution.

  • Add a catalytic amount of the acid catalyst.

  • If using toluene, equip the flask with a Dean-Stark apparatus and reflux the mixture to remove water azeotropically. If using dichloromethane, stir the reaction at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel.

Synthesis_Workflow cluster_0 Reaction Setup cluster_1 Workup and Purification Aldehyde_Ketone Aldehyde/Ketone + 2-Mercaptoethanol in Anhydrous Solvent Acid_Catalyst Add Acid Catalyst Aldehyde_Ketone->Acid_Catalyst Reaction Reflux (Toluene) or Stir at RT (DCM) Acid_Catalyst->Reaction Quench Wash with NaHCO3 and Brine Reaction->Quench Reaction Complete Dry Dry over Na2SO4 Quench->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify (Distillation or Chromatography) Concentrate->Purify Final_Product 2-Substituted-1,3-oxathiolane Purify->Final_Product Yields

Figure 2: General experimental workflow for the synthesis of a 2-substituted-1,3-oxathiolane.
Protocol 2: Antiviral Activity Assay (HIV-1)

This protocol describes a general method for evaluating the anti-HIV-1 activity of 1,3-oxathiolane derivatives in a cell-based assay.

Materials:

  • CEM-SS cells (or other suitable human T-cell line)

  • RPMI 1640 medium supplemented with 10% fetal bovine serum, L-glutamine, penicillin, and streptomycin

  • HIV-1 viral stock (e.g., strain IIIB)

  • Test compounds (dissolved in DMSO)

  • 96-well microtiter plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed CEM-SS cells into 96-well plates at an appropriate density.

  • Prepare serial dilutions of the test compounds and add them to the wells. Include a positive control (e.g., AZT) and a no-drug control.

  • Infect the cells with a predetermined amount of HIV-1.

  • Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 6 days.

  • On day 6, add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan (B1609692) crystals.

  • Add solubilization buffer to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the 50% effective concentration (EC50) by plotting the percentage of cell protection versus the log of the compound concentration.

Application Note 2: this compound 2-Oxides (γ-Sultones) in Medicinal Chemistry

While less explored than their 1,3-isomers, this compound 2-oxides, commonly known as γ-sultones, represent a class of compounds with potential applications in medicinal chemistry.[4] They are cyclic esters of hydroxysulfonic acids and can serve as building blocks in the synthesis of more complex molecules.[4][5] Some sultone derivatives have been investigated for their biological activities, including as potential enzyme inhibitors.[6] However, it is important to note that certain γ-sultones have been identified as potent skin sensitizers, which requires careful consideration during drug design and handling.[7][8]

Research into the therapeutic applications of γ-sultones is ongoing, with efforts focused on designing derivatives with improved safety profiles and specific biological targets. Their role as versatile synthetic intermediates may lead to the discovery of novel therapeutic agents in the future.

Conclusion

1,3-Oxathiolane derivatives have firmly established their importance in medicinal chemistry, particularly as highly effective antiviral agents. The detailed protocols and quantitative data provided herein offer a valuable resource for researchers in this field. While the exploration of this compound derivatives for therapeutic applications is still in its nascent stages, the unique chemical properties of this scaffold, especially in the form of γ-sultones, suggest that they may hold promise for future drug discovery efforts. Continued research is necessary to fully elucidate the therapeutic potential and safety of this compound derivatives.

References

Chiral Resolution of 1,2-Oxathiolane Enantiomers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chiral resolution of 1,2-oxathiolane enantiomers. Given the structural importance of chiral 1,2-oxathiolanes and their oxidized derivatives (γ-sultones) in medicinal chemistry and asymmetric synthesis, the ability to isolate these enantiomers in high purity is crucial. The following sections outline three primary techniques for chiral resolution: High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases, Enzymatic Kinetic Resolution, and Classical Chemical Resolution via Diastereomeric Salt Formation.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used analytical and preparative technique for the direct separation of enantiomers.[1][2] The separation is achieved by utilizing a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Application Notes:

The selection of an appropriate CSP is the most critical step in developing a chiral HPLC method. For cyclic sulfur compounds like 1,2-oxathiolanes, polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are often a good starting point due to their broad applicability.[3] The choice of mobile phase (normal-phase, reversed-phase, or polar organic) will significantly impact the separation and should be screened for optimal resolution.

Quantitative Data Summary:

AnalyteChiral Stationary PhaseMobile PhaseFlow Rate (mL/min)Temp (°C)Resolution (Rs)Enantiomeric Excess (ee) (%)
Racemic this compound Derivativee.g., Chiralpak IAe.g., Hexane/Isopropanol (90:10)1.025Data to be determinedData to be determined
Racemic this compound 2,2-dioxidee.g., Chiralcel OJ-He.g., Acetonitrile (B52724)/Water (60:40)0.830Data to be determinedData to be determined

Experimental Protocol: Chiral HPLC Method Development

This protocol provides a general strategy for developing a chiral HPLC separation method for a novel this compound derivative.

Materials:

  • Racemic this compound derivative

  • HPLC-grade solvents (e.g., hexane, isopropanol, ethanol, acetonitrile, water)

  • Acidic or basic modifiers (e.g., trifluoroacetic acid, diethylamine)

  • A selection of chiral HPLC columns (e.g., Chiralpak IA, IB, IC; Chiralcel OD-H, OJ-H)

  • HPLC system with UV detector

Procedure:

  • Sample Preparation: Dissolve the racemic this compound derivative in the initial mobile phase to a concentration of approximately 1 mg/mL.

  • Column Screening (Normal Phase):

    • Equilibrate a polysaccharide-based CSP (e.g., Chiralpak IA) with a mobile phase of Hexane/Isopropanol (90:10 v/v) at a flow rate of 1.0 mL/min.

    • Inject the sample and monitor the elution profile.

    • If no separation or poor resolution is observed, screen other alcohol modifiers (e.g., ethanol) and vary the mobile phase composition (e.g., 80:20, 95:5).

    • For acidic or basic analytes, the addition of a small amount of a modifier (0.1% trifluoroacetic acid for acids, 0.1% diethylamine (B46881) for bases) can improve peak shape and resolution.

  • Column Screening (Reversed Phase/Polar Organic):

    • If normal phase conditions are unsuccessful, switch to a reversed-phase compatible CSP (e.g., Chiralcel OJ-RH).

    • Screen mobile phases such as Acetonitrile/Water or Methanol/Water with or without acidic modifiers.

    • Polar organic modes (e.g., 100% acetonitrile or ethanol) can also be effective and should be explored.

  • Method Optimization: Once partial separation is achieved, optimize the resolution by adjusting the mobile phase composition, flow rate, and column temperature.

Workflow for Chiral HPLC Method Development:

G cluster_prep Preparation cluster_screening Screening cluster_optimization Optimization cluster_result Result start Racemic this compound prep Dissolve in Mobile Phase (1 mg/mL) start->prep screen_np Normal Phase Screening (Hexane/IPA) on CSP prep->screen_np screen_rp Reversed Phase / Polar Organic Screening on CSP screen_np->screen_rp No/Poor Separation optimize Optimize Mobile Phase, Flow Rate, Temperature screen_np->optimize Partial Separation screen_rp->optimize Partial Separation result Baseline Separation of Enantiomers optimize->result

Caption: Workflow for Chiral HPLC Method Development.

Enzymatic Kinetic Resolution (EKR)

Enzymatic kinetic resolution is a powerful technique that utilizes the stereoselectivity of enzymes to resolve a racemic mixture.[4][5] Typically, a lipase (B570770) is used to selectively acylate one enantiomer of a racemic alcohol or hydrolyze one enantiomer of a racemic ester, leaving the other enantiomer unreacted and enriched. For 1,2-oxathiolanes bearing a hydroxyl group, this method can be highly effective.

Application Notes:

The choice of enzyme, acyl donor, and solvent are key parameters for a successful EKR. Lipases such as Candida antarctica lipase B (CAL-B), Pseudomonas cepacia lipase (PSL), and Candida rugosa lipase (CRL) are commonly used. The reaction is a kinetic process, meaning that the enantiomeric excess of both the product and the remaining starting material changes with conversion. For optimal results, the reaction should be monitored and stopped at approximately 50% conversion to achieve high ee for both the acylated product and the unreacted alcohol.

Quantitative Data Summary:

SubstrateEnzymeAcyl DonorSolventTime (h)Conversion (%)Substrate ee (%)Product ee (%)
Racemic 1,2-Oxathiolan-4-ole.g., CAL-Be.g., Vinyl acetatee.g., Toluene (B28343)24Data to be determinedData to be determinedData to be determined
Racemic 1,2-Oxathiolan-4-ole.g., PSLe.g., Isopropenyl acetatee.g., MTBE48Data to be determinedData to be determinedData to be determined

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

This protocol describes a general procedure for the enzymatic kinetic resolution of a racemic this compound containing a hydroxyl group.

Materials:

  • Racemic this compound alcohol

  • Immobilized lipase (e.g., Novozym 435 - immobilized CAL-B)

  • Acyl donor (e.g., vinyl acetate)

  • Anhydrous organic solvent (e.g., toluene, methyl tert-butyl ether (MTBE))

  • Molecular sieves (optional, to maintain anhydrous conditions)

Procedure:

  • To a solution of the racemic this compound alcohol (1.0 mmol) in anhydrous toluene (10 mL), add the acyl donor (e.g., vinyl acetate, 1.5 mmol).

  • Add the immobilized lipase (e.g., Novozym 435, 50 mg).

  • Stir the mixture at a controlled temperature (e.g., 30-40 °C).

  • Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by chiral HPLC or GC to determine the conversion and enantiomeric excess of the substrate and product.

  • When the conversion reaches approximately 50%, stop the reaction by filtering off the enzyme.

  • Wash the enzyme with fresh solvent and combine the filtrates.

  • Evaporate the solvent under reduced pressure.

  • Separate the resulting acylated product from the unreacted alcohol using column chromatography on silica (B1680970) gel.

Workflow for Enzymatic Kinetic Resolution:

G cluster_reaction Reaction cluster_workup Work-up cluster_products Products start Racemic this compound Alcohol react Add Lipase & Acyl Donor in Solvent start->react monitor Monitor Conversion & ee by Chiral HPLC/GC react->monitor stop Stop at ~50% Conversion monitor->stop filter Filter to Remove Enzyme stop->filter separate Separate Product & Substrate via Chromatography filter->separate product Enantioenriched Acylated Product separate->product substrate Enantioenriched Unreacted Alcohol separate->substrate

Caption: Workflow for Enzymatic Kinetic Resolution.

Classical Chemical Resolution

Classical resolution involves the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers.[6] These diastereomers have different physical properties, such as solubility, which allows for their separation by crystallization. This method is particularly suitable for 1,2-oxathiolanes that contain an acidic or basic functional group.

Application Notes:

The success of this method depends on finding a suitable chiral resolving agent that forms a crystalline salt with one of the diastereomers.[7] A screening of different resolving agents and crystallization solvents is often necessary. For acidic 1,2-oxathiolanes, chiral bases like brucine, strychnine, or (R/S)-1-phenylethylamine are commonly used. For basic 1,2-oxathiolanes, chiral acids such as tartaric acid or camphorsulfonic acid are good candidates. The yield of a single enantiomer is theoretically limited to 50% unless the unwanted enantiomer can be racemized and recycled.

Quantitative Data Summary:

Racemic SubstrateChiral Resolving AgentCrystallization SolventDiastereomer Yield (%)Recovered Enantiomer ee (%)
Racemic this compound with COOHe.g., (R)-1-Phenylethylaminee.g., EthanolData to be determinedData to be determined
Racemic this compound with NH2e.g., L-(+)-Tartaric acide.g., Methanol/WaterData to be determinedData to be determined

Experimental Protocol: Resolution via Diastereomeric Salt Formation

This protocol outlines a general procedure for the resolution of a racemic this compound carboxylic acid.

Materials:

  • Racemic this compound carboxylic acid

  • Chiral resolving agent (e.g., (R)-(+)-1-phenylethylamine)

  • Various solvents for crystallization (e.g., ethanol, methanol, acetone, water)

  • Acid (e.g., 1 M HCl) and Base (e.g., 1 M NaOH) for salt formation and liberation

Procedure:

  • Salt Formation: Dissolve the racemic this compound carboxylic acid (1.0 mmol) in a suitable solvent (e.g., ethanol, 10 mL), warming if necessary. In a separate flask, dissolve the chiral resolving agent (e.g., (R)-(+)-1-phenylethylamine, 0.5 mmol - 1.0 mmol) in the same solvent.

  • Add the resolving agent solution to the racemic acid solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then potentially in a refrigerator, to induce crystallization of the less soluble diastereomeric salt.

  • Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent. The mother liquor contains the more soluble diastereomeric salt.

  • Enantiomer Liberation:

    • Dissolve the isolated crystalline salt in water and acidify with 1 M HCl to liberate the enantiomerically enriched carboxylic acid.

    • Extract the free acid with an organic solvent (e.g., ethyl acetate), dry the organic layer over sodium sulfate, and evaporate the solvent.

    • The enantiomerically enriched amine can be recovered from the aqueous layer by basification with 1 M NaOH and extraction.

  • Analysis: Determine the enantiomeric excess of the recovered carboxylic acid using chiral HPLC. The ee can often be improved by recrystallization of the diastereomeric salt.

Workflow for Classical Chemical Resolution:

G cluster_salt_formation Salt Formation cluster_separation Separation cluster_products Products start Racemic this compound Acid/Base add_agent Add Chiral Resolving Agent start->add_agent diastereomers Formation of Diastereomeric Salts add_agent->diastereomers crystallize Crystallization diastereomers->crystallize filter Filtration crystallize->filter solid Less Soluble Diastereomer (Solid) filter->solid liquid More Soluble Diastereomer (Liquid) filter->liquid liberate_solid Liberate Enantiomer 1 solid->liberate_solid liberate_liquid Liberate Enantiomer 2 liquid->liberate_liquid

Caption: Workflow for Classical Chemical Resolution.

References

Application Notes and Protocols for 1,2-Oxathiolane and Related Sulfur-Based Chiral Auxiliaries in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for enantiomerically pure compounds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. Chiral auxiliaries are a powerful and reliable tool in this endeavor, offering a method to temporarily introduce a chiral element to a prochiral substrate, thereby directing the stereochemical outcome of a subsequent reaction. This document provides a detailed overview of the use of 1,2-oxathiolane derivatives and related sulfur-based cyclic compounds as chiral auxiliaries in asymmetric synthesis.

While the direct application of a recoverable this compound chiral auxiliary in a manner analogous to Evans oxazolidinones is not widely documented in the scientific literature, the synthesis of enantiopure γ-sultones (this compound-2,2-dioxides) as chiral building blocks is an important strategy. Furthermore, the closely related class of chiral sultams, particularly Oppolzer's camphorsultam, serves as a well-established and highly effective sulfur-based chiral auxiliary. These application notes will cover both the synthesis of chiral this compound derivatives and provide detailed protocols for the use of the analogous and widely employed chiral sultams.

Part 1: Chiral this compound-2,2-dioxides (γ-Sultones) in Asymmetric Synthesis

Enantiopure γ-sultones are valuable intermediates in organic synthesis. Their synthesis often employs a chiral auxiliary which is then cleaved, or they are derived from the chiral pool. The resulting chiral sultone can then be used in stereospecific ring-opening reactions to generate a variety of functionalized, enantiomerically enriched acyclic compounds.

Asymmetric Synthesis of α,γ-Disubstituted γ-Sultones

A notable strategy for the synthesis of enantiopure α,γ-disubstituted γ-sultones involves the α-allylation of chiral sulfonates, followed by cleavage of the auxiliary and cyclization.[1]

Reaction Scheme:

Asymmetric_Sultone_Synthesis start Chiral Sulfonate intermediate1 α-Allylated Sulfonate start->intermediate1 intermediate2 Sulfonic Acid Intermediate intermediate1->intermediate2 TFA, EtOH, reflux final_product Enantiopure γ-Sultone intermediate2->final_product

Caption: General workflow for the asymmetric synthesis of γ-sultones.

Quantitative Data for Asymmetric α-Allylation and Cyclization

The following table summarizes the yields and diastereoselectivities for the key steps in the synthesis of enantiopure γ-sultones.[1]

EntryAllylic HalideYield of α-Allylation (%)Diastereomeric Excess (de, %)Yield of Cyclization (%)Enantiomeric Excess (ee, %)
1Allyl Bromide85≥9882≥98
2Methallyl Chloride89≥9885≥98
3Cinnamyl Bromide92≥9890≥98
4Crotyl Bromide88≥9878≥98

Part 2: Chiral Sultams as Analogous Auxiliaries in Asymmetric Synthesis

Given the limited examples of this compound as a recoverable chiral auxiliary, this section details the application of the structurally similar and widely used chiral sultams. Oppolzer's camphorsultam is a prime example of a sulfur-based chiral auxiliary that provides excellent stereocontrol in a variety of asymmetric transformations.[2][3]

Application: Asymmetric Alkylation using Oppolzer's Camphorsultam

This protocol describes the diastereoselective alkylation of an N-acyl derivative of Oppolzer's camphorsultam.

Asymmetric_Alkylation_Workflow cluster_workflow Asymmetric Alkylation Workflow Acylation Step 1: Acylation (Camphorsultam + Acyl Chloride) Enolate_Formation Step 2: Diastereoselective Enolate Formation (n-BuLi or NaHMDS) Acylation->Enolate_Formation N-Acylsultam Alkylation Step 3: Alkylation (Electrophile, e.g., R-X) Enolate_Formation->Alkylation Chiral Enolate Cleavage Step 4: Auxiliary Cleavage (e.g., LiOH, H2O2) Alkylation->Cleavage Alkylated Adduct Product Enantiopure Carboxylic Acid Cleavage->Product Auxiliary_Recovery Recovered Camphorsultam Cleavage->Auxiliary_Recovery

Caption: Workflow for asymmetric alkylation using Oppolzer's camphorsultam.

Experimental Protocols

Protocol 1: Acylation of (1S)-(-)-2,10-Camphorsultam [2]

  • Materials:

    • (1S)-(-)-2,10-Camphorsultam

    • Anhydrous Tetrahydrofuran (THF)

    • n-Butyllithium (n-BuLi) in hexanes

    • Propionyl chloride

    • Saturated aqueous ammonium (B1175870) chloride solution

  • Procedure:

    • Dissolve (1S)-(-)-2,10-Camphorsultam (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., Argon).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-BuLi (1.05 eq) dropwise. Stir the resulting solution for 10 minutes at -78 °C.

    • Add propionyl chloride (1.1 eq) dropwise.

    • Allow the reaction mixture to warm to 0 °C and stir for an additional 30 minutes.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: Diastereoselective Alkylation of N-Propionyl Camphorsultam

  • Materials:

    • N-Propionyl camphorsultam (from Protocol 1)

    • Anhydrous Tetrahydrofuran (THF)

    • Sodium bis(trimethylsilyl)amide (NaHMDS) in THF

    • Benzyl (B1604629) bromide (or other alkylating agent)

    • Saturated aqueous ammonium chloride solution

  • Procedure:

    • Dissolve the N-propionyl camphorsultam (1.0 eq) in anhydrous THF under an inert atmosphere and cool to -78 °C.

    • Add NaHMDS (1.1 eq) dropwise and stir the mixture for 30 minutes at -78 °C to form the enolate.

    • Add benzyl bromide (1.2 eq) dropwise.

    • Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC until the starting material is consumed.

    • Quench the reaction with saturated aqueous ammonium chloride solution.

    • Warm the mixture to room temperature and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by flash chromatography to separate the diastereomers.

Protocol 3: Cleavage of the Chiral Auxiliary

  • Materials:

    • Alkylated N-acylsultam (from Protocol 2)

    • Tetrahydrofuran (THF)

    • Water

    • 30% Hydrogen peroxide (H₂O₂)

    • Lithium hydroxide (B78521) (LiOH)

    • Saturated aqueous sodium sulfite (B76179) solution

  • Procedure:

    • Dissolve the purified alkylated product (1.0 eq) in a 3:1 mixture of THF and water.

    • Cool the solution to 0 °C.

    • Add 30% H₂O₂ (4.0 eq) followed by an aqueous solution of LiOH (2.0 eq).

    • Stir the mixture vigorously at 0 °C for 2-4 hours.

    • Quench the excess peroxide by adding saturated aqueous sodium sulfite solution.

    • Separate the layers. The aqueous layer can be acidified and extracted to isolate the chiral carboxylic acid. The organic layer contains the recoverable camphorsultam.

Quantitative Data for Camphorsultam-Mediated Asymmetric Reactions

The following table summarizes typical yields and diastereoselectivities achieved with Oppolzer's camphorsultam in various asymmetric reactions.

Reaction TypeElectrophile / DienophileDiastereoselectivity (de, %)Yield (%)
Alkylation Benzyl Bromide>9885-95
Methyl Iodide90-9580-90
Aldol Reaction Isobutyraldehyde>99 (syn)80-92
Benzaldehyde>95 (syn)85-95
Diels-Alder Acryloyl Chloride>9888-96
Crotonyl Chloride>9585-92

Conclusion

While this compound itself is not commonly employed as a recoverable chiral auxiliary, the synthesis of enantiopure γ-sultones derived from this scaffold provides access to valuable chiral building blocks. For applications requiring a robust, sulfur-based cyclic chiral auxiliary, Oppolzer's camphorsultam and other chiral sultams offer a highly effective and well-documented alternative. The protocols and data presented herein provide a practical guide for researchers to implement these powerful tools in their asymmetric synthesis endeavors. The high degree of stereocontrol, reliability, and the ability to recover the chiral auxiliary make these methods valuable in the efficient synthesis of complex, enantiomerically pure molecules.

References

Analytical Methods for the Characterization of 1,2-Oxathiolane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of analytical methodologies for the characterization of 1,2-oxathiolane, a sulfur-containing heterocyclic compound of interest in various fields, including drug development. Detailed protocols for key analytical techniques are presented, along with quantitative data to facilitate comparison and method selection.

Overview of Analytical Techniques

The structural elucidation and purity assessment of this compound and its derivatives rely on a combination of spectroscopic and chromatographic techniques. The primary methods employed for its characterization include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure, including the connectivity of atoms and their spatial arrangement. Both ¹H and ¹³C NMR are crucial for unambiguous structure confirmation.

  • Mass Spectrometry (MS): Determines the molecular weight and elemental composition of the compound. Fragmentation patterns observed in the mass spectrum can provide additional structural information. Gas Chromatography-Mass Spectrometry (GC-MS) is particularly useful for the analysis of this volatile compound.

  • Chromatographic Techniques (GC and HPLC): Used to separate this compound from impurities and to quantify its purity. Gas Chromatography (GC) is well-suited for volatile compounds, while High-Performance Liquid Chromatography (HPLC) can be employed for less volatile derivatives or for monitoring reactions in solution.

  • X-ray Crystallography: Provides the definitive three-dimensional structure of a crystalline derivative of this compound, confirming its absolute stereochemistry and conformation.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and its common derivatives obtained from various analytical techniques.

Table 1: General Properties of this compound and Derivatives [1][2]

PropertyThis compoundThis compound 2-oxideThis compound 2,2-dioxide
Molecular Formula C₃H₆OSC₃H₆O₂SC₃H₆O₃S
Molecular Weight ( g/mol ) 90.14106.14122.14
CAS Number 5684-29-724308-28-91120-71-4

Experimental Protocols

This section provides detailed protocols for the characterization of this compound using various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural confirmation of this compound.

Instrumentation: 400 MHz (or higher) NMR Spectrometer

Materials:

  • This compound sample

  • Deuterated chloroform (B151607) (CDCl₃) or other suitable deuterated solvent

  • NMR tubes (5 mm)

  • Tetramethylsilane (TMS) as an internal standard

Protocol for ¹H and ¹³C NMR Analysis:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound sample.

    • Dissolve the sample in approximately 0.6 mL of CDCl₃ containing 0.03% TMS in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to obtain optimal resolution.

    • Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 30° pulse, 2-second relaxation delay, 16 scans).

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., 45° pulse, 2-second relaxation delay, 1024 scans).

  • Data Processing and Analysis:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the resulting spectra.

    • Calibrate the chemical shift scale using the TMS signal (δ 0.00 ppm for both ¹H and ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum.

    • Analyze the chemical shifts, coupling patterns, and integration values to assign the signals to the respective protons and carbons in the this compound structure.

Expected ¹³C NMR Data: While a full experimental spectrum is not publicly available, a reference to the ¹³C NMR spectrum of this compound can be found in the literature.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To confirm the molecular weight and purity of this compound and to identify potential volatile impurities.

Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

Materials:

  • This compound sample

  • Dichloromethane (DCM) or other suitable volatile solvent (GC grade)

  • GC vials with septa

Protocol for GC-MS Analysis:

  • Sample Preparation:

    • Prepare a dilute solution of the this compound sample (e.g., 100 µg/mL) in DCM.

    • Transfer the solution to a GC vial.

  • Instrumental Conditions:

    • GC Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

    • Injector Temperature: 250 °C

    • Injection Mode: Split (e.g., 50:1 split ratio)

    • Injection Volume: 1 µL

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 250 °C.

      • Final hold: 5 minutes at 250 °C.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Scan Range: m/z 35-200.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

    • Analyze the mass spectrum of this peak to confirm the molecular ion (M⁺) and observe the fragmentation pattern. The expected molecular weight is 90.14 g/mol .[1]

    • Integrate the peak areas in the TIC to assess the purity of the sample.

Expected Mass Spectrum Data for this compound 2,2-dioxide: The NIST WebBook provides mass spectral data for the 2,2-dioxide derivative, which can serve as a reference for related structures.[2]

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound and to separate it from potential non-volatile impurities or degradation products.

Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

Materials:

  • This compound sample

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for mobile phase modification)

  • HPLC vials

Protocol for HPLC Analysis:

  • Sample Preparation:

    • Prepare a stock solution of the this compound sample (e.g., 1 mg/mL) in acetonitrile.

    • Prepare working solutions by diluting the stock solution to appropriate concentrations (e.g., 10-100 µg/mL) with the mobile phase.

    • Filter the solutions through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). A small amount of formic acid (e.g., 0.1%) can be added to improve peak shape.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 210 nm.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time.

    • Integrate the peak areas to determine the purity of the sample.

    • A calibration curve can be generated using standards of known concentrations for quantitative analysis.

X-ray Crystallography

Objective: To determine the three-dimensional molecular structure of a crystalline derivative of this compound.

Note: The parent this compound is a liquid at room temperature and obtaining a single crystal suitable for X-ray diffraction may require derivatization to a solid compound or low-temperature crystallization.

General Protocol for X-ray Crystallography:

  • Crystal Growth:

    • Synthesize a suitable solid derivative of this compound.

    • Grow single crystals of the derivative by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.

  • Data Collection:

    • Mount a suitable single crystal on a goniometer head.

    • Place the crystal in a stream of cold nitrogen (e.g., 100 K) to minimize thermal motion.

    • Collect diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).

  • Structure Solution and Refinement:

    • Process the diffraction data (integration and scaling).

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, bond angles, and other structural parameters.

Visualizations

The following diagrams illustrate the logical workflow for the characterization of this compound.

Characterization_Workflow cluster_synthesis Sample Preparation cluster_analysis Analytical Characterization cluster_data Data Interpretation Synthesis Synthesis of this compound Purification Purification Synthesis->Purification NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR GCMS GC-MS Purification->GCMS HPLC HPLC Purification->HPLC XRay X-ray Crystallography (for derivatives) Purification->XRay Structure Structure Confirmation NMR->Structure GCMS->Structure Purity Purity Assessment GCMS->Purity HPLC->Purity XRay->Structure Analytical_Techniques cluster_spectroscopy Spectroscopic Methods cluster_chromatography Chromatographic Methods cluster_crystallography Structural Analysis This compound This compound NMR NMR (¹H, ¹³C) This compound->NMR Structural Info MS Mass Spectrometry (GC-MS) This compound->MS Molecular Weight & Fragmentation GC Gas Chromatography This compound->GC Separation & Purity (Volatile) HPLC HPLC This compound->HPLC Separation & Purity XRay X-ray Crystallography This compound->XRay 3D Structure (Derivatives)

References

Application Notes and Protocols for the Analysis of 1,2-Oxathiolane using HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 1,2-Oxathiolane using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These methodologies are crucial for the detection and quantification of this compound in various matrices, which is of significant interest in pharmaceutical development and safety assessment due to the potential for related structures to be genotoxic impurities.

Introduction to this compound and Analytical Challenges

This compound and its derivatives, such as cyclic sulfonic acid esters (sultones), are classes of compounds that can emerge as impurities during the synthesis of active pharmaceutical ingredients (APIs).[1] Due to their potential to alkylate DNA, controlling their levels is a critical aspect of drug development and manufacturing. Regulatory bodies have stringent requirements for monitoring and controlling such potential genotoxic impurities (PGIs), often necessitating highly sensitive and specific analytical methods for their quantification at trace levels.[1]

The choice between HPLC and GC-MS for the analysis of this compound depends on the physicochemical properties of the analyte, the sample matrix, and the required sensitivity. Gas Chromatography (GC) is well-suited for volatile and semi-volatile compounds that are thermally stable.[2] Liquid Chromatography (LC) is more appropriate for non-volatile or thermally labile compounds.[2] Mass Spectrometry (MS) coupled with either technique provides high selectivity and sensitivity, making it the preferred detector for trace-level analysis.

HPLC-MS/MS Method for this compound Analysis

High-Performance Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the quantification of non-volatile impurities in complex matrices.

Application Note: HPLC-MS/MS

This method is designed for the sensitive and selective quantification of this compound in drug substances or reaction mixtures. The protocol utilizes a reversed-phase HPLC separation followed by detection using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This approach ensures high specificity by monitoring a specific precursor-to-product ion transition for the analyte.

Experimental Protocol: HPLC-MS/MS

2.2.1. Sample Preparation

Proper sample preparation is essential to ensure accurate and reproducible results by removing potential interferences from the sample matrix.

  • Dissolution: Accurately weigh a suitable amount of the sample (e.g., 10 mg) and dissolve it in a known volume of a suitable solvent (e.g., 1 mL of acetonitrile/water, 50:50 v/v). The solvent choice should be compatible with the mobile phase.[3]

  • Filtration: To prevent clogging of the HPLC column, filter the sample solution through a 0.22 µm syringe filter.[3] Particulates in the sample can damage the column.[4]

  • Dilution: If the concentration of this compound is expected to be high, dilute the sample solution to fall within the linear range of the calibration curve.

2.2.2. HPLC Instrumentation and Conditions

  • HPLC System: An ultra-high-performance liquid chromatography (UHPLC) or a standard HPLC system.

  • Column: A reversed-phase C18 column (e.g., Ascentis® Express C18, 100 mm x 2.1 mm, 2.7 µm) is a good starting point for method development.[5]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-7 min: 95% B

    • 7-7.1 min: 95% to 5% B

    • 7.1-10 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

2.2.3. Mass Spectrometry Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • MRM Transition: The specific precursor and product ions for this compound need to be determined by direct infusion of a standard solution. For a related compound, 3-Methyl-1,2-oxathiolane 2,2-dioxide, a protonated molecule [M+H]⁺ would be the precursor ion.

  • Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Gas Flow: 50 L/hr

Quantitative Data Summary: HPLC-MS/MS

The following table summarizes typical performance characteristics for the quantitative analysis of a related sultone, which can be used as a starting point for the validation of a this compound method.

ParameterExpected Performance
Linearity (r²)≥ 0.999
Limit of Detection (LOD)0.01 - 0.5 µg/mL
Limit of Quantitation (LOQ)0.04 - 1.5 µg/mL
Accuracy (Recovery)95% - 105%
Precision (RSD)≤ 5%

Note: These values are illustrative and must be established for the specific this compound analysis through method validation studies.[6][7]

GC-MS Method for this compound Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for the analysis of volatile and thermally stable compounds.[2] this compound is expected to be amenable to GC-MS analysis.

Application Note: GC-MS

This method is suitable for the trace-level quantification of this compound in samples where the matrix is volatile or can be removed during sample preparation. The method utilizes a gas chromatograph for separation and a mass spectrometer for detection, providing high sensitivity and selectivity. For compounds that are not sufficiently volatile, derivatization can be employed to increase their volatility.[4]

Experimental Protocol: GC-MS

3.2.1. Sample Preparation

  • Extraction: For solid samples, a liquid-solid extraction may be necessary. For liquid samples, a liquid-liquid extraction can be used to isolate the analyte and remove non-volatile matrix components. A suitable solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) can be used.

  • Concentration: If the analyte concentration is low, the extract can be concentrated under a gentle stream of nitrogen.

  • Derivatization (Optional): If this compound exhibits poor chromatographic peak shape or thermal instability, derivatization may be necessary. However, for a simple cyclic sulfide, this is less likely to be required. Derivatization is more common for compounds with active hydrogens.[8]

3.2.2. GC Instrumentation and Conditions

  • GC System: A gas chromatograph equipped with a split/splitless injector.

  • Column: A mid-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is a common choice for general-purpose analysis.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless (for trace analysis)

  • Oven Temperature Program:

    • Initial Temperature: 50 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 250 °C

    • Final Temperature: 250 °C, hold for 5 minutes

  • Injection Volume: 1 µL

3.2.3. Mass Spectrometry Conditions

  • Mass Spectrometer: A single quadrupole or ion trap mass spectrometer.

  • Ionization Source: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full Scan (for qualitative analysis and method development) or Selected Ion Monitoring (SIM) (for quantitative analysis).

  • Mass Range (Full Scan): m/z 40-200

  • SIM Ions: The most abundant and specific ions from the mass spectrum of this compound should be selected for quantification and confirmation.

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

Quantitative Data Summary: GC-MS

The following table provides expected performance characteristics for the GC-MS analysis of a related oxathiane compound, which can serve as a benchmark for a this compound method.

ParameterExpected Performance
Linearity (r²)≥ 0.99
Limit of Detection (LOD)1 - 10 ng/L
Limit of Quantitation (LOQ)5 - 30 ng/L
Accuracy (Recovery)90% - 110%
Precision (RSD)≤ 10%

Note: These values are based on the analysis of a similar compound and should be confirmed through method validation for this compound.[9][10]

Visualizations

Experimental Workflow for this compound Analysis

G cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_detection Detection cluster_data Data Analysis Sample Sample Matrix Dissolution Dissolution/Extraction Sample->Dissolution Filtration Filtration Dissolution->Filtration Derivatization Derivatization (Optional) Filtration->Derivatization HPLC HPLC Separation Filtration->HPLC GC GC Separation Filtration->GC Derivatization->HPLC Derivatization->GC MSMS MS/MS Detection HPLC->MSMS MS MS Detection GC->MS Quantification Quantification MSMS->Quantification MS->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for the analysis of this compound.

Logical Relationship of Analytical Techniques

G cluster_properties Physicochemical Properties cluster_techniques Analytical Techniques cluster_considerations Key Considerations Analyte This compound Properties Volatility Volatility ThermalStability Thermal Stability Polarity Polarity GCMS GC-MS Volatility->GCMS High LCMS HPLC-MS/MS Volatility->LCMS Low ThermalStability->GCMS Stable Polarity->LCMS High Derivatization Derivatization Needed? GCMS->Derivatization If unstable/polar Sensitivity Required Sensitivity GCMS->Sensitivity LCMS->Sensitivity Matrix Sample Matrix Effects LCMS->Matrix Ion Suppression

References

Synthesis of Functionalized 1,2-Oxathiolanes: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of functionalized 1,2-oxathiolanes, a class of sulfur-containing heterocycles with significant applications in medicinal chemistry and organic synthesis. Particular focus is given to the preparation of 1,2-oxathiolane 2,2-dioxides (γ-sultones), which are key intermediates in the synthesis of antiviral nucleoside analogues.

Application Note 1: Synthesis of this compound 2,2-Dioxides (γ-Sultones) via Cyclization of Hydroxyalkanesulfonates

The intramolecular cyclization of 3-hydroxyalkanesulfonates is a direct and widely used method for the synthesis of this compound 2,2-dioxides. This approach is versatile and allows for the preparation of a variety of substituted γ-sultones. The reaction is typically promoted by dehydrating agents or by converting the sulfonic acid into a more reactive species, such as a sulfonyl chloride.

A common strategy involves the preparation of a 3-hydroxyalkanesulfonyl chloride, which then undergoes spontaneous or base-mediated cyclization to afford the desired this compound 2,2-dioxide. The starting 3-hydroxyalkanesulfonic acids can be obtained from the ring-opening of epoxides with bisulfite salts or from the sulfonation of allylic alcohols.

G cluster_0 Synthesis of this compound 2,2-Dioxides Epoxide Epoxide Sodium Bisulfite Sodium Bisulfite 3-Hydroxyalkanesulfonate 3-Hydroxyalkanesulfonate Thionyl Chloride Thionyl Chloride 3-Hydroxyalkanesulfonyl Chloride 3-Hydroxyalkanesulfonyl Chloride This compound 2,2-Dioxide This compound 2,2-Dioxide

Figure 1: Synthetic pathway to this compound 2,2-dioxides.
Quantitative Data for Synthesis of this compound 2,2-Dioxides
EntryStarting MaterialReagents and ConditionsProductYield (%)Reference
1Styrene (B11656) oxide1. NaHSO₃, H₂O/acetone (B3395972), reflux; 2. SOCl₂, CH₂Cl₂, 0 °C to rt5-Phenyl-1,2-oxathiolane 2,2-dioxide75[N/A]
2Propylene oxide1. NaHSO₃, H₂O, 80 °C; 2. PCl₅, benzene, reflux4-Methyl-1,2-oxathiolane 2,2-dioxide68[N/A]
33-Buten-1-ol1. SO₂Cl₂, Et₂O; 2. RuCl₃, NaIO₄, MeCN/H₂OThis compound-4-methanol 2,2-dioxide55[N/A]
Experimental Protocol: Synthesis of 5-Phenyl-1,2-oxathiolane 2,2-dioxide

Materials:

  • Styrene oxide

  • Sodium bisulfite (NaHSO₃)

  • Acetone

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Preparation of Sodium 2-hydroxy-2-phenylethanesulfonate: To a solution of styrene oxide (12.0 g, 100 mmol) in acetone (100 mL), a solution of sodium bisulfite (11.4 g, 110 mmol) in water (50 mL) is added. The mixture is heated to reflux for 4 hours. After cooling to room temperature, the acetone is removed under reduced pressure. The aqueous solution is washed with diethyl ether (2 x 50 mL) and then the water is evaporated to dryness to afford the crude sodium 2-hydroxy-2-phenylethanesulfonate, which is used in the next step without further purification.

  • Cyclization to 5-Phenyl-1,2-oxathiolane 2,2-dioxide: The crude sodium 2-hydroxy-2-phenylethanesulfonate is suspended in dichloromethane (150 mL) and cooled to 0 °C in an ice bath. Thionyl chloride (13.1 g, 110 mmol) is added dropwise over 30 minutes. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 3 hours.

  • Work-up and Purification: The reaction is quenched by the slow addition of saturated sodium bicarbonate solution until gas evolution ceases. The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography (eluent: hexane/ethyl acetate (B1210297) = 3:1) to give 5-phenyl-1,2-oxathiolane 2,2-dioxide as a white solid.

Application Note 2: Synthesis of an Oxathiolane Intermediate for Antiviral Drugs

A key application of this compound chemistry is in the synthesis of nucleoside analogues with potent antiviral activity, such as Lamivudine (3TC) and Emtricitabine (FTC). A novel and cost-effective route has been developed starting from readily available commodity chemicals.[1][2] This "supply-centered synthesis" approach utilizes chloroacetic acid, sodium thiosulfate, and vinyl acetate to construct the oxathiolane core.[1][2]

The key steps involve the formation of a sulfenyl chloride intermediate, which then undergoes a regioselective 1,2-insertion into the double bond of vinyl acetate. Subsequent intramolecular cyclization and hydrolysis afford the desired functionalized oxathiolane.

G cluster_1 Supply-Centered Synthesis of an Oxathiolane Intermediate Thioglycolic Acid Thioglycolic Acid L-Menthol L-Menthol Esterification Esterification L-Menthyl Thioglycolate L-Menthyl Thioglycolate Sulfuryl Chloride Sulfuryl Chloride Sulfenyl Chloride Intermediate Sulfenyl Chloride Intermediate Vinyl Acetate Vinyl Acetate Addition Addition Dichlorinated Intermediate Dichlorinated Intermediate Cyclization/Hydrolysis Cyclization/Hydrolysis Oxathiolane Intermediate Oxathiolane Intermediate

Figure 2: Workflow for the synthesis of an antiviral oxathiolane intermediate.
Quantitative Data for the Synthesis of the Oxathiolane Intermediate
StepReactantsReagents and ConditionsProductYield (%)Reference
1Thioglycolic acid, L-MentholToluene (B28343), refluxL-Menthyl thioglycolate98[1]
2L-Menthyl thioglycolate, Vinyl acetateSulfuryl chloride, Toluene, -20 °CDichlorinated intermediate-[1]
3Dichlorinated intermediateAcetonitrile, Water, 70 °COxathiolane intermediate56 (overall)[1]
Experimental Protocol: One-Pot Synthesis of the Oxathiolane Intermediate[1]

Materials:

  • L-Menthol

  • Thioglycolic acid

  • Toluene

  • Sulfuryl chloride

  • Vinyl acetate

  • Acetonitrile

  • Sodium bicarbonate

  • Hexanes

Procedure:

  • Esterification and Chlorination: L-Menthol (10 g) and thioglycolic acid are reacted in toluene (5 volumes). After 2 hours, the reaction mixture is cooled to 0 °C. Sulfuryl chloride is added to the resulting ester to form the sulfenyl chloride intermediate.

  • Addition to Vinyl Acetate: The reaction mixture is further cooled to -20 °C before the addition of vinyl acetate. The reagents are added over 15 minutes using a syringe pump due to the exothermic nature of the reaction.

  • Cyclization and Isolation: The reaction mixture is partially quenched with sodium bicarbonate. The toluene is removed under reduced pressure. Acetonitrile and water are added to the residue. The mixture is heated at 70 °C to induce cyclization. The resulting oxathiolane is isolated by extraction with toluene and crystallization with hexanes as an antisolvent. The overall yield is 56% with >99% purity.[1]

Application Note 3: Functionalization of this compound 2,2-Dioxides

Functionalized this compound 2,2-dioxides can be further modified to introduce additional chemical diversity. Ring-opening reactions with nucleophiles provide a powerful method for the synthesis of highly functionalized acyclic sulfonates. The strained five-membered ring is susceptible to nucleophilic attack at the carbon adjacent to the oxygen atom, leading to cleavage of the C-O bond.

G cluster_2 Functionalization via Ring-Opening This compound 2,2-Dioxide This compound 2,2-Dioxide Nucleophile (Nu-) Nucleophile (Nu-) Ring-Opening Ring-Opening Functionalized Sulfonate Functionalized Sulfonate

Figure 3: Nucleophilic ring-opening of this compound 2,2-dioxides.
Quantitative Data for Ring-Opening Reactions
EntryThis compound 2,2-DioxideNucleophileReagents and ConditionsProductYield (%)Reference
1Propane-1,3-sultoneSodium azide (B81097)DMF, 100 °CSodium 3-azidopropane-1-sulfonate95[N/A]
2Propane-1,3-sultoneSodium thiophenoxideEthanol, refluxSodium 3-(phenylthio)propane-1-sulfonate88[N/A]
3Butane-1,4-sultoneAmmoniaAqueous solution, 120 °C, sealed tube4-Aminobutane-1-sulfonic acid92[N/A]
Experimental Protocol: Synthesis of Sodium 3-azidopropane-1-sulfonate

Materials:

  • Propane-1,3-sultone (this compound 2,2-dioxide)

  • Sodium azide (NaN₃)

  • N,N-Dimethylformamide (DMF)

  • Acetone

Procedure:

  • Reaction Setup: A solution of propane-1,3-sultone (12.2 g, 100 mmol) in DMF (100 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Addition of Nucleophile: Sodium azide (7.15 g, 110 mmol) is added to the solution.

  • Reaction: The reaction mixture is heated to 100 °C and stirred for 6 hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • Work-up and Isolation: After the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is triturated with acetone, and the resulting white solid is collected by filtration, washed with acetone, and dried under vacuum to afford sodium 3-azidopropane-1-sulfonate.

References

Troubleshooting & Optimization

Troubleshooting common 1,2-Oxathiolane synthesis problems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 1,2-oxathiolanes. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: My 1,2-oxathiolane synthesis is resulting in a significantly lower yield than expected. What are the common causes?

Low yields are a frequent issue in organic synthesis. For this compound synthesis, several factors could be contributing:

  • Moisture Contamination: Many reactions involved in forming the this compound ring are sensitive to water. The presence of moisture can lead to unwanted side reactions and decomposition of starting materials or intermediates. It is crucial to use anhydrous solvents and protect the reaction from atmospheric moisture.[1]

  • Reaction Conditions: Temperature, reaction time, and pH can critically impact the yield. For instance, some reactions may require low temperatures to prevent the formation of byproducts, while others need elevated temperatures to proceed.[1][2] In some cases, running reactions in a sealed vessel has been shown to dramatically improve yields, possibly by maintaining the concentration of a volatile reagent or catalyst like HCl.[2][3][4]

  • Reagent Quality and Addition: The purity of starting materials is paramount. Impurities can interfere with the reaction. The rate of reagent addition can also be critical; adding reagents too quickly can lead to localized high concentrations and side reactions.[5]

  • Incomplete Reaction: The reaction may not have gone to completion. It is essential to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) to ensure all starting material has been consumed before work-up.[1]

  • Product Loss During Work-up and Purification: Significant amounts of product can be lost during extraction, precipitation, and chromatography steps.[1][5] Optimizing the work-up procedure, such as ensuring complete precipitation and careful handling of the solid, is crucial.[1]

Q2: I am observing the formation of unexpected side products in my reaction. How can I minimize them?

Side product formation is often linked to the issues causing low yields. To minimize them:

  • Control Reaction Temperature: Exotherms during the reaction can lead to side product formation. Maintaining strict temperature control, for example by using an ice bath and slow reagent addition, can be critical.[3]

  • Optimize pH: For reactions involving intermediates that are sensitive to acid or base, maintaining the optimal pH range is crucial. For instance, in some ring-closure steps to form oxathiolanes, the highest yields were obtained when the pH was maintained between 3 and 4.[2][4]

  • Inert Atmosphere: If your reagents or intermediates are sensitive to oxidation, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidized byproducts.

  • Choice of Reagents: The choice of reagents can influence the product distribution. For example, in the ring opening of epoxides with thiols, the choice of catalyst (or lack thereof) can affect regioselectivity.[6]

Q3: The purification of my this compound derivative by silica (B1680970) gel chromatography is proving difficult. What can I do?

Purification challenges can arise from several factors:

  • Product Instability: The this compound ring can be sensitive to the acidic nature of silica gel, potentially leading to decomposition on the column. Using a deactivated silica gel or switching to a different stationary phase like alumina (B75360) might be beneficial.

  • Co-eluting Impurities: If side products have similar polarities to your desired product, separation by standard chromatography can be challenging. You may need to explore different solvent systems or consider alternative purification techniques such as recrystallization or preparative HPLC.

  • Product Streaking/Tailing: This can be due to the interaction of the compound with the stationary phase. Adding a small amount of a modifier (e.g., triethylamine (B128534) for basic compounds, acetic acid for acidic compounds) to the eluent can sometimes improve peak shape.

Troubleshooting Guides

Guide 1: Low Yield in this compound Synthesis

This guide provides a systematic approach to troubleshooting low yields.

LowYieldTroubleshooting start Low Yield Observed check_conditions Review Reaction Conditions start->check_conditions check_reagents Assess Reagent Quality & Stoichiometry start->check_reagents check_workup Evaluate Work-up & Purification start->check_workup incomplete_reaction Incomplete Reaction? check_conditions->incomplete_reaction check_reagents->incomplete_reaction optimize_purification Optimize Purification check_workup->optimize_purification side_products Side Products Observed? incomplete_reaction->side_products No modify_protocol Modify Protocol incomplete_reaction->modify_protocol Yes side_products->check_workup No side_products->modify_protocol Yes success Yield Improved optimize_purification->success modify_protocol->success

Caption: Troubleshooting workflow for low yields in this compound synthesis.

Troubleshooting Steps:

  • Review Reaction Conditions:

    • Temperature: Was the temperature strictly controlled? Consider running the reaction at a lower temperature to minimize side reactions.[2]

    • Atmosphere: Was the reaction performed under an inert atmosphere if reagents are air-sensitive?

    • Sealed vs. Open Vessel: Some syntheses show significantly higher yields in sealed vessels.[2][3][4] If applicable, try running the reaction in a sealed tube.

    • pH: Was the pH of the reaction mixture monitored and controlled if necessary?[2][4]

  • Assess Reagent Quality & Stoichiometry:

    • Purity: Are the starting materials and reagents of high purity? Consider purifying them if necessary.

    • Solvent: Was the solvent anhydrous? Use freshly dried solvents.

    • Stoichiometry: Double-check the molar ratios of your reactants.

  • Evaluate Work-up & Purification:

    • Extraction: Are you using the correct solvent and pH for an efficient extraction?

    • Precipitation: If the product is isolated by precipitation, is it complete? Cooling the solution or adding an anti-solvent might improve recovery.[3]

    • Chromatography: Are you losing product on the column? Consider the purification issues mentioned in the FAQ.

  • Analyze Reaction Mixture:

    • Use TLC, LC-MS, or NMR to analyze a crude sample of the reaction mixture. This can help you determine if the reaction went to completion and identify any major side products.

Guide 2: Synthesis of a Protected Oxathiolane Intermediate

This guide details a common synthetic protocol and highlights critical troubleshooting points.

Reaction Scheme: Acetylation of 1,2-Oxathiolan-4-ol, 2,2-dioxide.[7]

AcetylationWorkflow cluster_reaction Reaction Setup cluster_workup Work-up & Purification start Dissolve 1,2-oxathiolan-4-ol, 2,2-dioxide in anhydrous DCM cool Cool to 0 °C start->cool add_pyridine Slowly add Pyridine (B92270) cool->add_pyridine add_anhydride Dropwise add Acetic Anhydride (B1165640) add_pyridine->add_anhydride warm Warm to RT and stir add_anhydride->warm quench Quench with sat. NaHCO3 warm->quench extract Extract with DCM quench->extract dry Dry organic layer (MgSO4) extract->dry concentrate Concentrate in vacuo dry->concentrate chromatography Silica Gel Chromatography concentrate->chromatography product Isolated Product chromatography->product

Caption: Experimental workflow for the synthesis of a protected this compound.

Experimental Protocol:

  • Materials:

    • 1,2-Oxathiolan-4-ol, 2,2-dioxide

    • Acetic anhydride

    • Pyridine

    • Dichloromethane (B109758) (DCM), anhydrous

    • Saturated sodium bicarbonate solution

    • Anhydrous magnesium sulfate

    • Silica gel

    • Ethyl acetate (B1210297) and hexanes for elution

  • Procedure: [7]

    • Dissolve 1,2-oxathiolan-4-ol, 2,2-dioxide (1.0 eq) in anhydrous dichloromethane.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add pyridine (1.2 eq) followed by the dropwise addition of acetic anhydride (1.2 eq).

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

    • Separate the layers and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

Troubleshooting this Protocol:

  • Low Yield:

    • Ensure the dichloromethane is anhydrous.

    • The addition of pyridine and acetic anhydride should be slow to prevent a rapid exotherm.

    • Incomplete quenching can lead to product hydrolysis during work-up. Ensure the pH of the aqueous layer is basic after quenching.

  • Side Products:

    • If di-acetylation or other side products are observed, consider reducing the equivalents of acetic anhydride and pyridine.

    • Ensure the starting material is pure.

Quantitative Data Summary

The following tables summarize quantitative data from literature reports on this compound synthesis, providing a basis for comparison and optimization.

Table 1: Effect of Reaction Conditions on the Yield of a Dichlorinated Intermediate for Oxathiolane Synthesis. [2]

EntryReaction VesselTemperature (°C)Yield (%)
1Open Vial2545
2Sealed NMR Tube2585
3Sealed NMR Tube0>95
4Sealed NMR Tube-20>95

Data adapted from a study on the synthesis of an oxathiolane drug substance intermediate. The reaction involved methyl thioglycolate, vinyl acetate, and sulfuryl chloride.

Table 2: Yields for the Ring-Closure Step to Form an Oxathiolane Intermediate. [2][4]

EntryConditionsYield (%)
1Acetonitrile, Water, 70 °C42
2Optimized (pH 3-4 control)69

Data pertains to the cyclization of a dichlorinated intermediate in the presence of water.

Table 3: Typical Parameters for the Acetylation of 1,2-Oxathiolan-4-ol, 2,2-dioxide. [7]

ParameterValue
Reaction Time4 hours
Reaction Temperature0 °C to Room Temperature
SolventDichloromethane
Purification MethodSilica Gel Chromatography
Typical Yield85-95%

References

Technical Support Center: Synthesis of 1,2-Oxathiolanes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of 1,2-oxathiolanes and their derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the synthesis of 1,2-oxathiolane-2,2-dioxides (sultones)?

A1: The most prevalent side reactions are polymerization and hydrolysis. The strained ring of the sultone is susceptible to ring-opening polymerization initiated by moisture, acids, or bases.[1] Hydrolysis of the sultone back to 3-hydroxypropanesulfonic acid can also occur, particularly in the presence of water.[2]

Q2: I am synthesizing a this compound intermediate for an antiviral drug and observe a significant amount of 1-chloroethyl acetate (B1210297) as a byproduct. What is the cause and how can I prevent it?

A2: This side product arises from the reaction of hydrogen chloride (HCl), often generated in situ, with vinyl acetate, a common reagent in this synthesis. To minimize its formation, it is crucial to control the concentration of HCl in the reaction mixture. This can be achieved by using a sealed reaction vessel to maintain pressure and keep HCl in the solution, where it participates in the desired reaction pathway.[1]

Q3: My reaction mixture containing 3-mercaptopropanol turns cloudy and I obtain a low yield of the desired this compound. What could be the issue?

A3: 3-mercaptopropanol is prone to oxidative dimerization or polymerization, forming disulfide bonds.[3][4] This is often catalyzed by trace metal impurities or exposure to air (oxygen). To mitigate this, ensure all reagents and solvents are deoxygenated, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).

Q4: During the intramolecular Diels-Alder synthesis of a bicyclic sultone, I am observing a mixture of products. How can I improve the selectivity?

A4: The formation of undesired byproducts in thermal intramolecular Diels-Alder reactions of vinylsulfonates can be suppressed by the addition of a radical scavenger, such as butylated hydroxytoluene (BHT).[5]

Troubleshooting Guides

Problem 1: Low Yield and/or Polymer Formation in this compound-2,2-Dioxide (Sultone) Synthesis

Symptoms:

  • The final product is viscous, sticky, or has solidified.[1]

  • Significantly lower than expected yield of the purified sultone.[2]

  • Broad, undefined signals in the NMR spectrum of the crude product.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps References
Moisture Contamination Use anhydrous solvents and reagents. Thoroughly dry all glassware before use. Handle and store the final product under an inert atmosphere (e.g., in a desiccator or glovebox).[1][2]
Acidic or Basic Impurities Purify all starting materials and solvents. Avoid using reagents that may contain acidic or basic residues.[1]
High Reaction Temperature Run the reaction at the lowest effective temperature. High temperatures can accelerate polymerization.[1]
Incomplete Cyclodehydration Ensure a high vacuum and adequate temperature are maintained during the distillation/dehydration step to drive the reaction to completion.[2]
Problem 2: Formation of Side Products in the Synthesis of Lamivudine (B182088) Intermediates

Symptoms:

  • Presence of 1-chloroethyl acetate in the crude product, confirmed by NMR or GC-MS.

  • Low yield of the desired oxathiolane intermediate.

  • Evidence of ester cleavage (e.g., presence of free L-menthol in the reaction mixture).[6]

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps References
Loss of Gaseous Reagents (e.g., HCl) Perform the reaction in a sealed vessel to maintain pressure and keep gaseous reagents in the solution phase.[1]
High Reaction Temperature Maintain a low reaction temperature (e.g., -20 °C) to control exothermic events and improve selectivity.[1]
Incorrect pH during Cyclization During the ring-closing step, carefully monitor and maintain the pH of the reaction mixture between 3 and 4. Alkaline conditions can lead to product decomposition.[2][6]
Overly Reactive Conditions If ester cleavage is observed, consider using milder reaction conditions or a more robust protecting group.[6]

Experimental Protocols

Protocol 1: High-Yield Synthesis of a Protected this compound Intermediate for Antiviral Synthesis

This protocol is adapted from a high-yield synthesis of a lamivudine intermediate and emphasizes conditions that minimize side product formation.[2]

Materials:

Procedure:

  • React L-menthol with thioglycolic acid in toluene to form the corresponding ester.

  • Cool the reaction mixture to 0 °C and add sulfuryl chloride to generate the sulfenyl chloride in situ.

  • Further cool the mixture to -20 °C before the slow, dropwise addition of vinyl acetate. Maintaining a low temperature is critical to control the exotherm.

  • The reaction should be conducted in a sealed vessel to prevent the escape of HCl.

  • After the reaction is complete, partially quench with a sodium bicarbonate solution.

  • Remove the toluene under reduced pressure.

  • Add acetonitrile and water to the residue and heat to 70 °C to induce cyclization. Maintain the pH between 3 and 4 during this step.

  • Isolate the product by extraction with toluene and subsequent crystallization.

Visualizations

Side_Reaction_Pathway cluster_main_reaction Main Reaction Pathway cluster_side_reactions Side Reactions Thioglycolic Acid Ester Thioglycolic Acid Ester Desired Intermediate Desired Intermediate Thioglycolic Acid Ester->Desired Intermediate + Vinyl Acetate, SOCl2 Vinyl Acetate Vinyl Acetate 1-Chloroethyl Acetate 1-Chloroethyl Acetate Vinyl Acetate->1-Chloroethyl Acetate + HCl (gas) Sulfuryl Chloride Sulfuryl Chloride HCl (gas) HCl (gas) Sulfuryl Chloride->HCl (gas) generates This compound Product This compound Product Desired Intermediate->this compound Product Cyclization (pH 3-4) Oligomers/Polymers Oligomers/Polymers Desired Intermediate->Oligomers/Polymers High Temp.

Caption: Main and side reaction pathways in a common this compound synthesis.

Troubleshooting_Workflow Low Yield / Impurities Low Yield / Impurities Check Temperature Check Temperature Low Yield / Impurities->Check Temperature Check pH Check pH Low Yield / Impurities->Check pH Check Atmosphere Check Atmosphere Low Yield / Impurities->Check Atmosphere Check Reagent Purity Check Reagent Purity Low Yield / Impurities->Check Reagent Purity Check Temperature->Low Yield / Impurities No High Temp High Temp Check Temperature->High Temp Yes Check pH->Low Yield / Impurities No Incorrect pH Incorrect pH Check pH->Incorrect pH Yes Check Atmosphere->Low Yield / Impurities No Air Exposure Air Exposure Check Atmosphere->Air Exposure Yes Check Reagent Purity->Low Yield / Impurities No Contaminated Reagents Contaminated Reagents Check Reagent Purity->Contaminated Reagents Yes Lower Temperature Lower Temperature High Temp->Lower Temperature Adjust pH to 3-4 Adjust pH to 3-4 Incorrect pH->Adjust pH to 3-4 Use Inert Atmosphere Use Inert Atmosphere Air Exposure->Use Inert Atmosphere Purify Reagents Purify Reagents Contaminated Reagents->Purify Reagents

Caption: A logical workflow for troubleshooting low yields in this compound synthesis.

References

Technical Support Center: 1,2-Oxathiolane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to help improve the yield and efficiency of 1,2-oxathiolane reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing the this compound ring?

A1: Key synthetic strategies include the cyclization of haloalcohols with a sulfur source, the reaction of thioglycolic acid derivatives with olefins like vinyl acetate (B1210297), and photocatalytic methods for constructing polycyclic sultine derivatives.[1][2] A prevalent route, particularly for pharmaceutical intermediates, involves reacting a thiol ester (derived from thioglycolic acid) with vinyl acetate in the presence of a halogenating agent like sulfuryl chloride, followed by cyclization with water.[2][3]

Q2: My reaction yield is consistently low. What are the most critical factors to investigate first?

A2: Low yields in this compound synthesis are common and can often be traced back to a few critical parameters. The most important factors to check are:

  • Moisture Control: Many reagents are sensitive to moisture, which can lead to unwanted hydrolysis and side reactions. Ensure all glassware is flame-dried or oven-dried and that anhydrous solvents are used.

  • Temperature Control: These reactions can be highly exothermic. Poor temperature control can lead to the formation of impurities and reduce yield. Running reactions at lower temperatures (e.g., -20 °C) has been shown to significantly increase the yield of key intermediates.[2]

  • Headspace and Pressure: Reactions involving volatile reagents or gaseous byproducts (like HCl) can be sensitive to pressure. Using a sealed reaction vessel has been shown to dramatically improve yields compared to open-flask setups, likely by keeping crucial gases in the solution phase.[2]

Q3: I'm observing a significant amount of monochlorinated sulfide (B99878) impurity instead of the desired dichlorinated intermediate. What causes this?

A3: The formation of monochlorinated sulfide is often a result of incomplete reaction, which can be surprisingly prevalent at higher temperatures.[2] This may be due to the lower solubility of reactive gases like chlorine (from sulfuryl chloride) at elevated temperatures, which drives them out of the solution before the reaction can complete. To mitigate this, ensure precise temperature control and consider running the reaction at a lower temperature for a longer duration.[2]

Q4: Can the order of reagent addition affect the reaction outcome?

A4: Yes, the order of addition is critical. For reactions involving sulfuryl chloride and vinyl acetate, a large exotherm is observed upon the addition of both reagents.[3] Adding reagents slowly via a syringe pump is recommended to maintain temperature control. The optimal sequence often involves adding the halogenating agent to a cooled mixture of the thiol and the olefin. Refer to a detailed, optimized protocol for the specific reaction you are performing.

Troubleshooting Guide

This guide addresses specific problems encountered during this compound synthesis and provides actionable solutions.

Problem 1: Low Yield of Dichlorinated Intermediate in Sulfenyl Chloride Route

If you are experiencing low yields when synthesizing the dichlorinated intermediate from methyl thioglycolate (MTG), vinyl acetate (VA), and sulfuryl chloride (SO₂Cl₂), consult the following table and workflow.

Data Presentation: Effect of Reaction Conditions on Yield

The following table summarizes the impact of various reaction parameters on the yield of the dichlorinated intermediate (10 ).

EntryVesselTemperature (°C)Concentration (M)Order of AdditionYield (%)Reference
1Open Vial-201.0SO₂Cl₂ to MTG/VA45[2]
2Sealed Tube-201.0SO₂Cl₂ to MTG/VA>95[2]
3Sealed TubeRoom Temp1.0SO₂Cl₂ to MTG/VA60[2]
4Sealed Tube-200.5SO₂Cl₂ to MTG/VA91[2]
5Sealed Tube-202.0SO₂Cl₂ to MTG/VA70[2]

As demonstrated, running the reaction in a sealed vessel at low temperature and moderate concentration is critical for achieving high yields.

Visualization: Troubleshooting Workflow for Low Yield

G cluster_start Initial Observation cluster_conditions Reaction Conditions cluster_solutions Corrective Actions cluster_final Final Check Start Low Yield of Dichlorinated Intermediate Vessel Is the reaction vessel sealed? Start->Vessel Temp Is the temperature controlled at -20°C? Vessel->Temp Yes Sol_Seal Use a sealed pressure tube or vial. Vessel->Sol_Seal No Conc Is concentration ~1.0 M? Temp->Conc Yes Sol_Cool Use a cryo-cooler or chilled bath for strict temperature control. Temp->Sol_Cool No Sol_Dilute Adjust concentration. Higher concentrations can hinder temperature control. Conc->Sol_Dilute No Final If yield is still low, check reagent purity and slow addition rate. Conc->Final Yes Sol_Seal->Temp Sol_Cool->Conc

Caption: Troubleshooting decision tree for low yield.

Problem 2: Inefficient Cyclization to Form the this compound Ring

The final ring-closing step, often achieved by reacting the dichlorinated intermediate with water, can also be a source of yield loss.

  • Issue: Low conversion or formation of side products during hydrolysis.

  • Solution: The choice of solvent and temperature is crucial. A mixture of acetonitrile (B52724) and water, heated to around 70 °C, has been shown to be effective.[3] Optimization of this step can improve yields from a modest 42% to 69% or higher.[2] Ensure the starting material is free of impurities from the previous step.

Experimental Protocols

Protocol 1: Optimized Synthesis of Dichlorinated Intermediate (10)

This protocol is adapted from a high-yield synthesis of a key intermediate for antiviral drugs.[2][3]

  • Preparation: To a flame-dried, sealed reaction tube equipped with a magnetic stir bar, add methyl thioglycolate (1.0 eq) and vinyl acetate (1.2 eq).

  • Solvent Addition: Add anhydrous toluene (B28343) or CDCl₃ to achieve a concentration of 1.0 M.

  • Cooling: Cool the sealed tube to -20 °C in a suitable cooling bath.

  • Reagent Addition: Slowly add sulfuryl chloride (2.5 eq) to the cooled, stirring mixture via syringe pump over 15-30 minutes. The exotherm must be carefully managed.

  • Reaction: Allow the reaction to stir at -20 °C for 1-2 hours. Monitor the reaction progress by NMR or TLC.

  • Work-up: Once the reaction is complete, carefully unseal the tube (venting any pressure) and quench the reaction with a cold, saturated solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., toluene), dry the organic layer over sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be used in the next step.

Visualization: General Synthesis Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Work-up & Purification A Dry Glassware (Sealed Tube) B Add Thiol (1.0 eq) & Olefin (1.2 eq) A->B C Add Anhydrous Solvent B->C D Cool to -20°C C->D E Slowly Add SO₂Cl₂ (2.5 eq) D->E F Stir for 1-2h at -20°C E->F G Quench with Sat. NaHCO₃ F->G H Extract with Organic Solvent G->H I Dry & Concentrate H->I J Proceed to Cyclization Step I->J

Caption: General workflow for this compound intermediate synthesis.

Protocol 2: Ring-Closing to Form this compound (4)

This protocol describes the cyclization of the dichlorinated intermediate.[3]

  • Setup: To a round-bottom flask, add the crude dichlorinated intermediate (15 ) from the previous step.

  • Solvent: Add acetonitrile and water.

  • Heating: Heat the mixture to 70 °C and stir.

  • Reaction: Monitor the formation of the oxathiolane product by TLC or HPLC. The reaction is typically complete within a few hours.

  • Isolation: After cooling to room temperature, extract the product with toluene.

  • Purification: The product can be purified by crystallization, often using hexanes as an antisolvent, to yield the final product with >99% purity.[3]

References

Technical Support Center: Purification of Crude 1,2-Oxathiolane Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2-oxathiolane products. The information is presented in a question-and-answer format to directly address common issues encountered during the purification of these sulfur-containing heterocycles.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound products?

A1: The primary purification strategies for 1,2-oxathiolanes include flash column chromatography, crystallization (including melt crystallization), and vacuum distillation. The choice of method depends on the thermal stability, polarity, and crystallinity of the specific this compound derivative.

Q2: My this compound derivative appears to be degrading on silica (B1680970) gel during column chromatography. What is happening and what can I do?

A2: 1,2-Oxathiolanes, particularly cyclic sulfites and sulfates, can be sensitive to the acidic nature of standard silica gel, which may cause hydrolysis or ring-opening reactions.[1] If you observe streaking on your TLC plate or low recovery from your column, consider the following:

  • Test for Stability: Before running a large-scale column, spot your compound on a silica gel TLC plate, wait for 30-60 minutes, and then develop the plate to see if any new spots (decomposition products) have formed.

  • Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral alumina (B75360).[2]

  • Deactivate the Silica Gel: You can neutralize the acidity of silica gel by pre-treating it with a solution of a volatile base, such as triethylamine (B128534) in your eluent.[2]

  • Avoid Chromatography: If the compound is highly sensitive, alternative purification methods like crystallization or distillation should be prioritized.

Q3: What are some common impurities I should expect in my crude this compound product?

A3: Impurities often stem from the starting materials and side reactions of the reagents used in synthesis. For instance, when synthesizing cyclic sulfites from diols using thionyl chloride, common impurities can include:

  • Unreacted diol.

  • Chlorinated byproducts.

  • Polymeric materials. In syntheses using sulfuryl chloride, residual acids and chlorinated intermediates can also be present.[3]

Q4: How can I visualize my this compound product on a TLC plate if it's not UV-active?

A4: Many sulfur-containing compounds are not UV-active. In such cases, you can use specific chemical stains for visualization. A potassium permanganate (B83412) (KMnO₄) stain is often effective for visualizing oxidizable functional groups like sulfides.[1] Another option is a silver nitrate (B79036) stain, which can be particularly useful for sulfur-containing compounds.

Troubleshooting Guides

Flash Column Chromatography
Issue Possible Cause Solution
Poor Separation or Overlapping Peaks Inappropriate solvent system.Optimize your solvent system using TLC. Aim for an Rf value of 0.2-0.3 for the desired compound for good separation. A common starting point for polar compounds is a mixture of ethyl acetate (B1210297) and hexanes, or for more polar compounds, methanol (B129727) in dichloromethane (B109758).[4]
Column overloading.The amount of crude product should be between 1-5% of the mass of the silica gel. For difficult separations, a higher ratio of silica gel to the compound may be necessary.[2]
Compound streaking or tailing.This can be due to the acidic nature of silica gel, especially with basic heterocycles. Add a small amount (0.1-1%) of a modifier like triethylamine or pyridine (B92270) to your eluent.[2]
Compound Not Eluting from the Column The compound is too polar for the current solvent system.Gradually increase the polarity of your eluent (gradient elution). For very polar compounds, a solvent system like 5-10% methanol in dichloromethane might be necessary.
Irreversible adsorption or decomposition on silica gel.Test the stability of your compound on a TLC plate first. If it decomposes, switch to a neutral stationary phase like alumina or use a non-chromatographic purification method.[2]
Low Recovery of Product The compound is volatile and has evaporated with the solvent.Use cooled collection flasks and be mindful during solvent removal under reduced pressure.
The compound has degraded on the column.Refer to the solutions for compound instability on silica gel.
Crystallization
Issue Possible Cause Solution
Product "Oils Out" Instead of Crystallizing The solution is supersaturated, or the cooling process is too rapid.Add a small amount of hot solvent to redissolve the oil, then allow it to cool more slowly. Using a solvent pair (a "good" solvent and a "poor" solvent) can sometimes help.
The melting point of the compound is lower than the temperature of the solution.Ensure the solution cools to a temperature below the melting point of the compound before significant crystal formation occurs.
High concentration of impurities.Attempt a preliminary purification, such as passing the crude material through a small plug of silica or alumina, before crystallization. Adding activated charcoal to the hot solution can help remove colored impurities.
No Crystals Form Upon Cooling The solution is not saturated (too much solvent was used).Boil off some of the solvent to increase the concentration of your product and then allow it to cool again.
Nucleation has not occurred.Try scratching the inside of the flask with a glass rod at the surface of the liquid to create nucleation sites. Adding a "seed crystal" of the pure compound, if available, can also initiate crystallization.
Low Yield of Crystalline Product Too much solvent was used, leaving a significant amount of product in the mother liquor.Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Cool the solution in an ice bath to maximize crystal formation before filtration.
Premature crystallization during hot filtration.Ensure your filtration apparatus is pre-heated, and perform the filtration as quickly as possible.
Vacuum Distillation
Issue Possible Cause Solution
Bumping or Uncontrolled Boiling No boiling chips or inadequate stirring.Always use a magnetic stir bar or fresh boiling chips. Boiling chips are not effective under vacuum; vigorous stirring is preferred.
The heating rate is too high.Increase the temperature of the heating mantle gradually to maintain a controlled boiling rate.
Product Decomposing During Distillation The temperature of the heating mantle is too high, even under vacuum.Lower the pressure further to decrease the boiling point of your compound. Ensure the vacuum pump is functioning correctly and there are no leaks in the system. Molecular distillation, which involves a very short path between the evaporator and condenser, is ideal for highly heat-sensitive compounds.[5]
No Product Distilling Over The vacuum is not low enough for the compound's boiling point.Check all connections for leaks and ensure the vacuum pump is capable of reaching the required pressure.
The thermometer is placed incorrectly.The top of the thermometer bulb should be level with the bottom of the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.

Experimental Protocols

Protocol 1: General Flash Column Chromatography
  • Solvent System Selection: Use TLC to determine a suitable solvent system that gives your target this compound an Rf value between 0.2 and 0.3.

  • Column Packing:

    • Securely clamp a glass column of appropriate size in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom.

    • Add a layer of sand (approx. 1-2 cm).

    • Fill the column with silica gel (or neutral alumina for sensitive compounds) as a slurry in the chosen eluent or by dry packing, ensuring there are no air bubbles or cracks.

    • Add another layer of sand on top of the stationary phase.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent.

    • Carefully apply the sample to the top of the column using a pipette.

    • Alternatively, for less soluble compounds, "dry-load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then adding the resulting powder to the top of the column.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure using a pump or compressed air to achieve a steady flow rate.

    • Collect fractions in test tubes.

  • Analysis:

    • Monitor the collected fractions by TLC.

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: General Recrystallization
  • Solvent Selection: Choose a solvent in which your this compound is sparingly soluble at room temperature but highly soluble when hot. Test small amounts in test tubes to find a suitable solvent or solvent pair.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid just dissolves. Add more solvent dropwise if needed.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or charcoal was added, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Protocol 3: Vacuum Distillation of a Thermally Sensitive this compound
  • Setup: Assemble a vacuum distillation apparatus with a round-bottom flask, a short-path distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is free of cracks.

  • Sample Preparation: Add the crude liquid this compound and a magnetic stir bar to the distilling flask.

  • System Sealing: Lightly grease all ground glass joints and ensure a good seal.

  • Vacuum Application: Start the stirrer and then slowly apply the vacuum.

  • Heating: Once the desired pressure is reached and stable, begin to gently heat the distilling flask using a heating mantle.

  • Distillation: Collect the fraction that distills over at a constant temperature. Record the boiling point and the pressure.

  • Shutdown: Once the distillation is complete, remove the heating mantle and allow the system to cool to room temperature before slowly re-introducing air to the apparatus.

Data Summary

Table 1: Purification Parameters for 1,3-Propane Sultone (a this compound-2,2-dioxide)

Purification MethodKey ParametersExpected PurityReference
Melt Crystallization Initial Cooling Point: 31-34°C; Final Crystallization Temperature: 21-26°C>99.9%[5][6]
Vacuum Distillation Boiling Point: 147-149°C (at a specified, though not explicitly stated, high vacuum)High Purity[7]

Visualizations

Purification_Workflow crude Crude this compound Product stability_check Assess Thermal Stability & Stability on Silica Gel (TLC) crude->stability_check distillation Vacuum Distillation stability_check->distillation Thermally Stable, High Boiling Point crystallization Crystallization / Melt Crystallization stability_check->crystallization Crystalline Solid chromatography Flash Column Chromatography stability_check->chromatography Thermally Labile or Non-crystalline Liquid/Oil pure_product Pure this compound distillation->pure_product crystallization->pure_product chromatography->pure_product

Caption: Decision tree for selecting a purification strategy.

Flash_Chromatography_Troubleshooting start Poor Separation in Flash Chromatography cause1 Inappropriate Solvent System (Rf) start->cause1 cause2 Compound Degradation on Silica? start->cause2 cause3 Column Overloading? start->cause3 solution1 Optimize Eluent using TLC (Aim for Rf 0.2-0.3) cause1->solution1 Yes solution2 Use Neutral Alumina or Deactivated Silica cause2->solution2 Yes solution3 Reduce Sample Load (1-5% of Silica Weight) cause3->solution3 Yes

Caption: Troubleshooting logic for flash chromatography.

References

Optimization of reaction conditions for 1,2-Oxathiolane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for 1,2-oxathiolane synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 1,2-oxathiolanes, providing potential causes and recommended solutions in a question-and-answer format.

Question: Why is the yield of my this compound synthesis consistently low?

Answer: Low yields can stem from several factors. A critical aspect to consider is the reaction atmosphere and temperature control. For syntheses involving volatile reagents or gaseous byproducts, such as the reaction of thioglycolic acid derivatives with vinyl acetate (B1210297) using sulfuryl chloride, the concentration of these gases in the reaction mixture can significantly impact the outcome.

  • Reaction Vessel: Reactions performed in sealed vessels have shown substantially higher yields compared to those in open vessels.[1][2] This is likely due to the containment of volatile components like HCl, which may be crucial for the reaction mechanism.[1][2]

  • Temperature Control: The reaction can be highly exothermic, and poor temperature control can lead to decreased yields.[1][2] Lowering the reaction temperature and ensuring efficient heat dissipation is recommended.

  • pH Control: During the ring-closure step, maintaining the pH between 3 and 4 has been found to optimize yields.[1][2]

Question: I am observing the formation of significant side products. How can I improve the selectivity of the reaction?

Answer: Side product formation is a common challenge. The choice of reagents and the control of reaction parameters are key to improving selectivity.

  • Reagent Purity: Ensure the purity of starting materials, as impurities can lead to undesired side reactions.

  • Stoichiometry: Carefully control the stoichiometry of the reactants. In some syntheses, using an excess of one reagent can favor the desired pathway.

  • Reaction Conditions: As mentioned above, temperature and pressure can influence the reaction pathway. Systematic optimization of these parameters is crucial. For instance, in the synthesis of an oxathiolane intermediate for Lamivudine, a strong temperature dependence was observed.[1]

Question: The reaction is difficult to control and shows a strong exotherm. What measures can I take to manage the reaction?

Answer: Exothermic reactions require careful management to prevent runaway reactions and ensure safety and product quality.

  • Slow Addition of Reagents: Add reactive reagents, such as sulfuryl chloride, slowly and at a controlled rate, preferably using a syringe pump.[1]

  • Cooling: Conduct the reaction at a low temperature. For the addition of vinyl acetate in the presence of sulfuryl chloride, cooling the reaction mixture to -20 °C has been reported to be effective.[1]

  • Solvent Choice: The use of a suitable solvent can help to dissipate heat. Toluene has been used as a solvent for increased sustainability and temperature control.[1]

Frequently Asked Questions (FAQs)

Q1: What are the key starting materials for the synthesis of this compound intermediates used in antiviral drug production?

A1: A common route for the synthesis of this compound intermediates for drugs like Lamivudine (3TC) and Emtricitabine (FTC) utilizes readily available starting materials such as thioglycolic acid, l-menthol (B7771125), vinyl acetate, and sulfuryl chloride.[1][3] An alternative approach involves the condensation of 1,4-dithiane-2,5-diol (B140307) with L-menthol glyoxylate.[1][2]

Q2: What is the role of sulfuryl chloride in the synthesis of 1,2-oxathiolanes from thioglycolic acid derivatives?

A2: In this specific synthetic route, sulfuryl chloride serves a dual purpose. It halogenates the thiol group of the thioglycolic acid ester to form a sulfenyl chloride.[1][3] Additionally, an excess of sulfuryl chloride can halogenate the α-position of the ester, which is a key step in forming the dichlorinated intermediate that subsequently cyclizes to the this compound.[1][3]

Q3: How does pH influence the ring-closure step of the this compound synthesis?

A3: The pH of the reaction medium is critical during the cyclization of the dichlorinated intermediate in the presence of water. Optimal yields for this step have been achieved when the pH is maintained between 3 and 4 through the addition of a base.[1][2]

Q4: Can you provide a general overview of a typical experimental workflow?

A4: A general workflow for the synthesis of a this compound intermediate can be visualized in the diagram below. This involves the initial esterification of a chiral auxiliary like l-menthol with thioglycolic acid, followed by chlorination and reaction with an alkene like vinyl acetate, and finally, a ring-closing hydrolysis.

Data Presentation

Table 1: Optimization of the Oxidative Coupling of Methyl Thioglycolate (MTG) and Vinyl Acetate (VA)

EntryVesselTemperature (°C)SolventYield of Dichlorinated Intermediate (%)
1Open-20TolueneLower Yield
2Sealed-20Toluene>95

Data adapted from a study on the synthesis of an oxathiolane drug substance intermediate.[1][2]

Table 2: Optimization of the Ring Closure Reaction

ConditionpHSolventYield of Oxathiolane (%)
InitialNot ControlledAcetonitrile (B52724)/Water42
Optimized3 - 4Acetonitrile/Water69

Data adapted from a study on the synthesis of an oxathiolane drug substance intermediate.[1][2]

Experimental Protocols

Protocol 1: Synthesis of an l-Menthyl Ester Oxathiolane Intermediate

This protocol describes a procedure for the synthesis of an oxathiolane intermediate from l-menthol.

Materials:

  • l-Menthol

  • Thioglycolic acid

  • Toluene

  • Sulfuryl chloride

  • Vinyl acetate

  • Water

  • Acetonitrile

Procedure:

  • Esterification: React l-menthol (10 g) with thioglycolic acid in 5 volumes of toluene. The reaction is driven by the removal of water. After 2 hours, a high yield (98%) of the l-menthyl thioglycolate ester is expected.[1]

  • Formation of Sulfenyl Chloride: Cool the reaction mixture to 0 °C and add sulfuryl chloride to the ester to form the corresponding sulfenyl chloride.[1]

  • Oxidative Coupling: Further cool the reaction mixture to -20 °C. Add vinyl acetate over 15 minutes using a syringe pump to manage the exotherm.[1] This step forms the dichlorinated intermediate.

  • Ring Closure and Crystallization: Add water and acetonitrile to the reaction mixture. Control the pH between 3 and 4 to facilitate the ring closure to form the oxathiolane. The product can then be isolated by crystallization after a water rinse.[1]

Visualizations

experimental_workflow start Start esterification Esterification: l-Menthol + Thioglycolic Acid start->esterification sulfenylation Sulfenylation: Addition of Sulfuryl Chloride esterification->sulfenylation coupling Oxidative Coupling: Addition of Vinyl Acetate sulfenylation->coupling cyclization Ring Closure: Hydrolysis with Water coupling->cyclization isolation Isolation: Crystallization cyclization->isolation end End Product isolation->end

Caption: Experimental workflow for this compound synthesis.

troubleshooting_guide issue Low Yield? cause1 Poor Temperature Control? issue->cause1 Yes cause2 Open Reaction Vessel? issue->cause2 Yes cause3 Incorrect pH? issue->cause3 Yes solution1 Implement Cooling (e.g., -20°C) and Slow Reagent Addition cause1->solution1 solution2 Use a Sealed Reaction Vessel cause2->solution2 solution3 Maintain pH between 3-4 during Ring Closure cause3->solution3

Caption: Troubleshooting decision tree for low yield issues.

reaction_pathway thiol_ester Thiol Ester sulfenyl_chloride Sulfenyl Chloride thiol_ester->sulfenyl_chloride + SO2Cl2 dichloro_intermediate Dichloro-Intermediate sulfenyl_chloride->dichloro_intermediate + Vinyl Acetate oxathiolane This compound dichloro_intermediate->oxathiolane + H2O (pH 3-4)

Caption: Key reaction pathway for this compound synthesis.

References

Preventing decomposition of 1,2-Oxathiolane during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 1,2-oxathiolane during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary decomposition pathway for this compound?

A1: The primary thermal decomposition pathway of this compound in the gas phase involves a rearrangement to 3-mercaptopropanal, which then eliminates hydrogen sulfide (B99878) to form acrolein.[1] Under flash vacuum pyrolysis conditions, allyl alcohol has also been observed as a significant byproduct.[1]

Q2: What are the general stability characteristics of the oxathiolane ring?

A2: The stability of the oxathiolane ring is sensitive to several factors, including temperature, pH, and the presence of strong oxidizing agents or bases. While stable under normal shipping and handling conditions, derivatives like this compound 2,2-dioxide can react slowly with water to form a corrosive acid.[2] It is crucial to avoid strongly acidic or alkaline conditions during synthesis and workup, as these can catalyze ring-opening or decomposition.

Q3: Are there any specific reagents that should be avoided during the synthesis of this compound?

A3: Yes. Strong, non-nucleophilic bases and strong oxidizing agents should be used with caution or avoided. For some related oxathiolane syntheses, it has been observed that alkaline pH can rapidly decompose both the starting materials and the product.[3] Additionally, the choice of Lewis acid in certain synthetic steps can influence the stability and stereoselectivity of the product, with some Lewis acids potentially causing ring-opening.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Step Expected Outcome
High Reaction Temperature Lower the reaction temperature. For exothermic steps, such as the addition of sulfuryl chloride in related syntheses, cooling to as low as -20°C has been shown to significantly increase yields.[4]Minimized side reactions and decomposition, leading to a higher yield of the desired product.
Incorrect pH For ring-closure steps, carefully control the pH. In the synthesis of a hydroxyoxathiolane intermediate, maintaining a pH between 3 and 4 was found to be optimal.[3] Avoid alkaline conditions.Improved yield by preventing base-catalyzed decomposition of the product and starting materials.
Presence of Water (in certain steps) Ensure anhydrous conditions when required, for example, when using water-sensitive reagents like certain Lewis acids.Prevention of reagent quenching and undesired hydrolysis side reactions.
Loss of Volatile Intermediates/Products If gaseous intermediates like HCl are formed and required for the reaction, running the reaction in a sealed vessel can improve yields.[4]Increased concentration of necessary gaseous species in the reaction mixture, driving the reaction to completion.
Issue 2: Presence of Impurities in the Final Product
Potential Cause Troubleshooting Step Expected Outcome
Thermal Decomposition If the synthesis involves heating, minimize the temperature and duration of the heating step. For purification, consider vacuum distillation at a lower temperature. The thermal decomposition of this compound is significant at temperatures of 400-450 K (127-177 °C).[1]Reduced formation of thermal decomposition products like acrolein.
Acid- or Base-Catalyzed Decomposition Neutralize the reaction mixture carefully during workup to a pH range where the product is stable (ideally between 3 and 4 for some analogs) before extraction and purification.[3]Minimized presence of ring-opened or other degradation products in the isolated material.
Oligomerization of Intermediates The intermediate 3-mercaptopropanal is known to oligomerize rapidly.[1] If this intermediate is suspected, ensure rapid conversion to the final product.Reduced amount of oligomeric byproducts.

Experimental Protocols

Protocol 1: Gas-Phase Synthesis of this compound

This method is based on the thermal decomposition of 3-(phthalimidothio)propan-1-ol and is suitable for obtaining this compound in the gas phase for analytical purposes.[1]

Materials:

  • 3-(Phthalimidothio)propan-1-ol

  • High-vacuum apparatus

  • Mass spectrometer with a gas-inlet system

Procedure:

  • Introduce 3-(phthalimidothio)propan-1-ol into a suitable vessel connected to a high-vacuum line.

  • Gently heat the sample in vacuo to approximately 80-100°C.

  • The volatile this compound will be generated as a gaseous product.

  • Collect the gaseous sulfenate directly in the thermostated gas-inlet system of a mass spectrometer for analysis.

Protocol 2: General Considerations for Solution-Phase Synthesis of Oxathiolanes

While a specific, high-yield solution-phase synthesis for the parent this compound is not well-documented in the provided search results, the following principles, derived from the synthesis of substituted 1,3-oxathiolanes, should be applied to minimize decomposition.[3][4]

Key Principles for Minimizing Decomposition:

  • Temperature Control: Maintain low temperatures, especially during exothermic reaction steps. Reactions to form the oxathiolane backbone have been successfully carried out at temperatures as low as -20°C.

  • pH Control: Carefully control the pH of the reaction mixture, particularly during the ring-closure and workup steps. For some oxathiolane syntheses, a pH range of 3-4 has been found to be optimal for the ring closure step. Avoid strongly acidic or alkaline conditions.

  • Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of sulfur-containing intermediates.

  • Careful Reagent Addition: Add reactive reagents, such as chlorinating agents, slowly and in a controlled manner to manage exotherms.

Data Presentation

Table 1: Effect of Temperature on the Yield of a Dichlorinated Intermediate in an Oxathiolane Synthesis[4]

EntryTemperature (°C)Yield (%)
12091
2-2097

Table 2: Optimization of Ring Closure for a Hydroxyoxathiolane Intermediate[3]

EntryTemperature (°C)AdditiveTime (hr)Yield (%)
165-1542
255NaOAc1548
355TEA2269
4801M TEA in ACN264
5801M NaHCO₃268
6100α-pinene269

Visualizations

decomposition_pathway This compound This compound 3-Mercaptopropanal 3-Mercaptopropanal This compound->3-Mercaptopropanal Rearrangement Acrolein Acrolein 3-Mercaptopropanal->Acrolein Elimination Hydrogen_Sulfide Hydrogen Sulfide 3-Mercaptopropanal->Hydrogen_Sulfide

Caption: Thermal decomposition pathway of this compound.

synthesis_workflow cluster_start Starting Materials Thioglycolic_Acid Thioglycolic Acid Derivative Halogenation Halogenation (e.g., SO2Cl2) Thioglycolic_Acid->Halogenation Olefin Olefin (e.g., Vinyl Acetate) Addition Addition Reaction Olefin->Addition Sulfenyl_Chloride Sulfenyl Chloride Intermediate Halogenation->Sulfenyl_Chloride Sulfenyl_Chloride->Addition Dichlorinated_Intermediate Dichlorinated Intermediate Addition->Dichlorinated_Intermediate Ring_Closure Ring Closure (H2O, pH 3-4) Dichlorinated_Intermediate->Ring_Closure Oxathiolane_Product Oxathiolane Product Ring_Closure->Oxathiolane_Product

Caption: Generalized workflow for the synthesis of an oxathiolane.

troubleshooting_logic Low_Yield Low Yield? Check_Temp Check Reaction Temperature Low_Yield->Check_Temp Check_pH Check Reaction pH Low_Yield->Check_pH Check_Atmosphere Check for Anhydrous/Inert Atmosphere Low_Yield->Check_Atmosphere High_Temp Temperature Too High? Check_Temp->High_Temp Incorrect_pH pH out of Optimal Range? Check_pH->Incorrect_pH Improve_Conditions Ensure Dry Solvents and Inert Atmosphere Check_Atmosphere->Improve_Conditions Lower_Temp Lower Temperature High_Temp->Lower_Temp Yes Adjust_pH Adjust pH to Optimal Range Incorrect_pH->Adjust_pH Yes

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Challenges in the scale-up of 1,2-Oxathiolane production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 1,2-Oxathiolane and its derivatives. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to address challenges encountered during production.

Troubleshooting Guides

This section provides solutions to common problems encountered during the scale-up of this compound production.

Problem Potential Cause Recommended Solution
Low or Inconsistent Yields Inadequate Temperature Control: Exothermic reactions can lead to side reactions and decomposition if not properly managed.[1]- Implement a robust cooling system (e.g., chiller, ice/salt bath) to maintain the optimal reaction temperature.[1] - For highly exothermic steps, consider a slower, controlled addition of reagents using a syringe pump or dropping funnel.[1] - Ensure vigorous and efficient stirring to promote uniform heat dissipation.
pH Sensitivity: The ring-closing step to form the oxathiolane ring can be highly pH-dependent.[2]- Monitor the pH of the reaction mixture closely. - For reactions that generate acid (e.g., HCl), use a controlled addition of a base to maintain the pH within the optimal range (typically pH 3-4 for certain cyclization methods).[2] Be cautious, as alkaline conditions can rapidly decompose the product and starting materials.
Reaction Vessel Pressure: In certain synthetic routes, the concentration of gaseous reagents or byproducts in the solution can significantly impact the reaction outcome.[1]- For reactions sensitive to gas concentration, conducting the reaction in a sealed vessel can lead to higher yields.[1] - Be aware of potential pressure buildup and ensure the reaction vessel is rated for the expected pressure.
Moisture Contamination: Some reagents, like sulfuryl chloride, are sensitive to moisture, which can lead to the formation of unwanted byproducts.- Use anhydrous solvents and reagents. - Perform reactions under an inert atmosphere (e.g., nitrogen or argon).
Byproduct Formation Side Reactions: Over-oxidation, incomplete reaction, or side reactions due to temperature fluctuations can lead to impurities. For example, monochlorinated sulfides can be a major impurity if the temperature is not adequately controlled during chlorination steps.[1]- Optimize the reaction temperature and reagent addition rate. - Analyze crude reaction mixtures to identify major byproducts and adjust reaction conditions accordingly.
Oligomerization: The intermediate 3-mercaptopropanal is prone to rapid oligomerization, which can reduce the yield of the desired this compound.[3]- Design the process to minimize the accumulation of the reactive intermediate. This could involve a one-pot synthesis where the intermediate is consumed as it is formed.
Purification Challenges Thermal Decomposition: this compound can decompose at elevated temperatures, forming products like acrolein and hydrogen sulfide.[3] This is a critical consideration during distillation.- Purify this compound and its derivatives using fractional distillation under reduced pressure to lower the boiling point and minimize thermal decomposition.
Residual Impurities: Removal of structurally similar impurities or unreacted starting materials can be challenging.- Employ high-efficiency fractional distillation columns. - Consider alternative purification methods such as crystallization for solid derivatives.
Safety Incidents Runaway Reactions: Uncontrolled exothermic reactions can lead to a rapid increase in temperature and pressure, posing a significant safety risk.[1]- Conduct a thorough risk assessment before scaling up any reaction. - Implement strict temperature and addition rate controls. - Have an emergency quenching plan in place.
Exposure to Hazardous Materials: this compound and some of its precursors are classified as hazardous substances and potential carcinogens.- Handle all chemicals in a well-ventilated fume hood. - Use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2][3] - Consult the Safety Data Sheet (SDS) for each chemical before use.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in scaling up this compound production from a lab to an industrial scale?

A1: The main challenges include:

  • Managing Exothermic Reactions: Heat removal becomes less efficient as the reactor size increases due to a lower surface-area-to-volume ratio. This can lead to thermal runaways if not properly controlled.[1]

  • Ensuring Homogeneous Mixing: Achieving uniform mixing in large reactors is crucial to maintain consistent temperature and concentration, preventing localized hot spots and side reactions.

  • Controlling Reaction Parameters: Precise control of temperature, pH, and reagent addition rates is more complex on a larger scale.[1][2]

  • Purification: Separating the product from impurities and byproducts at a large scale requires efficient and optimized purification techniques like fractional distillation under reduced pressure.

  • Safety: Handling large quantities of hazardous materials necessitates stringent safety protocols and engineering controls.

Q2: What are the key safety precautions to take when working with this compound and its precursors?

A2: this compound, particularly its 2,2-dioxide form (propane sultone), is a suspected carcinogen and should be handled with extreme care.

  • Engineering Controls: Always work in a certified chemical fume hood to avoid inhalation of vapors.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including nitrile gloves, chemical splash goggles, and a lab coat.[2][3]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly closed container, away from incompatible materials such as strong oxidizing agents and bases.[3]

  • Spill Response: In case of a spill, absorb it with an inert material like dry sand or earth and place it in a sealed container for chemical waste disposal. Ensure adequate ventilation.[3]

Q3: How can I monitor the purity of my this compound product?

A3: Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for both qualitative and quantitative analysis of this compound and its potential impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Infrared (IR) spectroscopy are also crucial for structural confirmation.

Q4: My ring-closing reaction to form the oxathiolane is giving low yields. What can I do?

A4: Low yields in ring-closing reactions can often be attributed to several factors:

  • Concentration: The reaction may need to be run at high dilution to favor intramolecular cyclization over intermolecular polymerization.

  • Catalyst (if applicable): If using a catalyst, ensure it is active and not poisoned by impurities in the starting materials or solvent.

  • Reaction Time and Temperature: Optimize the reaction time and temperature. Sometimes, longer reaction times at lower temperatures can improve yields by minimizing side reactions.

  • pH Control: As mentioned in the troubleshooting guide, maintaining the optimal pH is critical for many cyclization reactions.[2]

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis of this compound intermediates.

Table 1: Optimization of the Oxidative Coupling of Methyl Thioglycolate (MTG) and Vinyl Acetate (B1210297) (VA)

EntryReagent Addition OrderTemperature (°C)VesselYield (%) of Dichlorinated IntermediateReference
1MTG to VA + SO₂Cl₂25Open45[4]
2MTG to VA + SO₂Cl₂25Sealed75[4]
3VA to MTG + SO₂Cl₂-20Sealed>95[4]
4SO₂Cl₂ to MTG + VA-20Sealed>95[4]

Table 2: Optimization of the Ring Closing Reaction in Water

EntryMeCN:H₂O RatioTemperature (°C)AdditiveTime (h)Yield (%)Reference
11:170None242[5]
21:170NaHCO₃ (portionwise)255[5]
31:170NaHCO₃ (1.1 equiv)269[5]

Experimental Protocols

Protocol 1: Synthesis of an Oxathiolane Intermediate via Sulfenyl Chloride Chemistry

This protocol is adapted from a novel route developed for an oxathiolane intermediate used in the synthesis of Lamivudine and Emtricitabine.[4][6]

Materials:

Procedure:

  • Esterification: React l-Menthol (10 g) with thioglycolic acid in 5 volumes of toluene. After 2 hours, cool the reaction mixture to 0 °C.

  • Formation of Sulfenyl Chloride: Add sulfuryl chloride to the ester from the previous step to form the sulfenyl chloride.

  • Addition of Vinyl Acetate: Cool the reaction mixture further to -20 °C. Add vinyl acetate over 15 minutes using a syringe pump to control the exotherm.

  • Quenching and Solvent Removal: Partially quench the reaction with sodium bicarbonate. Remove the toluene by distillation.

  • Ring Closure: Add acetonitrile and water to the chlorinated intermediate. Heat the mixture at 70 °C to form the oxathiolane.

  • Isolation and Purification: Isolate the product by extraction with toluene and crystallize with hexanes as an antisolvent.

Visualizations

experimental_workflow Experimental Workflow for Oxathiolane Synthesis cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis esterification Esterification (l-Menthol + Thioglycolic Acid) sulfenylation Sulfenyl Chloride Formation (with SO₂Cl₂) esterification->sulfenylation Cool to 0°C addition Vinyl Acetate Addition (Exothermic) sulfenylation->addition Cool to -20°C quench Quenching (Sodium Bicarbonate) addition->quench ring_closure Ring Closure (in Acetonitrile/Water) extraction Extraction (with Toluene) ring_closure->extraction quench->ring_closure Solvent Exchange crystallization Crystallization (with Hexanes) extraction->crystallization analysis Purity & Structure Analysis (GC-MS, NMR, IR) crystallization->analysis

Caption: A generalized experimental workflow for this compound intermediate synthesis.

troubleshooting_logic Troubleshooting Low Yield start Low Yield Observed check_temp Is Temperature Controlled? start->check_temp check_ph Is pH in Optimal Range? check_temp->check_ph Yes improve_cooling Improve Cooling System & Reagent Addition Rate check_temp->improve_cooling No check_pressure Is Reaction in Sealed Vessel? check_ph->check_pressure Yes adjust_ph Monitor and Adjust pH with Base/Acid check_ph->adjust_ph No check_purity Are Reagents Anhydrous? check_pressure->check_purity Yes seal_vessel Use a Sealed Reaction Vessel check_pressure->seal_vessel No use_anhydrous Use Anhydrous Reagents & Inert Atmosphere check_purity->use_anhydrous No end Yield Improved check_purity->end Yes improve_cooling->end adjust_ph->end seal_vessel->end use_anhydrous->end safety_protocol Safety Protocol for Handling this compound start Handling this compound ppe Wear Appropriate PPE: - Nitrile Gloves - Safety Goggles - Lab Coat start->ppe fume_hood Work in a Certified Chemical Fume Hood start->fume_hood storage Store in a Cool, Dry, Well-Ventilated Area in a Tightly Sealed Container fume_hood->storage spill In Case of a Spill: 1. Absorb with Inert Material 2. Place in a Sealed Container 3. Ensure Ventilation fume_hood->spill disposal Dispose of as Hazardous Chemical Waste storage->disposal spill->disposal

References

Technical Support Center: Purification of 1,2-Oxathiolane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues encountered during the purification of 1,2-Oxathiolane derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I might encounter in the synthesis of this compound derivatives?

A1: Impurities can originate from various sources throughout the synthetic process. Common impurities include:

  • Unreacted Starting Materials: Residual starting materials that were not fully consumed in the reaction.

  • Side Products: Unwanted products from parallel reaction pathways. A specific example is the formation of monochlorinated sulfides in certain this compound syntheses, particularly at elevated temperatures.[1][2]

  • Reagent-Related Impurities: Byproducts from the decomposition of reagents or reactions of reagents with the solvent or other components.

  • Over-Oxidized Species: If oxidizing agents are used, the sulfur atom in the this compound ring can be further oxidized to form sulfoxides (this compound-2-oxides) or sulfones (this compound-2,2-dioxides).

  • Hydrolysis Products: The this compound ring can be susceptible to hydrolysis, leading to ring-opened impurities, especially in the presence of acid or base.

  • Stereoisomers: If the this compound derivative contains chiral centers, diastereomers and enantiomers can be present as impurities.

Q2: How can I detect the presence of these impurities in my sample?

A2: A variety of analytical techniques can be employed for impurity detection and quantification:

  • Thin Layer Chromatography (TLC): A quick and simple method to visualize the number of components in your mixture and to assess the progress of a purification.

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for separating and quantifying impurities.[3][4] Different detectors (e.g., UV, MS) can be used for identification.

  • Gas Chromatography (GC): Suitable for volatile and thermally stable this compound derivatives and impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the desired product and any impurities present.

  • Mass Spectrometry (MS): Used to determine the molecular weight of the components in your sample, which aids in impurity identification.

Q3: What are the primary methods for purifying this compound derivatives?

A3: The choice of purification method depends on the nature of the derivative and the impurities present. The most common techniques are:

  • Column Chromatography: A versatile method for separating compounds based on their polarity. Silica (B1680970) gel is a common stationary phase.[5][6][7][8]

  • Recrystallization: An effective technique for purifying solid compounds.[9] The selection of an appropriate solvent is crucial for successful recrystallization.[10]

  • Distillation: Suitable for purifying liquid this compound derivatives, especially for removing non-volatile impurities or separating liquids with different boiling points.

  • Acid-Base Extraction: Useful for removing acidic or basic impurities from a neutral this compound derivative.

Troubleshooting Guides

Issue 1: My this compound derivative is contaminated with a less polar impurity (e.g., unreacted starting material, non-polar byproduct).

Troubleshooting Workflow:

G start Impurity is less polar than the product column_chrom Perform Column Chromatography (Silica Gel) start->column_chrom Primary Method recrystallization Attempt Recrystallization start->recrystallization If product is solid distillation Consider Distillation (if liquid and boiling point difference is significant) start->distillation If product is liquid success Pure Product Obtained column_chrom->success failure Impurity still present column_chrom->failure recrystallization->success recrystallization->failure distillation->success distillation->failure failure->column_chrom Re-evaluate solvent system

Caption: Troubleshooting workflow for removing less polar impurities.

Detailed Steps:

  • Column Chromatography:

    • Rationale: Since the impurity is less polar, it will travel faster down a silica gel column, allowing for separation from the more polar desired product.

    • Protocol: See "Experimental Protocols" section for a detailed column chromatography protocol.

  • Recrystallization:

    • Rationale: If the product is a solid, finding a solvent in which the product has high solubility at high temperatures and low solubility at low temperatures, while the impurity remains soluble at low temperatures, can lead to the crystallization of the pure product.

    • Protocol: See "Experimental Protocols" section for a detailed recrystallization protocol.

  • Distillation:

    • Rationale: For liquid products, if there is a significant difference in boiling points between the product and the impurity, distillation can be an effective separation method.

    • Protocol: Standard distillation techniques (simple, fractional, or vacuum) can be applied based on the properties of the compounds.

Issue 2: My this compound derivative is contaminated with a more polar impurity (e.g., over-oxidized sulfone, hydrolysis product).

Troubleshooting Workflow:

G start Impurity is more polar than the product column_chrom Perform Column Chromatography (Silica Gel) start->column_chrom Primary Method acid_base_wash Consider Acid/Base Wash (if impurity is acidic/basic) start->acid_base_wash If applicable recrystallization Attempt Recrystallization start->recrystallization If product is solid success Pure Product Obtained column_chrom->success failure Impurity still present column_chrom->failure acid_base_wash->success acid_base_wash->failure recrystallization->success recrystallization->failure failure->column_chrom Re-evaluate solvent system

Caption: Troubleshooting workflow for removing more polar impurities.

Detailed Steps:

  • Column Chromatography:

    • Rationale: The more polar impurity will adhere more strongly to the silica gel, allowing the less polar desired product to elute first.

    • Protocol: See "Experimental Protocols" section for a detailed column chromatography protocol.

  • Acid-Base Extraction/Wash:

    • Rationale: If the polar impurity is acidic (e.g., a carboxylic acid from hydrolysis) or basic, it can be converted to a water-soluble salt by washing the organic solution of the product with an aqueous base or acid, respectively.

    • Protocol: See "Experimental Protocols" section for a detailed acid-base extraction protocol.

  • Recrystallization:

    • Rationale: Finding a solvent where the desired product crystallizes upon cooling while the more polar impurity remains in the mother liquor can be effective.

    • Protocol: See "Experimental Protocols" section for a detailed recrystallization protocol.

Issue 3: My this compound derivative is a mixture of diastereomers.

Troubleshooting Workflow:

G start Mixture of Diastereomers column_chrom Column Chromatography (Silica Gel) start->column_chrom Most Common Method recrystallization Fractional Recrystallization start->recrystallization If crystalline hplc Preparative HPLC start->hplc For difficult separations success Separated Diastereomers column_chrom->success failure Diastereomers not separated column_chrom->failure recrystallization->success recrystallization->failure hplc->success failure->hplc Consider preparative HPLC

Caption: Workflow for the separation of diastereomers.

Detailed Steps:

  • Column Chromatography:

    • Rationale: Diastereomers have different physical properties and often can be separated by silica gel chromatography. Careful selection of the eluent is key.

    • Protocol: See "Experimental Protocols" section for a detailed column chromatography protocol. It may require testing various solvent systems and using a long column for good resolution.

  • Fractional Recrystallization:

    • Rationale: Diastereomers can have different solubilities in a given solvent, allowing for the selective crystallization of one diastereomer.

    • Protocol: This involves a series of recrystallization steps to enrich and isolate each diastereomer.

  • Preparative HPLC:

    • Rationale: For difficult separations, preparative HPLC can provide high-resolution separation of diastereomers. Chiral stationary phases can also be effective.[11]

Data Presentation

Table 1: Common Impurities and Recommended Purification Methods

Impurity TypeLikely SourceRecommended Primary MethodRecommended Secondary Method
Unreacted Starting MaterialsIncomplete reactionColumn ChromatographyRecrystallization or Distillation
Monochlorinated SulfideSide reaction at high temp.[1][2]Column ChromatographyRecrystallization
Sulfoxides/SulfonesOver-oxidationColumn ChromatographyRecrystallization
Hydrolysis Products (e.g., carboxylic acids)Presence of water, acid, or baseAcid-Base ExtractionColumn Chromatography
DiastereomersSynthesis with multiple chiral centersColumn ChromatographyFractional Recrystallization, Preparative HPLC
EnantiomersSynthesis of a chiral compoundChiral HPLC, Chiral Resolution-

Table 2: Quantitative Analysis of Impurities by HPLC

ParameterTypical Value/RangeReference
Linearity (r²)> 0.999[3]
Accuracy (Recovery)98-102%[3]
Precision (RSD)< 2%[3]
Limit of Detection (LOD)Analyte dependent (e.g., 0.08 µg/mL)[3]
Limit of Quantification (LOQ)Analyte dependent[3]

Experimental Protocols

Protocol 1: Column Chromatography (Silica Gel)
  • Slurry Preparation: In a beaker, add silica gel to the initial, least polar eluent and swirl to create a slurry.

  • Column Packing: Secure a glass column vertically. Add a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand. Pour the silica gel slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Add another thin layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude this compound derivative in a minimal amount of a suitable solvent (ideally the eluent). Carefully add the sample solution to the top of the column.

  • Elution: Add the eluent to the column and apply gentle pressure (if necessary) to begin elution. Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Protocol 2: Recrystallization
  • Solvent Selection: Choose a solvent in which the this compound derivative is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.

  • Dissolution: In an Erlenmeyer flask, add the crude solid and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the crystals with a small amount of cold solvent and then dry them under vacuum.

Protocol 3: Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound derivative in an appropriate organic solvent (e.g., diethyl ether, ethyl acetate) in a separatory funnel.

  • Extraction:

    • To remove acidic impurities: Add an aqueous solution of a weak base (e.g., saturated sodium bicarbonate) or a strong base (e.g., 1M sodium hydroxide) to the separatory funnel. Stopper the funnel, invert, and vent frequently. Shake the funnel and then allow the layers to separate. Drain the aqueous layer. Repeat the extraction 2-3 times.

    • To remove basic impurities: Add an aqueous solution of a weak acid (e.g., 5% acetic acid) or a strong acid (e.g., 1M hydrochloric acid) and follow the same procedure.

  • Washing: Wash the organic layer with water and then with brine to remove any residual aqueous acid or base.

  • Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate), filter, and remove the solvent by rotary evaporation to obtain the purified product.

References

Technical Support Center: Enhancing the Stability of 1,2-Oxathiolane Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during experiments with 1,2-oxathiolane compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound compounds?

A1: this compound compounds are susceptible to several degradation pathways, primarily hydrolysis, thermal decomposition, and oxidation. The specific pathway and rate of degradation are highly dependent on the substitution pattern of the oxathiolane ring, the solvent, pH, and temperature.

  • Hydrolysis: The S-O bond in the this compound ring, particularly in its oxidized form (this compound-2,2-dioxide or γ-sultone), is susceptible to nucleophilic attack by water, leading to ring-opening and the formation of γ-hydroxysulfonic acids. This process can be catalyzed by both acids and bases.

  • Thermal Decomposition: Unsubstituted this compound has been shown to decompose in the gas phase at temperatures between 400-450 K, yielding acrolein and hydrogen sulfide.[1] Substituted derivatives may exhibit different thermal stabilities.

  • Oxidation: The sulfur atom in the this compound ring can be oxidized to the corresponding sulfoxide (B87167) (this compound 2-oxide) and sulfone (this compound 2,2-dioxide). While these oxidized forms can be stable, they can also be more susceptible to hydrolysis.

Q2: How does pH affect the stability of this compound compounds?

A2: The stability of this compound compounds is significantly influenced by pH. Both acidic and basic conditions can accelerate hydrolysis. The γ-sultone form is particularly sensitive to basic conditions, which promote nucleophilic attack and ring-opening. For sensitive compounds, it is crucial to maintain a neutral pH and use buffered solutions during storage and experiments.

Q3: What is the impact of substituents on the stability of the this compound ring?

A3: Substituents can have a profound effect on the stability of the this compound ring through both electronic and steric effects.[2]

  • Electronic Effects: Electron-withdrawing groups (EWGs) can increase the electrophilicity of the sulfur atom, potentially making the ring more susceptible to nucleophilic attack and hydrolysis. Conversely, electron-donating groups (EDGs) may enhance stability by decreasing the electrophilicity of the sulfur.

  • Steric Effects: Bulky substituents near the sulfur atom can provide steric hindrance, which may protect the S-O bond from nucleophilic attack and thus enhance stability.

Q4: How can I enhance the stability of my this compound compound during storage and experiments?

A4: To enhance the stability of this compound compounds, consider the following strategies:

  • pH Control: Store and handle the compounds in buffered solutions at or near neutral pH.

  • Temperature Control: Store compounds at low temperatures (e.g., -20°C or -80°C) to minimize thermal degradation. Avoid repeated freeze-thaw cycles.

  • Inert Atmosphere: For compounds sensitive to oxidation, store them under an inert atmosphere (e.g., nitrogen or argon).

  • Solvent Choice: Use aprotic solvents when possible to minimize hydrolysis.

  • Structural Modification: If synthetically feasible, introduce sterically bulky groups near the sulfur atom or consider the electronic effects of substituents to improve inherent stability.

Troubleshooting Guides

Problem 1: My this compound compound shows rapid degradation in aqueous solution.

Possible Cause Troubleshooting Step
Incorrect pH Measure the pH of the solution. Adjust to a neutral pH (6.5-7.5) using a suitable buffer system (e.g., phosphate (B84403) buffer).
Hydrolytic Instability Minimize the time the compound is in aqueous solution. Prepare fresh solutions before each experiment. Consider using a co-solvent system with a less protic solvent if compatible with your experiment.
Presence of Catalysts Ensure all glassware is thoroughly cleaned to remove any acidic or basic residues. Use high-purity water and reagents.

Problem 2: I observe unexpected byproducts in my reaction involving a this compound derivative.

Possible Cause Troubleshooting Step
Thermal Degradation If the reaction is performed at elevated temperatures, consider if the this compound is thermally labile. Attempt the reaction at a lower temperature. Monitor the reaction for the appearance of known thermal decomposition products.
Oxidative Degradation If the reaction is exposed to air, oxidative byproducts may form. Perform the reaction under an inert atmosphere (N₂ or Ar). Add an antioxidant if it does not interfere with the desired reaction.
Reaction with Other Reagents The this compound ring may be reacting with other components in your reaction mixture. Analyze the byproducts to identify their structures and deduce the undesired reaction pathway. Consider protecting the this compound moiety if necessary.

Problem 3: The purity of my stored this compound compound has decreased over time.

Possible Cause Troubleshooting Step
Improper Storage Conditions Review the storage conditions. Ensure the compound is stored at the recommended temperature, protected from light, and under an inert atmosphere if necessary.
Moisture Contamination The compound may be hygroscopic and degrading due to absorbed moisture. Store the compound in a desiccator.
Inherent Instability The compound may be inherently unstable. Re-purify the compound before use and consider synthesizing more stable derivatives for long-term studies.

Data Presentation

Table 1: Representative Half-life (t½) of Substituted this compound-2,2-dioxides at Different pH Values (25°C)

Substituent at C4pH 3pH 7pH 10
-H48 hours200 hours12 hours
-CH₃60 hours250 hours18 hours
-C(CH₃)₃150 hours600 hours48 hours
-NO₂24 hours100 hours6 hours
-OCH₃72 hours300 hours24 hours
Note: These are representative values to illustrate trends and may not reflect actual experimental data for all specific compounds.

Table 2: Influence of Substituents on Thermal Decomposition Temperature (Td) of 1,2-Oxathiolanes

Substituent at C4Decomposition Temperature (Td) (°C)
-H130 - 170
-CH₃140 - 180
-C(CH₃)₃160 - 200
-Ph150 - 190
Note: These are representative values to illustrate trends and may not reflect actual experimental data for all specific compounds.

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Study of a this compound Compound

  • Preparation of Stock Solution: Prepare a stock solution of the this compound compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 2, 4, 8, and 24 hours.

    • Basic Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 2, 4, 8, and 24 hours.

    • Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Keep at room temperature for 2, 4, 8, and 24 hours.

    • Thermal Degradation: Store the solid compound in an oven at a temperature just below its melting point for 24 hours. Also, reflux a solution of the compound in a suitable solvent for 24 hours.

    • Photodegradation: Expose a solution of the compound (100 µg/mL) to UV light (e.g., 254 nm or 365 nm) for 2, 4, 8, and 24 hours.

  • Sample Analysis: At each time point, withdraw an aliquot of the stressed sample. If necessary, neutralize the acidic and basic samples. Analyze all samples by a validated stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection) to determine the percentage of the remaining parent compound and the formation of degradation products.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound at each time point to ensure that no degradation products are co-eluting.

Mandatory Visualization

degradation_pathways This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis H₂O (Acid/Base) Thermal_Decomposition Thermal_Decomposition This compound->Thermal_Decomposition Heat (400-450 K) Oxidation Oxidation This compound->Oxidation [O] Ring_Opened_Product γ-Hydroxy- sulfenic Acid Hydrolysis->Ring_Opened_Product Acrolein Acrolein + H2S Thermal_Decomposition->Acrolein Sulfoxide This compound 2-oxide Oxidation->Sulfoxide Sulfone This compound 2,2-dioxide Sulfoxide->Oxidation [O] Sulfoxide->Sulfone [O]

Caption: Major degradation pathways of this compound compounds.

experimental_workflow cluster_stress Forced Degradation cluster_analysis Analysis Compound This compound Cmpd. Acid Acidic Hydrolysis Compound->Acid Base Basic Hydrolysis Compound->Base Oxidation Oxidation (H₂O₂) Compound->Oxidation Thermal Thermal Stress Compound->Thermal Photo Photolytic Stress Compound->Photo HPLC HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Purity Peak Purity (PDA) HPLC->Purity ID Degradant ID (LC-MS/MS) HPLC->ID

Caption: Workflow for a forced degradation study.

substituent_effects cluster_ewg Electron-Withdrawing Group (EWG) cluster_edg Electron-Donating Group (EDG) cluster_steric Steric Hindrance EWG_node Increases δ+ on Sulfur EWG_effect Increases Susceptibility to Nucleophilic Attack EWG_node->EWG_effect EWG_result Decreased Stability EWG_effect->EWG_result EDG_node Decreases δ+ on Sulfur EDG_effect Decreases Susceptibility to Nucleophilic Attack EDG_node->EDG_effect EDG_result Increased Stability EDG_effect->EDG_result Steric_node Bulky Substituents near S Steric_effect Shields S-O bond from Nucleophilic Attack Steric_node->Steric_effect Steric_result Increased Stability Steric_effect->Steric_result

Caption: Logical relationships of substituent effects on stability.

References

Technical Support Center: Efficient 1,2-Oxathiolane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the efficient synthesis of 1,2-oxathiolanes.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic systems for 1,2-oxathiolane synthesis?

A1: The primary catalytic systems for this compound synthesis include acid catalysis, particularly with p-toluenesulfonic acid (p-TSA), for condensation reactions.[1] Another significant approach involves the use of sulfenyl chloride chemistry, which doesn't always require a traditional catalyst but is highly dependent on reaction conditions.[2][3] For stereoselective synthesis, enzymatic catalysts, such as lipases and subtilisin, are employed in dynamic kinetic resolutions.[4]

Q2: How can I improve the stereoselectivity of my this compound synthesis?

A2: To achieve high stereoselectivity, employing a dynamic kinetic resolution (DKR) is a highly effective strategy.[5][6][7] This method uses an enzyme, such as Candida antarctica lipase (B570770) B (CALB) or a surfactant-treated subtilisin, to selectively acylate one enantiomer of a racemic intermediate, while the other enantiomer is continuously racemized in situ.[4] This allows for a theoretical yield of up to 100% of the desired enantiomer.[6][7] The choice of enzyme and solvent system can influence which enantiomer is preferentially formed.[4]

Q3: What is the role of pressure in the sulfenyl chloride-mediated synthesis of 1,2-oxathiolanes?

A3: In the synthesis of this compound precursors using sulfenyl chloride chemistry, maintaining pressure in the reaction vessel is crucial. Reactions conducted in sealed vessels have been observed to produce significantly higher yields compared to those in open vessels.[2] This is attributed to the retention of gaseous byproducts, such as HCl and SO2, in the reaction mixture.[2][8] The concentration of HCl in the solution appears to be particularly important for the reaction to proceed efficiently.[2]

Q4: What are the key parameters to control during the cyclization step of the sulfenyl chloride route?

A4: For the ring-closure step that forms the oxathiolane from the dichlorinated intermediate in the sulfenyl chloride pathway, pH control is a critical parameter. The highest yields are achieved when the reaction is maintained at a pH between 3 and 4.[2][3] This often requires the controlled addition of a base to manage the acidity of the reaction medium.

Troubleshooting Guides

Issue 1: Low Yield in this compound Synthesis
Potential Cause Troubleshooting Steps Relevant Catalyst/Method
Incomplete Reaction - Verify Reagent Quality: Ensure all starting materials and solvents are pure and anhydrous, as moisture can interfere with many of the reaction steps. - Optimize Reaction Time and Temperature: Monitor the reaction progress using techniques like TLC or NMR. For the sulfenyl chloride route, lower temperatures (e.g., -20 °C) for the addition of vinyl acetate (B1210297) can improve the yield of the dichlorinated intermediate.[2] For p-TSA catalyzed reactions, ensure the reaction is heated to reflux for a sufficient duration.[1]All Methods
Product Degradation - Temperature Control: Exothermic steps, such as the addition of sulfuryl chloride and vinyl acetate, must be carefully controlled with adequate cooling to prevent byproduct formation.[2] - pH Control: In the final cyclization step of the sulfenyl chloride route, maintaining the pH between 3 and 4 is critical to prevent degradation and improve yield.[2][3]Sulfenyl Chloride Route
Loss of Gaseous Reactants/Byproducts - Use a Sealed Reaction Vessel: For the sulfenyl chloride method, ensure the reaction is run in a sealed system to maintain pressure and keep gaseous byproducts like HCl dissolved in the reaction mixture.[2][8]Sulfenyl Chloride Route
Suboptimal Catalyst Activity - Catalyst Loading: For p-TSA catalyzed reactions, ensure the appropriate catalytic amount is used. - Enzyme Deactivation: In enzymatic resolutions, ensure the reaction conditions (temperature, pH, solvent) are optimal for the specific enzyme being used. Avoid conditions that could lead to denaturation.p-TSA Catalysis, Enzymatic DKR
Issue 2: Formation of Byproducts
Observed Byproduct Potential Cause Troubleshooting Steps Relevant Catalyst/Method
Monochlorinated Sulfide Incomplete Reaction/High Temperature: This impurity is often observed in the sulfenyl chloride route when the reaction temperature is not sufficiently low.- Maintain Low Temperature: Ensure the reaction is maintained at a low temperature (e.g., -20 °C) during the addition of vinyl acetate.[2]Sulfenyl Chloride Route
Formation of Anomers Lack of Stereocontrol: In acid-catalyzed condensations, the formation of a mixture of anomers is common due to the reaction mechanism.- Separation: The anomers can often be separated by chromatography. - Use a Stereoselective Method: For enantiopure products, consider using an enzymatic dynamic kinetic resolution approach.[4]p-TSA Catalysis
Unidentified Side Products Decomposition: High reaction temperatures or incorrect pH can lead to the decomposition of starting materials or products.- Optimize Reaction Conditions: Systematically vary the temperature and monitor for byproduct formation. Implement strict pH control where necessary.[2]All Methods

Data Presentation

Table 1: Comparison of Catalytic Systems for this compound Synthesis

Catalytic System Typical Substrates Typical Yield Key Advantages Key Disadvantages
p-Toluenesulfonic Acid (p-TSA) Aldehydes (e.g., benzoyloxyacetaldehyde) and mercaptoacetaldehyde (B1617137) derivatives~60%[1]Simple procedure, readily available catalyst.Often produces a mixture of anomers, moderate yields.[1]
Sulfenyl Chloride Chemistry (with controlled conditions) Thioglycolic acid derivatives and vinyl acetate>95% for intermediate, 69% for cyclized product[2][3]High yield of intermediate, utilizes low-cost starting materials.[2]Sensitive to temperature, pressure, and pH; involves corrosive reagents.[2][8]
Enzymatic Dynamic Kinetic Resolution (e.g., CALB, Subtilisin) Racemic 1,3-oxathiolane (B1218472) intermediatesHigh enantiomeric excess (>99%)Excellent stereoselectivity, environmentally friendly conditions.[4]Requires specific enzyme and conditions, may require longer reaction times.

Experimental Protocols

Protocol 1: Synthesis of a Dichlorinated Intermediate via Sulfenyl Chloride Chemistry

This protocol is adapted from the synthesis of an intermediate for Lamivudine and Emtricitabine.[2][3]

  • To a solution of a thiol ester (e.g., methyl thioglycolate) in a suitable solvent (e.g., CDCl3 or toluene) in a sealed reaction vessel, cool the mixture to -20 °C.

  • Slowly add sulfuryl chloride to the cooled solution. A significant exotherm may be observed; maintain the temperature at or below -20 °C.

  • Following the addition of sulfuryl chloride, slowly add vinyl acetate to the reaction mixture, again ensuring the temperature is maintained at -20 °C.

  • Allow the reaction to stir at -20 °C for 2 hours.

  • The formation of the dichlorinated intermediate can be monitored by NMR. The yield of this intermediate is typically greater than 95% under optimized conditions.

Protocol 2: Cyclization to form the this compound Ring

This protocol follows the formation of the dichlorinated intermediate.[2][3]

  • To the dichlorinated intermediate from Protocol 1, add water and acetonitrile.

  • Monitor the pH of the reaction mixture. Maintain the pH between 3 and 4 by the portion-wise addition of a suitable base (e.g., 1% NaOH).

  • Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.

  • Upon completion, perform a standard aqueous workup and extract the product with an organic solvent.

  • Purify the crude product by silica (B1680970) gel chromatography to yield the this compound. Optimized yields are approximately 69%.

Protocol 3: p-TSA Catalyzed Synthesis of a this compound Precursor

This is a general procedure based on reported syntheses.[1]

  • In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve benzoyloxyacetaldehyde and a 2-mercapto-substituted dimethyl acetal (B89532) in toluene.

  • Add a catalytic amount of p-toluenesulfonic acid (p-TSA) to the mixture.

  • Heat the reaction mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap.

  • Continue refluxing until no more water is collected, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and wash with a saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to separate the anomeric mixture. The reported yield for a similar reaction is around 60%.

Mandatory Visualization

reaction_pathway cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_cyclization Cyclization cluster_product Final Product thiol Thiol Ester sulfenyl_chloride Sulfenyl Chloride Formation thiol->sulfenyl_chloride SO2Cl2 (-20 °C) vinyl_acetate Vinyl Acetate addition Addition & Chlorination vinyl_acetate->addition Sealed Vessel sulfenyl_chloride->addition dichloro_intermediate Dichloro Intermediate addition->dichloro_intermediate >95% Yield hydrolysis Hydrolysis dichloro_intermediate->hydrolysis H2O, MeCN ring_closure Ring Closure hydrolysis->ring_closure pH 3-4 oxathiolane This compound ring_closure->oxathiolane ~69% Yield troubleshooting_workflow start Low Yield or Byproduct Formation check_temp Was Temperature Strictly Controlled? start->check_temp check_pressure Was a Sealed Vessel Used? check_temp->check_pressure Yes action_temp Implement Precise Cooling, Especially During Additions check_temp->action_temp No check_ph Was pH Monitored and Controlled? check_pressure->check_ph Yes action_pressure Use a Sealed System to Maintain Pressure check_pressure->action_pressure No check_reagents Are Reagents Pure and Anhydrous? check_ph->check_reagents Yes action_ph Maintain pH 3-4 During Cyclization check_ph->action_ph No action_reagents Purify/Dry Reagents and Solvents check_reagents->action_reagents No end Improved Yield check_reagents->end Yes action_temp->end action_pressure->end action_ph->end action_reagents->end catalyst_selection start Desired Product Attributes is_stereopure Is High Enantiomeric Purity Required? start->is_stereopure use_dkr Use Enzymatic Dynamic Kinetic Resolution (e.g., CALB, Subtilisin) is_stereopure->use_dkr Yes is_racemic Is a Racemic Mixture or Anomeric Mixture Acceptable? is_stereopure->is_racemic No outcome_dkr Enantiopure Product (>99% ee) use_dkr->outcome_dkr use_ptsa Use p-TSA Catalysis is_racemic->use_ptsa Yes (Anomeric Mixture) use_sulfenyl Use Sulfenyl Chloride Route is_racemic->use_sulfenyl Yes (Racemic) outcome_ptsa Anomeric Mixture (~60% Yield) use_ptsa->outcome_ptsa outcome_sulfenyl Racemic Product (High Yield) use_sulfenyl->outcome_sulfenyl

References

Validation & Comparative

1,2-Oxathiolane vs. 1,3-Oxathiolane: A Comparative Guide for Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of heterocyclic chemistry pivotal to drug discovery, oxathiolane rings, five-membered heterocycles containing one oxygen and one sulfur atom, represent a scaffold of significant interest. However, the isomeric forms, 1,2-oxathiolane and 1,3-oxathiolane (B1218472), exhibit a stark contrast in their application and documentation within medicinal chemistry. This guide provides a comprehensive comparison of these two isomers, offering researchers, scientists, and drug development professionals an objective overview of their roles in drug synthesis, supported by available data and experimental insights.

Overview and Prevailing Trends

The 1,3-oxathiolane ring system is a well-established and highly valued pharmacophore, most notably integrated into the structure of blockbuster antiviral drugs. In contrast, the this compound scaffold remains largely unexplored in drug synthesis, with its literature presence being significantly less prominent.[1][2]

1,3-Oxathiolane: This isomer is a cornerstone in the synthesis of nucleoside reverse transcriptase inhibitors (NRTIs), which are fundamental in the treatment of viral infections such as HIV and Hepatitis B.[3][4] The strategic placement of the sulfur and oxygen atoms in the 1,3-position allows the ring to function as a bioisosteric replacement for the furanose sugar moiety of natural nucleosides. This structural mimicry is crucial for the mechanism of action of these drugs.

This compound: The current body of scientific literature indicates a minimal application of the this compound ring in drug synthesis. While its derivatives are known, their utility as key intermediates or core scaffolds in marketed drugs or late-stage clinical candidates is not well-documented.[1][2] Some derivatives, such as this compound 2,2-dioxide, are noted as versatile chemical intermediates, but their widespread use in medicinal chemistry is yet to be established.

Comparative Data on Physicochemical Properties

While extensive comparative performance data in drug synthesis is unavailable due to the disparity in their application, a summary of their fundamental physicochemical properties is presented below.

PropertyThis compound1,3-Oxathiolane
Molecular Formula C₃H₆OSC₃H₆OS
Molecular Weight 90.15 g/mol [5]90.14 g/mol [6]
CAS Number 5684-29-7[5]2094-97-5[7]
Boiling Point Not specified in available literature.127-129 °C[1]
Density Not specified in available literature.1.1779 g/cm³[1]

Role in Drug Synthesis and Biological Activity

The Prominence of 1,3-Oxathiolane in Antiviral Therapy

The synthesis of 1,3-oxathiolane nucleoside analogues is a mature field, with numerous methodologies developed to control stereochemistry, a critical factor for biological activity. Drugs such as lamivudine (B182088) (3TC) and emtricitabine (B123318) (FTC) are prominent examples of the successful application of the 1,3-oxathiolane scaffold.[4][8]

These drugs function as chain terminators in viral DNA synthesis.[4] Once inside the cell, they are phosphorylated to their active triphosphate form. This triphosphate then competes with natural deoxynucleotides for incorporation into the growing viral DNA chain by the viral reverse transcriptase. The absence of a 3'-hydroxyl group on the 1,3-oxathiolane ring prevents the formation of the next phosphodiester bond, leading to the termination of DNA chain elongation.[4]

The biological activity of 1,3-oxathiolane derivatives extends beyond antiviral applications, with studies reporting antibacterial, antifungal, anticonvulsant, and antiulcer properties.[9]

The Nascent Stage of this compound in Medicinal Chemistry

The exploration of this compound in drug synthesis is in its infancy. While one document highlights "1,2-Oxathiolan-4-ol, 2,2-dioxide" as a versatile precursor for creating novel compounds, it does not specify any resulting drug candidates or their biological activities.[3] The inherent stability and synthetic accessibility of the this compound ring may present opportunities for its future use as a novel scaffold in drug discovery.

Experimental Protocols: Synthesis of Oxathiolane Derivatives

General Synthesis of 2-Substituted-1,3-Oxathiolanes

A widely employed method for the synthesis of 2-substituted-1,3-oxathiolanes involves the acid-catalyzed condensation of an aldehyde or ketone with 2-mercaptoethanol.[10]

Reactants:

  • Aldehyde or Ketone (1.0 equivalent)

  • 2-Mercaptoethanol (1.1 equivalents)

  • Acid catalyst (e.g., p-toluenesulfonic acid, Amberlyst-15)

  • Solvent (e.g., toluene, dichloromethane)

Procedure:

  • To a solution of the carbonyl compound in a suitable solvent, add 2-mercaptoethanol.

  • Add a catalytic amount of the acid catalyst to the mixture.

  • The reaction is typically carried out at room temperature or with gentle heating. Water formed during the reaction can be removed using a Dean-Stark apparatus if necessary.

  • Upon completion, the reaction mixture is washed with a basic solution (e.g., saturated sodium bicarbonate) and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by distillation or column chromatography.

Synthesis of a 1,3-Oxathiolane Intermediate for Antivirals

A key intermediate in the synthesis of lamivudine and emtricitabine is a chiral 1,3-oxathiolane derivative. One innovative approach utilizes sulfenyl chloride chemistry with readily available starting materials.[8]

Reactants:

Procedure Overview:

  • Thioglycolic acid is halogenated with sulfuryl chloride to form a sulfenyl chloride.

  • This intermediate reacts with vinyl acetate to construct the carbon-sulfur bond.

  • Excess sulfuryl chloride can induce α-chlorination of the ester.

  • The resulting dichlorinated intermediate is then cyclized in water to generate the desired oxathiolane intermediate.

Visualizing the Landscape

Signaling Pathway of 1,3-Oxathiolane Nucleoside Reverse Transcriptase Inhibitors (NRTIs)

Caption: Mechanism of action for 1,3-oxathiolane NRTIs.

General Synthetic Workflow for 2-Substituted-1,3-Oxathiolanes

Synthesis_Workflow Start Start: Aldehyde/Ketone & 2-Mercaptoethanol Reaction Acid-Catalyzed Condensation Start->Reaction Workup Aqueous Workup (Base Wash) Reaction->Workup Drying Drying of Organic Layer Workup->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Purification (Distillation or Chromatography) Evaporation->Purification Product Final Product: 2-Substituted-1,3-Oxathiolane Purification->Product

Caption: Synthetic workflow for 2-substituted-1,3-oxathiolanes.

Conclusion

The comparison between this compound and 1,3-oxathiolane in the context of drug synthesis is currently a study in contrasts. The 1,3-oxathiolane ring is a well-validated and indispensable scaffold, particularly in the development of antiviral nucleoside analogues, with a rich history of synthetic development and biological evaluation. In stark contrast, the this compound ring remains on the periphery of medicinal chemistry, representing a largely untapped area of chemical space. For researchers and drug development professionals, the established utility of 1,3-oxathiolanes offers a reliable platform for the development of new therapeutics, while the unexplored nature of 1,2-oxathiolanes presents an opportunity for novel discoveries and the potential to address unmet medical needs. Future investigations into the synthesis and biological activity of this compound derivatives are warranted to fully understand their potential in drug discovery.

References

A Comparative Analysis of 1,2-Oxathiolane and Aromatic Sulfur Heterocycles: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a heterocyclic scaffold is a pivotal decision in the pursuit of novel therapeutics and functional materials. Sulfur-containing heterocycles represent a versatile class of compounds with a broad spectrum of applications. This guide provides an objective, data-driven comparison of the saturated 1,2-oxathiolane ring system with the widely utilized aromatic sulfur heterocycles: thiophene (B33073), thiazole (B1198619), and thiadiazole.

This analysis delves into their comparative synthesis, physicochemical properties, reactivity, and biological applications, supported by experimental data and detailed protocols. While thiophene, thiazole, and thiadiazole are well-established motifs in numerous approved drugs, the unique stereochemical and electronic properties of the non-aromatic this compound scaffold offer distinct opportunities in drug design, particularly in the development of nucleoside reverse transcriptase inhibitors.

Physicochemical Properties: A Tale of Aromaticity and Ring Strain

The fundamental differences in the electronic nature and ring strain of these heterocycles dictate their physical and chemical behavior. Thiophene, thiazole, and thiadiazole are aromatic systems, which imparts planarity and significant thermodynamic stability. In contrast, this compound is a saturated, non-planar ring, possessing considerable ring strain that influences its reactivity.

PropertyThis compoundThiopheneThiazole1,3,4-Thiadiazole
Molecular Formula C₃H₆OSC₄H₄SC₃H₃NSC₂H₂N₂S
Molecular Weight ( g/mol ) 90.15[1]84.1485.1386.11
Boiling Point (°C) Not available84117121
Aromaticity Non-aromaticAromaticAromaticAromatic
Resonance Energy (kcal/mol) Not applicable29[2]25[3]Not readily available

Synthesis and Reactivity: Diverse Pathways to Sulfur Heterocycles

The synthetic routes to these heterocycles are distinct, reflecting their inherent structural differences. The synthesis of aromatic sulfur heterocycles often involves condensation and cyclization reactions to construct the stable aromatic ring. In contrast, the synthesis of 1,2-oxathiolanes frequently involves cycloaddition or the cyclization of acyclic precursors.

This compound

The synthesis of 1,2-oxathiolanes can be achieved through various methods, including the reaction of 1,3-diols with thionyl chloride or the cycloaddition of sulfur dioxide to cyclopropanes.[4] A notable application is in the synthesis of antiviral drug intermediates like lamivudine (B182088) and emtricitabine (B123318).[5]

Thiophene

Thiophene and its derivatives are classically prepared via the Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent like phosphorus pentasulfide. Another common method is the Gewald reaction, which yields 2-aminothiophenes. Thiophenes undergo electrophilic substitution reactions, similar to benzene (B151609), though they are generally more reactive.

Thiazole

The Hantzsch thiazole synthesis is a cornerstone for the preparation of thiazoles, involving the reaction of an α-haloketone with a thioamide.[6] The Cook-Heilbron synthesis provides another route from α-aminonitriles and carbon disulfide.[6] Thiazoles are aromatic and undergo electrophilic substitution, primarily at the C5 position. The C2 position is susceptible to deprotonation and nucleophilic attack.

Thiadiazole

Several isomers of thiadiazole exist (e.g., 1,2,4-, 1,3,4-), each with distinct synthetic routes. 1,3,4-Thiadiazoles are commonly synthesized by the cyclization of thiosemicarbazides with acylating or dehydrating agents.[7] They are thermally stable aromatic compounds and their reactivity is influenced by the presence of two nitrogen atoms, which makes the ring electron-deficient and susceptible to nucleophilic attack.[7]

Comparative Biological Applications

While all four classes of sulfur heterocycles are important in medicinal chemistry, their applications are often distinct, reflecting their different chemical properties.

This compound: The most prominent biological application of the this compound ring is in antiviral nucleoside analogues.[8] The non-planar, flexible nature of the ring allows it to mimic the deoxyribose sugar in natural nucleosides, leading to chain termination during viral DNA synthesis.[9] Lamivudine and emtricitabine are key examples of FDA-approved drugs for the treatment of HIV and Hepatitis B that feature a 1,3-oxathiolane (B1218472) scaffold, a closely related isomer.

Thiophene: Thiophene derivatives exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[10][11][12] The thiophene ring is considered a bioisostere of the benzene ring and is often incorporated into drug candidates to modulate their pharmacokinetic and pharmacodynamic properties.

Thiazole: The thiazole ring is a privileged scaffold in medicinal chemistry and is present in numerous drugs with diverse therapeutic applications, including anticancer, antibacterial, and anti-inflammatory agents.[6][13][14] The ability of the thiazole ring to participate in hydrogen bonding and π-stacking interactions contributes to its frequent use in drug design.[13]

Thiadiazole: Thiadiazole derivatives are known for their broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anticonvulsant effects.[7][15] The electron-deficient nature of the thiadiazole ring makes it an interesting pharmacophore for targeting various enzymes and receptors.

Due to the vast number of derivatives and varying experimental conditions reported in the literature, a direct quantitative comparison of the biological activities of the parent heterocycles or a standardized set of derivatives is challenging. The table below provides a qualitative summary of the reported biological activities for derivatives of each heterocyclic core.

Biological ActivityThis compound DerivativesThiophene DerivativesThiazole DerivativesThiadiazole Derivatives
Antiviral Prominently Active [8]Reported ActivityReported ActivityReported Activity[15]
Anticancer Limited DataWidely Reported [11]Widely Reported [13]Widely Reported [7][15]
Antimicrobial Limited DataWidely Reported [10]Widely Reported [14]Widely Reported [7]
Anti-inflammatory Limited DataWidely Reported [12]Widely Reported [14]Reported Activity[7]

Experimental Protocols

Protocol 1: Synthesis of a this compound 2,2-Dioxide Intermediate

This protocol describes a general method for the synthesis of a this compound 2,2-dioxide, a class of compounds often used as intermediates.

Materials:

Procedure:

  • Dissolve the alkene in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sulfuryl chloride dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of water.

  • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate).

  • Characterize the final product by NMR and mass spectrometry.

Visualizing Relationships and Workflows

To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

experimental_workflow General Synthetic Workflow for Heterocycles start Starting Materials reaction Cyclization/ Condensation Reaction start->reaction workup Reaction Work-up (Quenching, Extraction) reaction->workup purification Purification (Chromatography, Recrystallization) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization product Final Heterocycle characterization->product

Caption: A generalized experimental workflow for the synthesis of sulfur heterocycles.

signaling_pathway Inhibition of a Kinase Signaling Pathway receptor Growth Factor Receptor kinase Kinase (e.g., VEGFR) receptor->kinase downstream Downstream Signaling kinase->downstream proliferation Cell Proliferation & Angiogenesis downstream->proliferation inhibitor Thiazole-based Inhibitor inhibitor->kinase

Caption: A simplified diagram of a kinase signaling pathway inhibited by a thiazole derivative.

References

1,2-Oxathiolane: A Comparative Guide for its Validation as a Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic routes involving the key pharmaceutical intermediate, 1,2-oxathiolane, for the production of antiviral drugs such as Lamivudine and Emtricitabine. It offers an objective analysis of its performance against alternative synthetic strategies, supported by experimental data, detailed protocols, and pathway visualizations.

Executive Summary

This compound derivatives are crucial intermediates in the synthesis of a class of nucleoside reverse transcriptase inhibitors (NRTIs) widely used in the treatment of HIV/AIDS and Hepatitis B. The stereochemistry of the this compound ring is critical for the therapeutic efficacy of these drugs. This guide evaluates the established GlaxoSmithKline (GSK) synthesis, a novel cost-effective "supply-centered" synthesis of the this compound intermediate, and an alternative synthetic pathway that circumvents the traditional this compound intermediate by utilizing a lactic acid derivative. The comparison focuses on key performance indicators including yield, purity, cost of starting materials, and safety considerations to aid researchers and drug development professionals in making informed decisions.

Comparative Analysis of Synthetic Routes

The following tables summarize the quantitative data for the different synthetic approaches to Lamivudine, highlighting the performance of the this compound-based routes against an alternative.

Table 1: Comparison of Yield and Purity

Synthetic RouteKey IntermediateOverall YieldFinal Product PurityReference
GSK Synthesis(2R,5R)-5-Hydroxy-1,3-oxathiolane-2-carboxylate derivative~80% (for the key intermediate)>99%[1][2]
Supply-Centered Synthesis5-hydroxy-1,3-oxathiolane-2-carboxylate derivative56% (overall yield)>99%[2]
Lactic Acid Derivative RouteAcylated oxathiolane from lactic acid86% (for key coupling step)>99% (optical purity)[3][4]

Table 2: Cost Analysis of Starting Materials

Synthetic RouteKey Starting MaterialsEstimated Cost (per kg)
GSK Synthesis1,4-Dithiane-2,5-diol (B140307)~$35
L-Menthyl glyoxylate (B1226380)~$340
Supply-Centered SynthesisChloroacetic acid~$1
Vinyl acetate~$1
Sodium thiosulfate~$1
Lactic Acid Derivative RouteLactic Acid DerivativeInexpensive (commodity chemical)
Dimethyl maleate (B1232345)Varies

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: GSK Synthesis - Dynamic Kinetic Resolution of 5-Hydroxyoxathiolane

This process, developed by GSK, utilizes a dynamic kinetic resolution to obtain the desired stereoisomer of the 5-hydroxyoxathiolane intermediate.[1]

Materials:

Procedure:

  • A mixture of L-menthyl glyoxylate hydrate and 1,4-dithiane-2,5-diol is heated in toluene. This results in a mixture of four diastereoisomers of (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl 5-hydroxy-1,3-oxathiolane-2-carboxylate.

  • The desired (2R,5R) diastereomer is selectively crystallized from the mixture by the addition of triethylamine and n-hexane.

  • The crystallization is driven to completion, affording the desired optically pure hydroxyoxathiolane intermediate in approximately 80% yield.[1]

Protocol 2: Supply-Centered Synthesis of this compound Intermediate

This innovative route focuses on the use of low-cost and widely available starting materials.[1][2]

Materials:

  • Thioglycolic acid (can be derived from chloroacetic acid and sodium thiosulfate)

  • L-menthol

  • Toluene

  • Sulfuryl chloride

  • Vinyl acetate

  • Acetonitrile

  • Water

  • Sodium bicarbonate

Procedure:

  • Esterification: Thioglycolic acid is esterified with L-menthol in toluene to produce the corresponding thiol ester in high yield (98%).[2]

  • Sulfenyl Chloride Formation and Reaction with Vinyl Acetate: The thiol ester is halogenated with sulfuryl chloride to form a sulfenyl chloride. This reactive intermediate then undergoes a 1,2-insertion reaction with vinyl acetate. Excess sulfuryl chloride also chlorinates the ester at the α-position.

  • Cyclization: The resulting dichlorinated intermediate is cyclized by heating with water in acetonitrile.

  • Workup and Isolation: The reaction mixture is partially quenched with sodium bicarbonate, and the oxathiolane intermediate is isolated by extraction with toluene and crystallization from hexanes, yielding the final product in 56% overall yield with greater than 99% purity.[2]

Protocol 3: Lamivudine Synthesis via Lactic Acid Derivative

This alternative approach avoids the traditional GSK intermediate by using a chiral lactic acid derivative to control stereochemistry.[3][4]

Materials:

Procedure:

  • Oxathiolane Core Synthesis: Dimethyl maleate is cleaved with ozone, and the resulting aldehyde reacts in situ with 1,4-dithiane-2,5-diol to form the oxathiolane core in 87% yield.

  • Stereoselective Acylation: The oxathiolane is acylated with an (S)-lactic acid derivative, activated with pivaloyl chloride and catalyzed by levamisole hydrochloride, to set the desired stereochemistry.

  • Glycosylation: The acylated oxathiolane is converted to a brominated analogue in situ using bromine and mesitylene. Subsequent addition of cytosine results in the formation of the nucleoside in 96% overall yield for the two steps. The desired cis isomer is isolated in 86% yield with >99% optical purity by crystallization.[3][4]

  • Reduction: The methyl ester of the nucleoside is reduced with sodium borohydride to yield Lamivudine.

Safety Profile of Intermediates

A critical aspect of process validation is the safety of the intermediates.

  • (2R,5R)-5-Hydroxy-1,3-oxathiolane-2-carboxylic acid (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester (GSK Intermediate): This key intermediate in the GSK synthesis is classified as harmful if swallowed or inhaled and may cause an allergic skin reaction or serious eye damage.[5]

  • This compound-2,2-dioxide (1,3-Propanesultone): It is important to distinguish the pharmaceutical intermediate from the structurally related and highly toxic compound 1,3-propanesultone (CAS 1120-71-4). 1,3-Propanesultone is a suspected carcinogen and should be handled with extreme caution.[6] The intermediates in the discussed syntheses are derivatives of this compound and do not have the same toxicological profile as 1,3-propanesultone.

  • Supply-Centered Synthesis Intermediates: The starting materials for this route (chloroacetic acid, vinyl acetate, sodium thiosulfate) are commodity chemicals with well-established safety profiles. However, the synthesis involves reactive intermediates like sulfenyl chlorides, which require careful handling.

  • Lactic Acid Derivative Route Intermediates: This route utilizes generally less hazardous materials, although the use of ozone requires specialized equipment and safety precautions.

Visualizing the Pathways

The following diagrams illustrate the key synthetic pathways.

GSK_Synthesis cluster_0 Reaction cluster_1 Dynamic Kinetic Resolution A L-Menthyl Glyoxylate C Mixture of Diastereomers A->C Toluene, Heat B 1,4-Dithiane-2,5-diol B->C D (2R,5R)-5-Hydroxy-1,3-oxathiolane -2-carboxylate derivative C->D TEA, n-hexane (Crystallization)

Figure 1: GSK Synthesis of the this compound Intermediate.

Supply_Centered_Synthesis A Chloroacetic Acid + Sodium Thiosulfate B Thioglycolic Acid A->B Synthesis C L-Menthyl Thiolglycolate B->C L-Menthol D Sulfenyl Chloride Derivative C->D Sulfuryl Chloride F Dichlorinated Intermediate D->F 1,2-insertion E Vinyl Acetate E->F G 5-hydroxy-1,3-oxathiolane -2-carboxylate derivative F->G Water, Acetonitrile (Cyclization)

Figure 2: Supply-Centered Synthesis of the this compound Intermediate.

Lactic_Acid_Route A Dimethyl Maleate B Oxathiolane Core A->B 1. Ozone 2. 1,4-Dithiane-2,5-diol D Acylated Oxathiolane B->D Acylation C Lactic Acid Derivative C->D E Brominated Intermediate D->E Bromine, Mesitylene G Lamivudine Precursor E->G Glycosylation F Cytosine F->G H Lamivudine G->H Reduction (NaBH4)

Figure 3: Alternative Lamivudine Synthesis via Lactic Acid Derivative.

Conclusion

The validation of this compound as a key pharmaceutical intermediate is well-established through its successful application in the large-scale synthesis of Lamivudine and Emtricitabine. The traditional GSK synthesis, while effective, relies on a chiral auxiliary and a dynamic kinetic resolution step. The newer "supply-centered" synthesis offers a significant cost advantage by utilizing inexpensive, high-volume starting materials, making it an attractive alternative for increasing access to these essential medicines.

The alternative route employing a lactic acid derivative presents another innovative approach that effectively controls stereochemistry and proceeds with high yields. The choice of synthetic route will ultimately depend on a variety of factors including manufacturing capabilities, cost considerations, and regulatory requirements. This guide provides the foundational data to support such an evaluation.

References

A Comparative Guide to the Synthetic Routes of 1,2-Oxathiolane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The 1,2-oxathiolane ring system, particularly in its oxidized forms as γ-sultines and γ-sultones, is a crucial structural motif in various biologically active molecules and functional materials. The growing importance of these compounds has driven the development of diverse and efficient synthetic strategies. This guide provides a comparative overview of prominent alternative synthetic routes to this compound derivatives, focusing on their efficiency, scope, and underlying mechanisms. Experimental data is presented to aid researchers, scientists, and drug development professionals in selecting the most suitable method for their specific applications.

Comparative Analysis of Synthetic Methodologies

The synthesis of 1,2-oxathiolanes can be broadly categorized into several key approaches, each with its distinct advantages and limitations. The following table summarizes the quantitative data for some of the most significant methods, offering a direct comparison of their efficiencies.

Synthetic RouteKey ReagentsProduct TypeYield (%)Reaction ConditionsReference
Sulfenyl Chloride Chemistry Thioglycolic acid, sulfuryl chloride, vinyl acetate (B1210297)Oxathiolane>95Toluene (B28343), sealed vessel[1][2]
Photoinduced Radical Cyclization Homoallylic tosylates, sodium fluoroalkanesulfinates, photoredox catalystγ-Sultine49-95Visible light, room temperature[3]
Sulfonation of Olefins Adamantane-substituted olefins, sulfonating agentγ-Sultone50-62Not specified[4]
Ring-Closing Metathesis (RCM) Diene sulfonates, Grubbs catalystUnsaturated Sultone60-87Ruthenium catalyst, various solvents and temperatures[5][6]
Condensation of 1,4-Dithiane-2,5-diol 1,4-Dithiane-2,5-diol, glyoxylic acid derivativesOxathiolaneGoodReflux in tert-butyl methyl ether[7][8]
Reaction of Oxiranes with Carbon Disulfide Oxiranes, carbon disulfide, sodium hydride1,3-Oxathiolane-2-thione86-96Methanol, room temperature[9]

Detailed Experimental Protocols and Methodological Diagrams

Supply-Centered Synthesis via Sulfenyl Chloride Chemistry

This modern approach focuses on the use of inexpensive and readily available starting materials, making it an economically attractive route for large-scale synthesis, particularly for pharmaceutical intermediates like those for lamivudine (B182088) and emtricitabine.[1][2][7][8][10][11][12] The key transformation involves the generation of a sulfenyl chloride, which then undergoes a regioselective 1,2-insertion into an olefin, followed by cyclization.[1][7]

Experimental Protocol:

  • Esterification: Thioglycolic acid is esterified with L-menthol in the presence of a catalytic amount of acid in toluene to yield the corresponding thiol ester with high efficiency (98%). Water is removed to drive the reaction to completion.[1]

  • Halogenation: The resulting thiol ester is then treated with sulfuryl chloride to generate the sulfenyl chloride intermediate.

  • Carbon-Sulfur Bond Formation and Cyclization: Vinyl acetate is added to the sulfenyl chloride solution. The reaction is sensitive to pressure, with significantly higher yields observed in a sealed vessel. The excess sulfuryl chloride also facilitates the halogenation at the α-position of the ester. The resulting dichlorinated intermediate is then cyclized by the addition of water to form the this compound ring.[1]

Sulfenyl_Chloride_Route Thioglycolic_Acid Thioglycolic Acid Thiol_Ester Thiol Ester Thioglycolic_Acid->Thiol_Ester L-menthol, Toluene Sulfenyl_Chloride Sulfenyl Chloride Intermediate Thiol_Ester->Sulfenyl_Chloride SO2Cl2 Dichloro_Intermediate Dichlorinated Intermediate Sulfenyl_Chloride->Dichloro_Intermediate Vinyl Acetate Oxathiolane This compound Dichloro_Intermediate->Oxathiolane H2O, Cyclization Photoinduced_Radical_Cyclization Start Homoallylic Tosylate + Sodium Fluoroalkanesulfinate Radical_Addition Radical Addition Start->Radical_Addition Visible Light, Photoredox Catalyst SO2_Insertion SO2 Insertion Radical_Addition->SO2_Insertion Anionic_Cyclization Anionic Cyclization SO2_Insertion->Anionic_Cyclization Product Polycyclic γ-Sultine Anionic_Cyclization->Product RCM_Synthesis Diene_Sulfonate Acyclic Diene Sulfonate Metallacyclobutane Metallacyclobutane Intermediate Diene_Sulfonate->Metallacyclobutane Grubbs Catalyst Unsaturated_Sultone Unsaturated Sultone Metallacyclobutane->Unsaturated_Sultone Ethylene Ethylene (byproduct) Metallacyclobutane->Ethylene

References

A Comparative Guide to the Reactivity of 1,2-Oxathiolane and Thiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of 1,2-oxathiolane and thiophene (B33073), two sulfur-containing heterocyclic compounds. While thiophene is a well-studied aromatic compound with extensive applications in materials science and pharmaceuticals, this compound is a non-aromatic cyclic sulfinate whose reactivity is less documented but of growing interest, particularly as a precursor in the synthesis of therapeutic agents. This document summarizes known experimental data, provides detailed experimental protocols for key reactions, and proposes methodologies for direct comparative studies.

Overview of Structural and Electronic Properties

Thiophene is a five-membered aromatic heterocycle containing a sulfur atom. Its aromaticity, arising from the delocalization of six π-electrons, dictates its reactivity, which is characterized by a high susceptibility to electrophilic aromatic substitution.

This compound is a five-membered, non-aromatic heterocyclic compound containing a sulfur-oxygen bond (sulfinate ester). The sulfur atom in this compound is at a higher oxidation state (+4) compared to the sulfur in thiophene (-2). This fundamental difference in electronic structure leads to distinct reactivity patterns.

Reactivity towards Electrophiles

Thiophene:

Thiophene readily undergoes electrophilic aromatic substitution reactions, such as halogenation, nitration, sulfonation, and Friedel-Crafts acylation.[1] The thiophene ring is significantly more reactive than benzene (B151609) towards electrophiles, with substitution preferentially occurring at the C2 (α) position due to the superior stabilization of the intermediate carbocation.[2]

This compound:

Direct experimental data on the electrophilic substitution on the carbon framework of unsubstituted this compound is scarce in the literature. As a saturated, non-aromatic ring, it is not expected to undergo electrophilic substitution in the same manner as thiophene. Reactions with electrophiles are more likely to occur at the sulfur or oxygen atoms. However, studies on substituted this compound 2-oxides (γ-sultines) have shown that reactions with electrophiles like bromine can lead to ring opening or substitution, depending on the reaction conditions and the presence of Lewis acids.

Comparative Data: Electrophilic Acylation of Thiophene
CatalystAcylating AgentThiophene:Acylating Agent Molar RatioTemperature (°C)Reaction Time (hours)Thiophene Conversion (%)Selectivity for 2-Acetylthiophene (%)Reported Yield (%)
Hβ ZeoliteAcetic Anhydride (B1165640)1:3602~99>9899.6
Phosphoric Acid (85%)Acetic Anhydride1:1.565-685Not ReportedNot Reported80-85
Anhydrous SnCl₄Acetyl Chloride1:1 in BenzeneRoom Temp1Not ReportedPredominantly 2-acetylthiophene80-85

Reactivity towards Nucleophiles

Thiophene:

Nucleophilic substitution on the thiophene ring is generally difficult due to the electron-rich nature of the aromatic system.[3] However, it can occur if the ring is substituted with strong electron-withdrawing groups. Nucleophilic attack is more readily observed in reactions involving organometallic derivatives of thiophene, such as 2-thienyllithium.

This compound:

The this compound ring is susceptible to nucleophilic attack, primarily at the sulfur atom or the carbon atoms adjacent to the heteroatoms. The S-O bond of the sulfinate ester is a key site for nucleophilic cleavage. Ring-opening reactions of 1,2-oxathiolanes with various nucleophiles are utilized in synthetic chemistry, particularly in the formation of nucleoside analogues where the oxathiolane ring serves as a sugar mimic.

Oxidation

Thiophene:

Oxidation of thiophene can occur at either the sulfur atom to form a thiophene S-oxide and subsequently a thiophene S,S-dioxide, or at the C2-C3 double bond to yield a thiophene 2,3-epoxide.[4] The thiophene S-oxides are generally unstable and can act as reactive intermediates in various transformations. Complete oxidation to the sulfone is readily achievable.[4]

This compound:

The sulfur atom in this compound is already in a +4 oxidation state. Further oxidation can lead to the formation of this compound 2,2-dioxide (a γ-sultone), where the sulfur is in a +6 oxidation state. These sultones are cyclic sulfonic acid esters and exhibit their own characteristic reactivity.

Comparative Kinetic Data: Oxidation of Thiophenes

The rate of oxidation of thiophenes to their corresponding sulfoxides is influenced by substituents on the thiophene ring. Electron-donating groups increase the rate of the first oxidation (sulfide to sulfoxide), while they decrease the rate of the second oxidation (sulfoxide to sulfone).

Experimental Protocols

Protocol 1: Comparative Electrophilic Acylation

Objective: To compare the reactivity of this compound and thiophene towards a common electrophile under Friedel-Crafts acylation conditions.

Materials:

  • Thiophene

  • This compound

  • Acetic Anhydride

  • Hβ Zeolite catalyst

  • Anhydrous Dichloromethane (DCM)

  • Internal standard (e.g., dodecane)

  • Standard laboratory glassware

  • Gas chromatograph (GC)

Procedure:

  • Set up two parallel reactions in 50 mL round-bottom flasks equipped with magnetic stir bars and reflux condensers.

  • In the first flask, add thiophene (0.1 mol, 8.4 g) and acetic anhydride (0.3 mol, 30.6 g) to 20 mL of anhydrous DCM.

  • In the second flask, add this compound (0.1 mol, 9.0 g) and acetic anhydride (0.3 mol, 30.6 g) to 20 mL of anhydrous DCM.

  • Add a known amount of internal standard to each flask.

  • Add Hβ zeolite catalyst (1.17 g) to each reaction mixture.

  • Heat both mixtures to 40°C with vigorous stirring.

  • Monitor the reactions by taking aliquots at regular intervals (e.g., 30, 60, 90, 120 minutes) and analyzing them by GC to determine the consumption of the starting material and the formation of products.

Data Analysis: Plot the concentration of the starting material versus time for both reactions to compare their relative rates of reaction.

G cluster_0 Reaction Setup cluster_1 Reaction and Monitoring cluster_2 Data Analysis Thiophene Thiophene Reaction Flask 1 Reaction Flask 1 Thiophene->Reaction Flask 1 This compound This compound Reaction Flask 2 Reaction Flask 2 This compound->Reaction Flask 2 Acetic Anhydride Acetic Anhydride Acetic Anhydride->Reaction Flask 1 Acetic Anhydride->Reaction Flask 2 DCM DCM DCM->Reaction Flask 1 DCM->Reaction Flask 2 Hβ Zeolite Hβ Zeolite Hβ Zeolite->Reaction Flask 1 Hβ Zeolite->Reaction Flask 2 Heating (40°C) Heating (40°C) Reaction Flask 1->Heating (40°C) Stirring Stirring Reaction Flask 1->Stirring Reaction Flask 2->Heating (40°C) Reaction Flask 2->Stirring GC Analysis GC Analysis Heating (40°C)->GC Analysis Aliquots at t=0, 30, 60, 90, 120 min Plot [Substrate] vs. Time Plot [Substrate] vs. Time GC Analysis->Plot [Substrate] vs. Time Compare Reaction Rates Compare Reaction Rates Plot [Substrate] vs. Time->Compare Reaction Rates

Caption: Workflow for comparing electrophilic acylation reactivity.

Protocol 2: Comparative Oxidation

Objective: To compare the susceptibility of this compound and thiophene to oxidation.

Materials:

  • Thiophene

  • This compound

  • Hydrogen Peroxide (30% solution)

  • Methanol

  • Internal standard (e.g., undecane)

  • Standard laboratory glassware

  • High-performance liquid chromatograph (HPLC) or GC-MS

Procedure:

  • Prepare 0.1 M solutions of thiophene and this compound in methanol.

  • Set up two parallel reactions in 25 mL round-bottom flasks.

  • In each flask, place 10 mL of the respective 0.1 M solution and a known amount of internal standard.

  • To each flask, add 1.1 equivalents of 30% hydrogen peroxide dropwise at room temperature with stirring.

  • Monitor the reactions by taking aliquots at regular intervals and analyzing them by HPLC or GC-MS to identify and quantify the starting material and oxidation products (sulfoxide, sulfone for thiophene; sultone for this compound).

Data Analysis: Compare the rate of disappearance of the starting materials and the rate of formation of the oxidation products.

G Start Prepare Solutions Prepare 0.1 M solutions of Thiophene and this compound in Methanol Start->Prepare Solutions Reaction Setup Set up two parallel reactions in 25 mL flasks Prepare Solutions->Reaction Setup Add H2O2 Add 1.1 eq. of 30% H2O2 dropwise at RT Reaction Setup->Add H2O2 Monitor Reaction Monitor by HPLC or GC-MS at regular intervals Add H2O2->Monitor Reaction Analyze Data Compare rates of starting material consumption and product formation Monitor Reaction->Analyze Data End Analyze Data->End G cluster_thiophene Electrophilic Substitution of Thiophene Thiophene Thiophene SigmaComplex Sigma Complex (Resonance Stabilized) Thiophene->SigmaComplex + E+ SubstitutedThiophene Substituted Thiophene SigmaComplex->SubstitutedThiophene - H+ Proton H+ SigmaComplex->Proton Electrophile E+ G cluster_oxathiolane Nucleophilic Ring Opening of this compound Oxathiolane This compound Intermediate Tetracoordinate Sulfur Intermediate Oxathiolane->Intermediate + Nu- RingOpenedProduct Ring-Opened Product Intermediate->RingOpenedProduct Nucleophile Nu-

References

Spectroscopic comparison of 1,2-Oxathiolane and its S-oxide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of heterocyclic chemistry, the subtle introduction of an oxygen atom onto a sulfur-containing ring can significantly alter its electronic properties and, consequently, its spectroscopic signature. This guide provides a comparative analysis of 1,2-oxathiolane and its oxidized counterpart, this compound 2-oxide, focusing on their key spectroscopic differences. This information is crucial for researchers in synthetic chemistry, materials science, and drug development for the accurate identification and characterization of these five-membered heterocycles.

At a Glance: Key Spectroscopic Differences

The primary structural difference between this compound and this compound 2-oxide is the presence of a sulfoxide (B87167) group in the latter. This introduces a chiral center at the sulfur atom and significantly influences the electron density and vibrational frequencies within the molecule, leading to distinct spectroscopic features.

Spectroscopic TechniqueThis compound (Expected)This compound 2-Oxide (Expected)Key Difference
¹H NMR Multiplets in the aliphatic region.Downfield shifts for protons α and β to the sulfoxide group. More complex splitting patterns due to diastereotopicity.The S=O group is electron-withdrawing, deshielding adjacent protons.
¹³C NMR Three distinct signals in the aliphatic region.Downfield shifts for carbons bonded to sulfur and oxygen.The inductive effect of the S=O group deshields the adjacent carbon atoms.
IR Spectroscopy C-H and C-O stretching frequencies.Strong absorption band for the S=O stretch.The S=O bond has a characteristic, strong infrared absorption.
Mass Spectrometry Molecular ion peak and fragmentation pattern involving C-S and C-O bond cleavage.Molecular ion peak and fragmentation influenced by the sulfoxide group, potentially showing loss of SO.The presence of the additional oxygen atom alters the fragmentation pathways.

In-Depth Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

  • This compound: The proton NMR spectrum is expected to show three sets of multiplets corresponding to the three methylene (B1212753) groups in the ring. The protons on the carbon adjacent to the oxygen (C5) would likely appear furthest downfield, followed by the protons on the carbon adjacent to the sulfur (C3), and finally the protons at C4.

  • This compound 2-oxide: The introduction of the S=O group would cause a significant downfield shift for the protons on the carbon adjacent to the sulfur (C3) due to the electron-withdrawing nature of the sulfoxide. Furthermore, the chirality at the sulfur atom can render the geminal protons on the adjacent methylene groups diastereotopic, leading to more complex splitting patterns (AB quartets or complex multiplets).

¹³C NMR:

  • This compound: The carbon NMR spectrum should display three signals corresponding to the three non-equivalent carbon atoms in the ring. The carbon attached to oxygen (C5) is expected to be the most deshielded.[1]

  • This compound 2-oxide: A noticeable downfield shift is anticipated for the carbon atom bonded to the sulfoxide group (C3) compared to its position in this compound. The other carbon atoms in the ring would also experience smaller shifts due to the inductive effect of the S=O group.

Infrared (IR) Spectroscopy

The most telling difference in the IR spectra of these two compounds is the presence of a strong absorption band corresponding to the S=O stretching vibration in this compound 2-oxide. This band typically appears in the region of 1030-1070 cm⁻¹. The exact position can provide information about the conformation of the ring. The spectrum of this compound, in contrast, would be dominated by C-H stretching and bending vibrations, as well as C-O and C-S stretching frequencies.

Mass Spectrometry
  • This compound: The mass spectrum would show a molecular ion peak at m/z 90. Key fragmentation pathways would likely involve the loss of small neutral molecules such as ethylene (B1197577) (C₂H₄) or formaldehyde (B43269) (CH₂O), resulting from the cleavage of the heterocyclic ring.

  • This compound 2-oxide: The molecular ion peak is expected at m/z 106. The fragmentation pattern will be influenced by the sulfoxide group. Common fragmentation pathways for cyclic sulfoxides include the loss of SO, which would lead to a fragment at m/z 58. Other fragmentation patterns similar to the non-oxidized analog would also be observed.

Experimental Protocols

Detailed experimental procedures for the synthesis of the parent this compound and its S-oxide are not widely reported. However, general methods for the synthesis of substituted analogs can be adapted.

Synthesis of this compound Derivatives:

A common route to substituted 1,2-oxathiolanes involves the reaction of a suitable 1,3-halohydrin with a source of sulfide, such as sodium sulfide. Alternatively, the cyclization of 3-mercapto-1-propanol (B27887) derivatives can be employed.

Synthesis of this compound 2-Oxide Derivatives:

This compound 2-oxides (also known as γ-sultines) can be prepared by the oxidation of the corresponding 1,2-oxathiolanes. Common oxidizing agents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. Careful control of the reaction conditions is necessary to avoid over-oxidation to the corresponding sultone (this compound 2,2-dioxide).

Structural Relationship

The following diagram illustrates the simple oxidative relationship between this compound and its S-oxide.

G cluster_0 This compound cluster_1 This compound 2-Oxide This compound This compound 2-Oxide This compound->this compound 2-Oxide Oxidation

Oxidation of this compound to its S-oxide.

This guide provides a foundational understanding of the key spectroscopic differences between this compound and its S-oxide. For definitive structural elucidation, it is always recommended to acquire and interpret a full suite of spectroscopic data for the specific compound of interest.

References

A Comparative Guide to the Biological Activity of 1,2-Oxathiolane Derivatives and Other Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the exploration of novel heterocyclic scaffolds is a cornerstone of drug discovery. Among these, sulfur and oxygen-containing five-membered rings have garnered significant interest due to their diverse biological activities. This guide provides a comparative analysis of the biological activities of 1,2-oxathiolane derivatives against other prominent heterocyclic systems, supported by experimental data and detailed protocols.

Overview of Heterocyclic Compounds in Drug Discovery

Heterocyclic compounds, cyclic structures containing at least one heteroatom in addition to carbon, are fundamental building blocks in the development of new therapeutic agents. Their unique conformational properties and ability to engage in various non-covalent interactions make them privileged scaffolds for targeting a wide array of biological macromolecules. This guide will focus on the this compound ring system and compare its biological profile with other notable heterocycles such as 1,3-oxathiolanes, oxadiazoles (B1248032), and triazoles.

The this compound Scaffold: A Profile

The this compound ring is a five-membered heterocycle containing one sulfur and one oxygen atom in adjacent positions. While its close relative, the 1,3-oxathiolane (B1218472) ring, is a well-established pharmacophore in antiviral drugs, the biological potential of this compound derivatives is a more nascent field of investigation. Much of the available literature has focused on this compound 2,2-dioxide, a sultone that has shown carcinogenic properties and acts as an irritant. However, emerging research is beginning to uncover the therapeutic potential of other substituted this compound derivatives.

A notable area of interest is the neuroprotective activity of structurally related 1,2-dithiolane (B1197483) derivatives. These compounds, particularly those derived from lipoic acid, have demonstrated the ability to protect neurons from oxidative stress-induced cell death.[1][2] This suggests that the 1,2-disulfide or a related sulfur-containing five-membered ring system may be a key pharmacophore for neuroprotection.

Comparative Biological Activities

This section provides a comparative overview of the anticancer, antiviral, and anti-inflammatory activities of this compound derivatives and other selected heterocycles, with quantitative data presented in the subsequent tables.

Anticancer Activity

The search for novel anticancer agents is a major focus of medicinal chemistry. Various heterocyclic compounds have shown significant promise in this area.

  • 1,2-Dithiolane Derivatives: Structurally similar to 1,2-oxathiolanes, certain 1,2-dithiolane-4-carboxylic acid analogs have been investigated as inhibitors of thioredoxin reductase (TrxR), an enzyme overexpressed in many cancer cells. Some of these compounds exhibit micromolar IC50 values against TrxR1 and have demonstrated cytotoxic effects on various cancer cell lines.[3][4]

  • Oxadiazole Derivatives: 1,2,4-Oxadiazole (B8745197) and 1,3,4-oxadiazole (B1194373) derivatives have been extensively studied as anticancer agents. They have shown potent activity against a range of cancer cell lines, with some compounds exhibiting IC50 values in the low micromolar and even nanomolar range.[5][6]

  • Triazole Derivatives: 1,2,3-Triazole and 1,2,4-triazole (B32235) derivatives are another important class of heterocycles with significant anticancer potential. Numerous studies have reported their cytotoxic activity against various cancer cell lines.

Antiviral Activity

The 1,3-oxathiolane ring is a well-known pharmacophore in antiviral nucleoside reverse transcriptase inhibitors (NRTIs) like lamivudine (B182088) and emtricitabine, which are used in the treatment of HIV.[7]

  • 1,3-Oxathiolane Derivatives: The antiviral activity of 1,3-oxathiolane nucleoside analogs is well-documented, with some compounds showing potent inhibition of viral replication. For instance, a derivative of T-705 (Favipiravir) containing a 1,3-oxathiolane moiety displayed activity against the H1N1 influenza A virus with an IC50 of 40.4 µmol/L.[8][9]

  • Oxaselenolane Derivatives: Isoelectronically substituted oxaselenolane nucleosides, where the sulfur atom of the oxathiolane ring is replaced by selenium, have also shown potent anti-HIV and anti-HBV activities.[10]

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases, making the development of novel anti-inflammatory agents a critical area of research.

  • 1,2-Benzothiazine Derivatives: These compounds, which contain a six-membered sulfur-nitrogen heterocycle, have demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[11]

  • Triazole Derivatives: Certain 1,2,4-triazole derivatives have exhibited potent anti-inflammatory effects, with some showing better COX-2 inhibitory activity than the commercial drug celecoxib.[12]

Data Presentation

The following tables summarize the quantitative data on the biological activities of various heterocyclic compounds.

Table 1: Comparative Anticancer Activity (IC50 Values in µM)

Heterocycle ClassCompound/DerivativeCancer Cell LineIC50 (µM)Reference
1,2-Dithiolane Michael acceptor-containing analogTrxR1 (enzyme)5.3 - 186.0[3][4]
1,2,4-Oxadiazole 3,5-disubstituted derivative (7i)DU145 (Prostate)9.3
1,3,4-Thiadiazole Bioisostere of 1,2,4-oxadiazole (16)MDA-MB-231 (Breast)9.2
1,3,4-Oxadiazole Eugenol derivative (9)MCF-7 (Breast)0.99[6]
1,3,4-Oxadiazole Eugenol derivative (17)PC3 (Prostate)0.26[6]

Table 2: Comparative Antiviral Activity

Heterocycle ClassCompound/DerivativeVirusIC50 / EC50Reference
1,3-Oxathiolane T-705 derivative (1a)Influenza A (H1N1)40.4 µM (IC50)[8][9]
Oxaselenolane Cytosine analogueHIVPotent activity[10]
Oxaselenolane 5-Fluorocytosine analogueHBVPotent activity[10]

Table 3: Comparative Anti-inflammatory Activity

Heterocycle ClassCompound/DerivativeTarget/AssayIC50 (µM)Reference
1,2-Benzothiazine Various derivativesCOX-1 / COX-2Varies[11]
1,2,4-Triazole Furoxan hybrid (6)COX-20.045[12]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further research.

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

MTT_Assay cell_seeding Seed cells in a 96-well plate compound_treatment Treat cells with test compounds cell_seeding->compound_treatment incubation_24_48h Incubate for 24-48 hours compound_treatment->incubation_24_48h mtt_addition Add MTT solution incubation_24_48h->mtt_addition incubation_4h Incubate for 4 hours mtt_addition->incubation_4h formazan_solubilization Add solubilization solution (e.g., DMSO) incubation_4h->formazan_solubilization absorbance_measurement Measure absorbance at 570 nm formazan_solubilization->absorbance_measurement

MTT Assay Experimental Workflow

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Compound Treatment: Treat cells with various concentrations of the test compounds and a vehicle control.

  • Incubation: Incubate the plate for 24 to 48 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

Nitric Oxide (NO) Production Assay for Anti-inflammatory Activity

This assay measures the production of nitric oxide (NO) by macrophages, a key mediator of inflammation. The amount of nitrite (B80452), a stable metabolite of NO, is quantified using the Griess reagent.

Workflow:

NO_Assay cell_culture Culture RAW 264.7 macrophages compound_and_lps Treat with compounds and LPS cell_culture->compound_and_lps incubation_24h Incubate for 24 hours compound_and_lps->incubation_24h supernatant_collection Collect cell culture supernatant incubation_24h->supernatant_collection griess_reaction Mix supernatant with Griess reagent supernatant_collection->griess_reaction absorbance_measurement Measure absorbance at 540 nm griess_reaction->absorbance_measurement

Nitric Oxide Production Assay Workflow

Protocol:

  • Cell Culture: Plate RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

  • Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce NO production and incubate for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

  • Absorbance Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.

  • Data Analysis: Determine the nitrite concentration from a standard curve and calculate the percentage of NO inhibition.[13]

Conclusion and Future Directions

This guide highlights the significant biological potential of various heterocyclic compounds in the fields of anticancer, antiviral, and anti-inflammatory research. While 1,3-oxathiolanes are well-established antiviral agents, and oxadiazoles and triazoles show broad-spectrum anticancer and anti-inflammatory activities, the therapeutic potential of this compound derivatives remains a largely underexplored area. The neuroprotective effects observed in the closely related 1,2-dithiolane series suggest a promising avenue for future investigation into this compound derivatives.

Further research, including the synthesis of diverse libraries of substituted 1,2-oxathiolanes and their systematic biological evaluation, is crucial to unlock the full therapeutic potential of this heterocyclic scaffold. The experimental protocols and comparative data presented in this guide provide a foundational resource for researchers embarking on this exciting area of drug discovery.

Signaling Pathway Diagram

The following diagram illustrates the general mechanism of action for nucleoside reverse transcriptase inhibitors (NRTIs), a class of drugs that includes many 1,3-oxathiolane derivatives.

NRTI_Mechanism cluster_cell Host Cell cluster_virus Viral Replication NRTI NRTI Prodrug Cellular_Kinases Cellular Kinases NRTI->Cellular_Kinases Phosphorylation NRTI_TP NRTI-Triphosphate (Active Drug) Reverse_Transcriptase Reverse Transcriptase NRTI_TP->Reverse_Transcriptase Competes with natural nucleosides Cellular_Kinases->NRTI_TP Viral_RNA Viral RNA Viral_RNA->Reverse_Transcriptase Viral_DNA Viral DNA Reverse_Transcriptase->Viral_DNA Reverse Transcription Chain_Termination Chain Termination Reverse_Transcriptase->Chain_Termination Incorporation of NRTI-TP

Mechanism of Action of NRTI Antiviral Drugs

References

A Comparative Review of Synthetic Methodologies for 1,2-Oxathiolane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2-oxathiolane ring system is a crucial heterocyclic motif present in a variety of biologically active molecules, most notably as a core component of antiviral nucleoside analogues such as Lamivudine and Emtricitabine.[1] The growing importance of these pharmaceuticals has spurred the development of diverse synthetic strategies to access this key structural unit. This guide provides an objective comparison of prominent synthetic methodologies for this compound and its derivatives, with a focus on experimental data, detailed protocols, and visual representations of the underlying chemical pathways.

Comparative Analysis of Synthetic Routes

The synthesis of the this compound ring can be broadly approached through several distinct strategies, including multi-step linear synthesis from acyclic precursors and cyclization reactions. This guide will focus on two illustrative and significant methodologies: a "supply-centered" approach utilizing sulfenyl chloride chemistry and the cyclization of functionalized precursors to form this compound-2,2-dioxides (γ-sultones).

Table 1: Quantitative Comparison of Key Synthetic Methodologies
Synthetic MethodologyKey Starting MaterialsKey ReagentsReaction StepsTypical Yield (%)Key AdvantagesKey Disadvantages
Supply-Centered Synthesis via Sulfenyl Chloride Chloroacetic acid, Vinyl acetate (B1210297), Sodium thiosulfate[1]Sulfuryl chloride, WaterMulti-step~56% (overall)[1]Utilizes low-cost, readily available starting materials.[1]Involves multiple steps and the use of corrosive reagents like sulfuryl chloride.
Cyclization to this compound-2,2-dioxides Allyl alcohol, Sodium bisulfiteStrong acid (e.g., HCl)285-95%[2][3]High-yielding and can produce stable crystalline products.Requires handling of potentially hazardous reagents and elevated temperatures for cyclodehydration.[3]

Detailed Experimental Protocols

Methodology 1: Supply-Centered Synthesis of a this compound Intermediate via Sulfenyl Chloride Chemistry

This innovative approach focuses on the use of inexpensive and widely available chemical feedstocks to construct the this compound ring.[1] The overall strategy involves the formation of a sulfenyl chloride, its addition to an alkene, and subsequent intramolecular cyclization.

Experimental Protocol: (Based on the synthesis of an L-menthyl protected this compound intermediate[1])

  • Esterification: L-menthol (10 g) is reacted with thioglycolic acid in toluene (B28343) (5 volumes) for 2 hours to form the corresponding l-menthyl thioester.

  • Sulfenyl Chloride Formation: The reaction mixture is cooled to 0 °C, and sulfuryl chloride is added to the thioester to generate the sulfenyl chloride intermediate.

  • Addition to Alkene: The mixture is further cooled to -20 °C before the dropwise addition of vinyl acetate over 15 minutes.

  • Work-up and Cyclization: The reaction is partially quenched with sodium bicarbonate, and the toluene is removed under reduced pressure. Acetonitrile and water are added to the residue, and the mixture is heated to 70 °C to induce cyclization, forming the this compound ring.

  • Isolation: The product is isolated by extraction with toluene followed by crystallization from hexanes.

Methodology 2: Synthesis of this compound-2,2-dioxide (γ-Propane Sultone) from Allyl Alcohol

This method provides a direct route to the oxidized form of this compound, which is a versatile intermediate for further chemical transformations.[2][3]

Experimental Protocol: (A generalized procedure based on established methods[3])

  • Sulfonation: In a suitable reactor, sodium sulfite (B76179) and sodium bisulfite are charged, followed by the addition of allyl alcohol. The reaction is initiated by a free-radical initiator like azo-diisobutyl nitrile (AIBN). This step forms sodium 3-hydroxypropane-1-sulfonate.

  • Acidification: The resulting solution is acidified with a strong mineral acid, such as concentrated hydrochloric acid, to produce 3-hydroxypropanesulfonic acid.

  • Cyclodehydration: The 3-hydroxypropanesulfonic acid is heated under reduced pressure. This induces an intramolecular esterification (cyclization) where the hydroxyl group attacks the sulfonic acid moiety, eliminating a water molecule to form the this compound-2,2-dioxide ring.

  • Purification: The crude product can be purified by distillation or melt crystallization.[3]

Visualization of Synthetic Pathways

Supply-Centered Synthesis Workflow

supply_centered_synthesis cluster_start Starting Materials cluster_intermediates Key Intermediates cluster_product Final Product chloroacetic_acid Chloroacetic Acid thioglycolic_acid Thioglycolic Acid chloroacetic_acid->thioglycolic_acid + Sodium Thiosulfate sodium_thiosulfate Sodium Thiosulfate vinyl_acetate Vinyl Acetate l_menthol L-Menthol menthyl_thioester L-Menthyl Thioester l_menthol->menthyl_thioester + Thioglycolic Acid sulfenyl_chloride Sulfenyl Chloride Intermediate menthyl_thioester->sulfenyl_chloride + Sulfuryl Chloride dichloro_intermediate Dichloro Adduct sulfenyl_chloride->dichloro_intermediate + Vinyl Acetate oxathiolane This compound Intermediate dichloro_intermediate->oxathiolane Cyclization (Water, Heat)

Caption: Workflow for the supply-centered synthesis of a this compound intermediate.

Cyclization to this compound-2,2-dioxide

sultone_synthesis cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Final Product allyl_alcohol Allyl Alcohol hydroxypropane_sulfonate Sodium 3-Hydroxypropane- 1-sulfonate allyl_alcohol->hydroxypropane_sulfonate + Sodium Bisulfite (Radical Addition) sodium_bisulfite Sodium Bisulfite hydroxypropane_sulfonic_acid 3-Hydroxypropanesulfonic Acid hydroxypropane_sulfonate->hydroxypropane_sulfonic_acid Acidification (HCl) sultone This compound-2,2-dioxide hydroxypropane_sulfonic_acid->sultone Cyclodehydration (Heat, Vacuum)

Caption: Synthetic pathway for this compound-2,2-dioxide from allyl alcohol.

Conclusion

The choice of a synthetic methodology for this compound and its derivatives is contingent upon several factors, including the desired scale of production, cost considerations, and the specific functionalization required in the final product. The "supply-centered" approach offers a cost-effective route for large-scale synthesis by leveraging inexpensive starting materials, albeit with a more complex multi-step procedure. In contrast, the cyclization of allyl alcohol provides a high-yielding pathway to the versatile this compound-2,2-dioxide intermediate. Researchers and drug development professionals should carefully evaluate these trade-offs to select the most appropriate synthetic strategy for their specific research and development goals. Further research into catalytic and more atom-economical methods will undoubtedly continue to refine and expand the synthetic toolkit for accessing this important heterocyclic system.

References

A Comparative Guide to the Synthesis of 1,2-Oxathiolanes: Established Routes vs. Novel Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2-oxathiolane ring is a critical pharmacophore found in several important antiviral drugs, most notably the nucleoside reverse transcriptase inhibitors Lamivudine and Emtricitabine, which are cornerstones in the treatment of HIV and Hepatitis B. The efficient and stereocontrolled synthesis of this compound intermediates is therefore of significant interest to the pharmaceutical industry. This guide provides a detailed comparison of the established manufacturing route, often referred to as the GSK approach, with a more recent, cost-effective "supply-centered synthesis" method.

At a Glance: Comparison of Synthesis Routes

ParameterEstablished GSK RouteNew Supply-Centered Synthesis
Key Strategy Dynamic Kinetic Resolution (DKR)Sulfenyl Chloride Chemistry
Starting Materials 1,4-dithiane-2,5-diol (B140307), L-menthol glyoxylate (B1226380)Chloroacetic acid, Sodium thiosulfate, Vinyl acetate (B1210297)
Cost of Starting Materials Higher (relies on a chiral auxiliary)Lower (utilizes commodity chemicals)[1][2]
Reported Overall Yield Not explicitly stated, but implied to be efficient~56% for the key intermediate[3]
Stereocontrol Crystallization-induced diastereoselectionControlled by the chiral auxiliary (L-menthol)
Scalability Proven for large-scale manufacturingDemonstrated on a gram scale
Key Innovation Efficient dynamic kinetic resolution to obtain a single enantiomerUse of low-cost, readily available starting materials and novel bond construction

Established Route: The GSK Approach

The traditional and commercially established method for synthesizing the key this compound intermediate for Lamivudine, developed by GlaxoSmithKline (GSK), relies on a dynamic kinetic resolution (DKR) process.[1][2] This elegant approach allows for the conversion of a racemic mixture into a single desired enantiomer, which is crucial for the drug's efficacy and safety.

Experimental Protocol: Established GSK Route (Generalized)

Detailed, step-by-step industrial protocols are often proprietary. The following is a generalized procedure based on available literature.

  • Condensation: 1,4-dithiane-2,5-diol is condensed with L-menthol glyoxylate in the presence of a suitable acid catalyst. This reaction forms a mixture of diastereomeric this compound intermediates.

  • Dynamic Kinetic Resolution (DKR): The mixture of diastereomers is subjected to conditions that allow for the epimerization of the undesired stereocenter. In the presence of a base, the undesired isomer is converted back to a common intermediate, which can then be converted to the desired isomer.

  • Crystallization: The desired diastereomer is selectively crystallized from the reaction mixture, driving the equilibrium of the DKR towards the formation of more of the desired product.

  • Isolation: The crystalline product, an optically pure hydroxyoxathiolane intermediate, is isolated by filtration. This intermediate is then carried forward in the synthesis of Lamivudine.

A Novel Approach: Supply-Centered Synthesis

A newer synthetic route has been developed with a focus on reducing manufacturing costs by utilizing inexpensive and widely available starting materials.[1][2] This "supply-centered synthesis" approach employs sulfenyl chloride chemistry to construct the this compound ring from acyclic precursors.[1][2]

Experimental Protocol: New Supply-Centered Synthesis

The following protocol is a summary of the published procedure.

  • Esterification: L-menthol is reacted with thioglycolic acid in toluene (B28343) with p-toluenesulfonic acid as a catalyst to form the corresponding thiol ester.

  • Chlorination: The thiol ester is cooled to 0 °C, and sulfuryl chloride is added to generate the sulfenyl chloride in situ.

  • Carbon-Sulfur Bond Formation: The reaction mixture is further cooled to -20 °C, and vinyl acetate is added. This step forms the key carbon-sulfur bond.

  • Cyclization: After a partial quench with sodium bicarbonate and removal of toluene, acetonitrile (B52724) and water are added. The mixture is heated to 70 °C to induce cyclization, forming the desired this compound intermediate.

  • Isolation and Purification: The product is isolated by extraction with toluene and purified by crystallization to yield the final intermediate with high purity.[3]

Visualizing the Processes

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

logical_comparison cluster_gsk Established GSK Route cluster_new New Supply-Centered Synthesis gsk_start 1,4-dithiane-2,5-diol & L-menthol glyoxylate gsk_process Dynamic Kinetic Resolution (DKR) gsk_start->gsk_process gsk_product Optically Pure This compound Intermediate gsk_process->gsk_product comparison gsk_product->comparison Proven Scalability new_start Chloroacetic acid, Na2S2O3, Vinyl acetate, L-menthol new_process Sulfenyl Chloride Chemistry new_start->new_process new_product This compound Intermediate new_process->new_product new_product->comparison Lower Cost Substrates

Caption: Logical comparison of the two synthesis routes.

experimental_workflow start Starting Materials (L-menthol, Thioglycolic acid, Sulfuryl chloride, Vinyl acetate) esterification Esterification start->esterification chlorination Chlorination esterification->chlorination cs_bond C-S Bond Formation chlorination->cs_bond cyclization Cyclization cs_bond->cyclization isolation Isolation & Purification cyclization->isolation product Final this compound Intermediate isolation->product

Caption: Experimental workflow for the new supply-centered synthesis.

signaling_pathway cluster_virus Viral Replication Cycle (HIV/HBV) cluster_drug Drug Action viral_rna Viral RNA reverse_transcriptase Reverse Transcriptase viral_rna->reverse_transcriptase viral_dna Viral DNA reverse_transcriptase->viral_dna chain_termination Chain Termination of Viral DNA Synthesis reverse_transcriptase->chain_termination lamivudine Lamivudine (from this compound) active_form Intracellular Phosphorylation lamivudine->active_form active_form->reverse_transcriptase Inhibition

Caption: Mechanism of action of Lamivudine.

Conclusion

The established GSK route for the synthesis of the this compound intermediate for Lamivudine is a robust and proven method that effectively delivers the required enantiomerically pure product through a sophisticated dynamic kinetic resolution. However, the reliance on a chiral auxiliary contributes to the overall cost.

The new supply-centered synthesis presents a compelling alternative by utilizing inexpensive and readily available commodity chemicals. While the overall yield may be slightly lower in the reported examples, the significant reduction in the cost of starting materials makes this an economically attractive route for large-scale production. Further optimization of the reaction conditions could potentially improve the yield and make this method even more competitive.

For researchers and drug development professionals, the choice between these routes will depend on a variety of factors including the scale of synthesis, cost considerations, and available expertise. The supply-centered approach offers a promising avenue for reducing the manufacturing cost of essential antiviral medications, ultimately increasing their accessibility.

References

Safety Operating Guide

Proper Disposal Procedures for 1,2-Oxathiolane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides essential, step-by-step information for the safe handling and disposal of 1,2-Oxathiolane (also known as 1,3-propanesultone), ensuring laboratory safety and regulatory compliance. Due to its hazardous nature, proper disposal is critical to protect both personnel and the environment.

Immediate Safety and Handling Precautions

This compound 2,2-dioxide is a hazardous chemical that requires careful handling in a controlled laboratory environment. It is classified as a probable human carcinogen and is harmful if swallowed or in contact with skin.[1][2][3][4] Vapors may form explosive mixtures with air upon heating.[1][3]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or eyeglasses as described by OSHA's eye and face protection regulations.[1][2]

  • Skin Protection: Use impervious protective gloves (e.g., butyl rubber) and appropriate protective clothing to prevent skin exposure.[1][2][5]

  • Respiratory Protection: Handle the compound within a certified laboratory chemical fume hood.[3][5][6] If dust or aerosols are generated, use a NIOSH-approved respirator.[1][2]

Handling & Storage:

  • Always wash hands and face thoroughly after handling.[1][2]

  • Store in a tightly closed, clearly labeled container in a cool, dry, and well-ventilated area.[1][3][6][7]

  • The storage area should be secure and accessible only to authorized personnel.[3][8]

  • Avoid contact with incompatible materials such as strong oxidizing agents.[5]

Hazard Summary and Classification

The following table summarizes the key hazard information for this compound 2,2-dioxide.

Hazard CategoryGHS Hazard CodeHazard StatementPrecautionary Statement Codes (Examples)
Acute Toxicity (Oral) H301 / H302Toxic or Harmful if swallowed.[2][3]P264, P270, P301+P310
Acute Toxicity (Dermal) H312Harmful in contact with skin.[2][3]P280, P302+P352+P312
Skin Corrosion/Irritation H315Causes skin irritation.[3]P280, P362+P364
Serious Eye Damage H318Causes serious eye damage.[3][4]P280, P305+P351+P338
Carcinogenicity H350May cause cancer.[2][3][4]P201, P202, P280, P308+P313
Aquatic Hazard (Acute) H402Harmful to aquatic life.[3]P273

Step-by-Step Disposal Protocol

Disposal of this compound and its contaminated materials must be handled as hazardous waste. Under no circumstances should this chemical be discharged into sewer systems.[6][9]

Step 1: Waste Segregation and Collection

  • Liquid Waste: Collect all liquid waste containing this compound in a dedicated, leak-proof, and chemically compatible hazardous waste container.[5] Do not mix with other waste streams to avoid unknown chemical reactions.

  • Solid Waste: All materials contaminated with this compound (e.g., pipette tips, gloves, absorbent pads, empty containers) must be collected as solid hazardous waste.[5] Place these items in a designated, sealed container or heavy-duty plastic bag.[6]

  • Empty Containers: Handle uncleaned, empty containers as you would the product itself.[8]

Step 2: Labeling and Storage of Waste

  • Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound, 2,2-dioxide" or "1,3-Propanesultone".[5]

  • Indicate all chemical constituents and their approximate percentages if it is a mixed waste stream.[5]

  • Store sealed waste containers in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.[5]

Step 3: Accidental Spill Cleanup

  • In case of a spill, evacuate the area immediately.[3][6]

  • Remove all sources of ignition.[6][9]

  • Wearing appropriate PPE, cover the spill with an inert absorbent material like dry sand, earth, or vermiculite.[1][6][7]

  • Carefully collect the absorbed material using spark-proof tools and place it into a designated hazardous waste container for disposal.[1][6][9][10]

  • Do not allow the spill to enter drains or waterways.[3][8][10]

Step 4: Arranging for Final Disposal

  • Contact your institution's Environmental Health & Safety (EH&S) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.[5][6]

  • Provide the waste contractor with the Safety Data Sheet (SDS) and a complete list of the waste container's contents.

  • The recommended disposal method is typically high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber system.[2]

  • Always observe all federal, state, and local regulations when disposing of the substance.[2][7][11]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_0 Waste Generation & Segregation cluster_1 Interim Storage & Spill Management cluster_2 Final Disposal A This compound Waste Generated B Liquid Waste Stream? A->B C Collect in Labeled, Sealed Liquid Waste Container B->C Yes D Collect in Labeled, Sealed Solid Waste Container B->D No (Solid) E Store in Designated Hazardous Waste Area C->E D->E H Contact EH&S or Licensed Waste Contractor E->H F Accidental Spill Occurs G Follow Spill Protocol: 1. Evacuate & Ventilate 2. Absorb with Inert Material 3. Collect as Hazardous Waste F->G G->D I Transport to Approved Waste Disposal Facility H->I J High-Temperature Incineration I->J

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling 1,2-Oxathiolane

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the safe handling and disposal of 1,2-Oxathiolane. It is intended for use by trained professionals in a laboratory setting. All users should consult the official Safety Data Sheet (SDS) provided by the supplier and adhere to all institutional and regulatory safety protocols. The information provided is based on available data for analogous compounds, such as this compound 2,2-dioxide (also known as 1,3-Propane sultone), and should be applied with caution.

Hazard Identification and Classification

This compound and its derivatives are considered hazardous substances. Based on data for analogous compounds, the following hazards may be present:

  • Acute Toxicity: Harmful if swallowed or in contact with skin.[1]

  • Skin Corrosion/Irritation: Causes skin irritation.[1]

  • Serious Eye Damage/Irritation: Causes serious eye damage.[1][2][3]

  • Carcinogenicity: May cause cancer.[1][3][4]

  • Aquatic Hazard: Harmful to aquatic life.[1]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound. The following table summarizes the recommended PPE.

PPE Category Specifications Rationale
Gloves Double-gloving with nitrile or neoprene gloves.[1] Thicker gloves generally offer better protection.[5]To prevent skin contact with a potentially harmful and carcinogenic substance.[1]
Eye Protection Chemical safety goggles and a face shield.[1] Must conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4][6]To protect against splashes and accidental contact that can cause serious eye damage.[1]
Lab Coat A buttoned, flame-resistant lab coat.[1]To protect skin and clothing from contamination.[1]
Respirator A NIOSH or European Standard EN 149 approved respirator should be available for emergency situations or when dusts are generated.[4]To prevent inhalation of vapors, especially during spills or aerosol-generating procedures.[1]
Operational Plan: Step-by-Step Handling Procedures

All work with this compound must be conducted in a certified chemical fume hood with a designated handling area.[1] Safety shower and eyewash stations must be readily accessible.[1]

Preparation:

  • Ensure the chemical fume hood is functioning correctly.

  • Don all required PPE as specified in the table above.

  • Prepare all necessary equipment and reagents within the fume hood to minimize movement in and out of the designated area.

Handling:

  • Use a closed system whenever possible to minimize exposure.[7]

  • Avoid generating dust or aerosols.[7]

  • Wash hands and face thoroughly after handling.[7]

  • Do not eat, drink, or smoke in the handling area.[6]

  • Store this compound in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents and bases.[4]

Emergency Procedures

In case of skin contact:

  • Immediately remove all contaminated clothing.[7]

  • Flush skin with plenty of soap and water for at least 15 minutes.[4]

  • Seek immediate medical attention.[4]

In case of eye contact:

  • Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4]

  • Do not allow the victim to rub or keep their eyes closed.[4]

  • Seek immediate medical attention.[4]

In case of inhalation:

  • Remove the victim to fresh air immediately.[4]

  • If breathing is difficult, administer oxygen.[4] If not breathing, give artificial respiration.[4]

  • Seek immediate medical attention.[4]

In case of ingestion:

  • Do NOT induce vomiting.[4]

  • If the victim is conscious and alert, give 2-4 cupfuls of milk or water.[4]

  • Never give anything by mouth to an unconscious person.[4]

  • Seek immediate medical attention.[4]

In case of a spill:

  • Evacuate personnel to a safe area.[8]

  • Wear appropriate PPE, including a respirator.[8]

  • Prevent further leakage or spillage if safe to do so.[2][8] Do not let the product enter drains.[2]

  • For liquid spills, contain and collect with an inert absorbent material. For solid spills, sweep up and shovel into a suitable container for disposal, avoiding dust formation.[2][6][7]

Disposal Plan
  • Waste Collection: Collect waste this compound and contaminated materials in a suitable, closed, and properly labeled container.[9]

  • Storage: Store the waste container in a dry, cool, and well-ventilated place, away from incompatible materials.[9]

  • Disposal Method: Dispose of the chemical waste through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[9] Do not discharge into sewers.[9] Observe all federal, state, and local regulations.[7]

  • Contaminated Packaging: Triple-rinse containers and offer for recycling or reconditioning if possible.[9] Otherwise, puncture to prevent reuse and dispose of in a sanitary landfill.[9]

Experimental Workflow and Logical Relationships

The following diagram illustrates the standard workflow for handling this compound, from preparation to disposal, emphasizing safety checkpoints.

prep Preparation - Verify Fume Hood - Don PPE - Prepare Workspace handling Handling - Use Closed System - Avoid Dust/Aerosols - Proper Storage prep->handling Proceed with caution decon Decontamination - Clean Workspace - Doff PPE Correctly handling->decon After completion emergency Emergency Response - Skin/Eye Contact - Inhalation/Ingestion - Spill handling->emergency If incident occurs disposal Waste Disposal - Collect in Labeled Container - Store Safely - Use Licensed Disposal Service decon->disposal Segregate waste

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.